molecular formula C9H6N2O3 B1404902 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid CAS No. 1421473-07-5

8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid

Katalognummer: B1404902
CAS-Nummer: 1421473-07-5
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: SIDHUTDNQWEIQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a high-purity chemical scaffold for research and development. This compound belongs to the naphthyridine family, a class of N-heterocyclic compounds known for a broad spectrum of pharmacological activities, including significant antimicrobial and anti-infective properties . The 8-hydroxynaphthyridine core is a privileged structure in medicinal chemistry, frequently serving as a starting point for the development of novel therapeutic agents . Researchers value this scaffold for its potential to target infectious diseases, a critical area given the growing global threat of antimicrobial resistance . The mechanism of action for many active naphthyridine derivatives often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for microbial DNA replication . Furthermore, investigations into related 8-hydroxynaphthyridine compounds have identified a mechanism driven by the sequestration of divalent metal cations, highlighting the importance of early mechanism of action and pharmacokinetic studies for phenotypically active series . This compound is presented as a building block for synthetic organic chemistry, enabling the exploration of new structures in the search for treatments against multidrug-resistant pathogens . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

8-oxo-7H-1,7-naphthyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDHUTDNQWEIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 8-Hydroxy-naphthyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 8-Hydroxy-1,5-Naphthyridine-5-Carboxylic Acid

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, valued for its role as a bioisostere of quinoline and its unique electronic and steric properties.[1] This guide provides a comprehensive, technically-grounded walkthrough for the multi-step synthesis of 8-hydroxy-1,5-naphthyridine-5-carboxylic acid, a key building block for drug discovery and materials science. We will dissect the strategic rationale behind a modified Gould-Jacobs reaction pathway, detailing the underlying mechanisms, providing step-by-step experimental protocols, and emphasizing the causality behind critical process choices. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust and reproducible synthetic route.

Introduction and Strategic Overview

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are central to the development of therapeutics ranging from antibacterial to anticancer agents.[2] The specific isomer, 8-hydroxy-1,5-naphthyridine-5-carboxylic acid, presents a valuable scaffold with three key functional groups amenable to further derivatization: a nucleophilic phenol, a carboxylic acid for amide coupling, and the heterocyclic rings for C-H activation or transition metal-catalyzed cross-coupling.

The synthetic strategy outlined herein is designed for clarity, efficiency, and scalability. It begins with a commercially available substituted aminopyridine and constructs the second heterocyclic ring using a thermal cyclization approach, followed by functional group manipulation to achieve the target molecule.

The overall synthetic workflow can be visualized as a three-stage process:

  • Heterocycle Formation: Construction of the core 8-hydroxy-2-methyl-1,5-naphthyridine ring system.

  • Side-Chain Oxidation: Conversion of the C2-methyl group into a carboxylic acid.

  • Selective Decarboxylation: Removal of the C2-carboxylic acid to yield the final product.

G cluster_0 Stage 1: Naphthyridine Core Synthesis cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Purification A 3-Amino-2-methylpyridine C Enamine Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 8-hydroxy-2-methyl-1,5-naphthyridine-5-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 8-Hydroxy-1,5-naphthyridine-2,5-dicarboxylic acid D->E KMnO₄ Oxidation F 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid (Target) E->F Selective Decarboxylation

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of the Naphthyridine Core

The foundational step in this synthesis is the construction of the bicyclic system via the Gould-Jacobs reaction. This classic method is exceptionally reliable for creating 4-hydroxyquinoline systems (which exist in tautomeric equilibrium with 4-quinolones) and is directly adaptable to naphthyridine synthesis by substituting aniline with an appropriate aminopyridine.[3]

Mechanism: Condensation and Cyclization

The reaction proceeds in two distinct phases:

  • Enamine Formation: The synthesis begins with the nucleophilic attack of the amino group of 3-amino-2-methylpyridine onto the electrophilic central carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable vinylogous amide (enamine) intermediate. This step is typically performed under mild heating.

  • Thermal Cyclization: The key ring-closing step requires significant thermal energy. The enamine intermediate undergoes a pericyclic 6π-electrocyclization, driven by heat. This intramolecular reaction forms the second pyridine ring. The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical. These solvents provide the necessary temperature (~250 °C) for the cyclization to occur efficiently while preventing decomposition.[3] The newly formed ring subsequently aromatizes to yield the thermodynamically stable naphthyridinone product.

G cluster_mechanism Gould-Jacobs Reaction Mechanism start 3-Amino-2-methylpyridine + EMME enamine Enamine Intermediate (Vinylogous Amide) start->enamine -EtOH cyclized 6π Electrocyclization (Intermediate) enamine->cyclized Heat (~250 °C) Dowtherm A product Ethyl 8-hydroxy-2-methyl- 1,5-naphthyridine-5-carboxylate cyclized->product Tautomerization

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Experimental Protocol: Ethyl 8-hydroxy-2-methyl-1,5-naphthyridine-5-carboxylate

Disclaimer: This protocol involves high temperatures and should only be performed by trained chemists with appropriate safety measures, including a fume hood and personal protective equipment.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
3-Amino-2-methylpyridine 108.14 10.81 g 0.10
Diethyl ethoxymethylenemalonate 216.22 22.70 g 0.105
Diphenyl Ether 170.21 150 mL -
Ethanol 46.07 - -

| Hexanes | - | - | - |

Procedure:

  • Enamine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-2-methylpyridine (10.81 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.70 g, 0.105 mol).

    • Heat the mixture in an oil bath at 120-130 °C for 2 hours. The mixture will become a homogenous, viscous oil.

    • Allow the mixture to cool to approximately 60 °C. This crude product is the enamine intermediate and is typically used directly in the next step without purification.

  • Cyclization:

    • In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head, heat diphenyl ether (150 mL) to 250 °C.

    • Add the warm enamine intermediate from the previous step dropwise to the hot diphenyl ether over 20-30 minutes. Caution: The addition may cause vigorous boiling and evolution of ethanol.

    • Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexanes (200 mL) to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry in a vacuum oven.

Expected Outcome: A pale yellow to light brown solid. Expected yield: 75-85%.

Stage 2: Side-Chain Oxidation

With the core scaffold in hand, the next critical transformation is the oxidation of the C2-methyl group to a carboxylic acid. The electron-deficient nature of the naphthyridine ring deactivates the methyl group towards oxidation compared to a simple alkylbenzene like toluene. Therefore, a potent oxidizing agent and forcing conditions are required.[4]

Rationale for Oxidant Choice

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically run in a basic aqueous medium. The base (e.g., NaOH or KOH) serves two purposes: it aids in the solubility of the organic substrate and neutralizes the acidic byproducts of the reaction. The mechanism involves a complex series of electron transfers, ultimately converting the methyl group to a carboxylate salt. This step will also saponify the ethyl ester at the C5 position, leading to a dicarboxylate salt intermediate.

Experimental Protocol: 8-Hydroxy-1,5-naphthyridine-2,5-dicarboxylic acid

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
Ethyl 8-hydroxy-2-methyl... 246.25 12.31 g 0.05
Potassium Permanganate (KMnO₄) 158.03 23.70 g 0.15
Sodium Hydroxide (NaOH) 40.00 6.00 g 0.15
Water (H₂O) 18.02 400 mL -

| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - |

Procedure:

  • Reaction Setup:

    • To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the naphthyridine ester from Stage 1 (12.31 g, 0.05 mol), sodium hydroxide (6.00 g, 0.15 mol), and water (400 mL).

    • Heat the suspension to 80 °C with vigorous stirring to dissolve the starting material.

  • Oxidation:

    • Once the solution is homogenous, begin the portion-wise addition of potassium permanganate (23.70 g, 0.15 mol) over 2-3 hours. Caution: The reaction is exothermic; maintain the temperature between 80-90 °C by controlling the rate of addition and using an ice bath if necessary.

    • After the addition is complete, heat the mixture at 95 °C for an additional 4 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Transfer the clear, colorless filtrate to a beaker and cool in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid to pH ~2-3. A white or off-white precipitate will form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Stage 3: Selective Decarboxylation

The final step is the selective removal of the carboxylic acid group at the C2 position. Carboxylic acids positioned ortho (at C2) or para (at C4) to a ring nitrogen in pyridine-like systems are known to be thermally labile and can be removed by heating. The C5-carboxylic acid is not adjacent to a ring nitrogen and is therefore significantly more stable.

Experimental Protocol: 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
Di-acid from Stage 2 234.16 9.37 g 0.04

| Diphenyl Ether | 170.21 | 100 mL | - |

Procedure:

  • Decarboxylation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (vented to a bubbler), suspend the dicarboxylic acid (9.37 g, 0.04 mol) in diphenyl ether (100 mL).

    • Heat the mixture to 240-250 °C. Vigorous gas evolution (CO₂) should be observed.

    • Maintain this temperature for 1-2 hours, or until the gas evolution ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to below 100 °C.

    • The product should precipitate from the solvent upon cooling. Add hexanes (100 mL) to facilitate further precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H, C=O, C=N).

Conclusion

This guide presents a robust, three-stage synthetic route to 8-hydroxy-1,5-naphthyridine-5-carboxylic acid based on established and reliable organic transformations. By understanding the causality behind each step—from the thermally-driven Gould-Jacobs cyclization to the challenging oxidation and selective decarboxylation—researchers can confidently reproduce and adapt this synthesis for their specific needs in drug discovery and chemical sciences.

References

  • Balsamo, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3324. [Link]

  • Sharma, U., et al. (2022). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material and Nanotechnology. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49(04), 763-769. [Link]

  • O'Brien, D. F. (1962). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry, 27(3), 1104-1105. [Link]

  • Serafin, K., & Stolarczyk, M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(21), 6533. [Link]

  • Czuba, W. (1980). Oxidation of Methylpyridines with Some Argentous Compounds. Zeitschrift für Chemie, 20(9), 343-344. [Link]

  • G. Lesher et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. As referenced in MDPI article on Antimicrobial Activity of Naphthyridine Derivatives. [Link]

Sources

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxy-1,8-naphthyridine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

8-Hydroxy-1,8-naphthyridine-5-carboxylic acid belongs to the 1,8-naphthyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1] The unique arrangement of its nitrogen atoms, combined with the metal-chelating potential of the 8-hydroxy group and the ionizable carboxylic acid at the 5-position, creates a molecule with a rich physicochemical profile. This guide provides a comprehensive analysis of these properties, offering both theoretical insights and detailed experimental protocols for their determination. It is designed for researchers, scientists, and drug development professionals seeking to understand and exploit the molecular characteristics of this promising scaffold for the design of novel therapeutic agents.

The 1,8-naphthyridine skeleton is a privileged structure in pharmacology, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antimicrobial, antiviral, and anticancer properties.[2][3] Its rigid, planar nature provides a defined orientation for pendant functional groups to interact with biological targets, while the nitrogen atoms serve as key hydrogen bond acceptors. The addition of an 8-hydroxy group, analogous to the well-studied 8-hydroxyquinoline system, introduces a powerful metal-chelating moiety, making these compounds particularly suitable for targeting metalloenzymes.[4][5] Understanding the fundamental physicochemical properties of derivatives like 8-Hydroxy-1,8-naphthyridine-5-carboxylic acid is therefore a critical first step in rational drug design and development.

Molecular Structure and Core Properties

8-Hydroxy-1,8-naphthyridine-5-carboxylic acid (C₉H₆N₂O₃) is a bicyclic heteroaromatic compound. Its structure is characterized by three key functional groups that dictate its chemical behavior:

  • A Carboxylic Acid (-COOH): An acidic group that is typically ionized at physiological pH.

  • A Phenolic Hydroxyl (-OH): A weakly acidic group that, in concert with the adjacent ring nitrogen, is a potent metal chelator.

  • A Naphthyridine Core: A heterocyclic system with two nitrogen atoms that act as hydrogen bond acceptors and contribute to the molecule's overall basicity.

The molecule can exist in tautomeric forms, primarily the enol (8-hydroxy) form and the keto (pyridone) form. This equilibrium is a crucial determinant of its reactivity and interaction with biological systems.

Diagram 1: Tautomeric Equilibrium

tautomerism enol 8-Hydroxy Form (Enol) keto Pyridone Form (Keto) enol->keto Equilibrium properties cluster_0 Core Physicochemical Properties cluster_1 Drug-Like Properties (ADME) pKa pKa (Ionization State) Sol Solubility (Aqueous & Lipid) pKa->Sol affects LogP LogP/LogD (Lipophilicity) pKa->LogP determines LogD Exc Excretion pKa->Exc Abs Absorption Sol->Abs LogP->Sol LogP->Abs influences Dist Distribution LogP->Dist Met Metabolism workflow cluster_props Physicochemical Property Determination start Synthesized Compound struct_confirm Structural Confirmation (NMR, MS, IR) start->struct_confirm purity Purity Analysis (HPLC, LC-MS) struct_confirm->purity pka_det pKa Measurement purity->pka_det If >95% Pure sol_det Solubility Profiling purity->sol_det If >95% Pure logp_det LogP/LogD Assay purity->logp_det If >95% Pure mp_det Melting Point purity->mp_det If >95% Pure data_analysis Data Analysis & Profiling pka_det->data_analysis sol_det->data_analysis logp_det->data_analysis mp_det->data_analysis report Comprehensive Report data_analysis->report

Sources

An In-Depth Technical Guide to the Mechanism of Action of 8-Hydroxy-naphthyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-hydroxy-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of 8-Hydroxy-naphthyridine-5-carboxylic acid and its close derivatives. Synthesizing data from biochemical, genetic, and biophysical studies, this document elucidates the primary molecular interactions and cellular consequences of this class of compounds. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these molecules exert their therapeutic effects, with a focus on their roles as metal-chelating agents and inhibitors of critical metalloenzymes.

Introduction: The Therapeutic Potential of the 8-Hydroxy-naphthyridine Scaffold

Naphthyridine derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of a hydroxyl group at the 8-position, in conjunction with a carboxylic acid moiety, imparts unique physicochemical properties that are central to their mechanism of action. This guide will focus on the compelling evidence pointing towards two primary, interconnected mechanisms: the sequestration of divalent metal cations and the subsequent inhibition of essential metalloenzymes. While direct data on the 5-carboxylic acid variant is emerging, the principles outlined herein are derived from extensive studies of structurally related 8-hydroxy-naphthyridines and provide a robust framework for understanding its biological activity.

Core Mechanism of Action: A Tale of Two Intertwined Functions

The biological activity of 8-Hydroxy-naphthyridine-5-carboxylic acid and its analogs is predominantly attributed to the bidentate chelating motif formed by the 8-hydroxyl group and the nitrogen atom of the naphthyridine ring system.[3] This arrangement facilitates the high-affinity binding of divalent metal cations, which is a critical prerequisite for its downstream effects.

Sequestration of Divalent Metal Cations

Detailed biochemical analyses have confirmed that 8-hydroxy-naphthyridine (8-HNT) compounds directly bind to a range of divalent cations, with a notable affinity for zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺). This interaction typically results in the formation of stable 2:1 complexes, where two molecules of the 8-HNT derivative coordinate with a single metal ion. This potent chelating activity leads to a depletion of these essential metal ions from their biological reservoirs. The sequestration of these cations disrupts numerous cellular processes that are dependent on them for proper function, including enzymatic activity, protein structure maintenance, and signal transduction.

The antitrypanosomal and antileishmanial activities of 8-HNT derivatives have been directly linked to this metal-depletion mechanism.[1] Genetic screening in Trypanosoma brucei has identified zinc transporters as key factors in resistance to these compounds, further underscoring the importance of intracellular zinc homeostasis in their mode of action.

Logical Relationship: From Metal Chelation to Biological Effect

Compound 8-Hydroxy-naphthyridine-5-carboxylic acid Chelation Chelation of Divalent Metal Cations (Zn²⁺, Fe²⁺, Cu²⁺) Compound->Chelation Binds to Depletion Intracellular Metal Ion Depletion Chelation->Depletion Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Directly inhibits Disruption Disruption of Cellular Processes Depletion->Disruption Enzyme_Inhibition->Disruption Effect Therapeutic Effect (Antiparasitic, Antiviral, Antibacterial) Disruption->Effect

Caption: The central role of metal chelation in the mechanism of action.

Inhibition of Metalloenzymes

A direct consequence of the metal-chelating properties of 8-hydroxy-naphthyridines is their ability to inhibit metalloenzymes. Many of these enzymes rely on coordinated metal ions within their active sites for catalytic activity. By sequestering these essential cofactors, 8-HNT derivatives can effectively shut down their function.

A significant body of research has highlighted the antiviral potential of 8-hydroxy-naphthyridine derivatives, particularly against human cytomegalovirus (HCMV). The mechanism of this activity has been traced to the inhibition of the pUL89 endonuclease, a metal-dependent enzyme crucial for viral genome packaging and cleavage.[4] The 8-hydroxy-naphthyridine scaffold acts as a pharmacophore that chelates the metal ions in the active site of the endonuclease, thereby blocking its function and halting viral replication.[4]

Derivative SubtypeTarget EnzymeIC₅₀ (µM)Citation
8-hydroxy-1,6-naphthyridine-7-carboxamidesHCMV pUL89-CSingle-digit µM[4]

Table 1: Inhibitory activity of 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives against HCMV pUL89 endonuclease.

The structural similarity of the naphthyridine core to that of quinolone antibiotics, such as nalidixic acid, has long suggested a potential role in targeting bacterial DNA topoisomerases.[3][5] These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication and are also metalloenzymes. The proposed mechanism involves the 8-hydroxy-naphthyridine derivative forming a complex with the enzyme and DNA, stabilized by a magnesium ion, which ultimately leads to the inhibition of DNA replication and bacterial cell death.[5] While this mechanism is well-established for quinolones, further specific studies on 8-Hydroxy-naphthyridine-5-carboxylic acid are warranted to fully elucidate its activity against these targets.

Signaling Pathway: Inhibition of Bacterial DNA Replication

Compound 8-Hydroxy-naphthyridine-5-carboxylic acid Complex Ternary Complex (Compound-Enzyme-DNA) Compound->Complex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication Complex->Replication Inhibits Death Bacterial Cell Death Replication->Death Leads to

Caption: Proposed mechanism of bacterial DNA replication inhibition.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of robust experimental protocols are essential. The following provides a detailed, step-by-step methodology for key assays.

UV-Visible Spectrophotometry for Metal Chelation Analysis

This protocol allows for the characterization of the metal-chelating properties of 8-Hydroxy-naphthyridine-5-carboxylic acid by observing changes in the UV-Vis absorption spectrum upon titration with a metal ion.

Objective: To determine the stoichiometry and binding affinity of the compound-metal complex.

Materials:

  • 8-Hydroxy-naphthyridine-5-carboxylic acid

  • Stock solutions of metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂) of known concentration

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH

  • High-purity water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 8-Hydroxy-naphthyridine-5-carboxylic acid in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the chosen buffer.

  • Record the UV-Vis spectrum of the compound alone in the buffer from 200-600 nm.

  • Titrate the compound solution with small aliquots of the metal salt stock solution.

  • After each addition of the metal salt, allow the solution to equilibrate for a set time (e.g., 2-5 minutes).

  • Record the UV-Vis spectrum after each equilibration period.

  • Continue the titration until no further significant changes in the spectrum are observed.

  • Analyze the spectral changes (e.g., shifts in λmax, appearance of new peaks) to determine the stoichiometry of binding using methods such as Job's plot or mole-ratio method.

Causality behind Experimental Choices: The choice of a buffer at physiological pH is crucial to mimic biological conditions. Quartz cuvettes are used for their transparency in the UV range. The titration approach allows for the gradual formation of the complex, enabling the determination of binding stoichiometry.

Fluorescence-Based Viral Endonuclease Inhibition Assay

This high-throughput assay is designed to screen for and characterize inhibitors of viral endonucleases like HCMV pUL89.

Objective: To determine the IC₅₀ value of 8-Hydroxy-naphthyridine-5-carboxylic acid against a target viral endonuclease.

Materials:

  • Recombinant viral endonuclease (e.g., HCMV pUL89-C)

  • Fluorogenic DNA substrate (e.g., a hairpin oligonucleotide with a fluorophore and a quencher)

  • Assay buffer containing necessary cofactors (e.g., Mg²⁺, Mn²⁺)

  • 8-Hydroxy-naphthyridine-5-carboxylic acid dissolved in DMSO

  • Multi-well microplates (e.g., 384-well)

  • Fluorescence plate reader

Procedure:

  • In a multi-well plate, add the assay buffer.

  • Add serial dilutions of the 8-Hydroxy-naphthyridine-5-carboxylic acid (or control inhibitor) to the wells.

  • Add the recombinant endonuclease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic DNA substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction rates from the fluorescence data.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality behind Experimental Choices: The use of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity, suitable for high-throughput screening. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.

Experimental Workflow: Endonuclease Inhibition Assay

Start Start Add_Buffer Add Assay Buffer to Plate Start->Add_Buffer Add_Inhibitor Add Serial Dilutions of Compound Add_Buffer->Add_Inhibitor Add_Enzyme Add Recombinant Endonuclease Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC₅₀ Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Caption: A streamlined workflow for determining endonuclease inhibition.

Conclusion and Future Directions

The compelling body of evidence strongly suggests that the primary mechanism of action for 8-Hydroxy-naphthyridine-5-carboxylic acid and its derivatives is rooted in their ability to chelate divalent metal cations. This fundamental property leads to the disruption of intracellular metal homeostasis and the inhibition of essential metalloenzymes, including viral endonucleases and bacterial topoisomerases. While the general mechanistic principles are well-supported by studies on related analogs, further research focusing specifically on the 5-carboxylic acid variant is necessary to delineate its precise target profile and therapeutic potential. Future investigations should aim to quantify its binding affinities for various metal ions, determine its IC₅₀ values against a broader range of metalloenzymes, and explore its efficacy in relevant cellular and in vivo models. Such studies will be instrumental in advancing this promising scaffold towards clinical applications.

References

  • Wyatt, P. G., Gilbert, I. H., Read, K. D., & Fairlamb, A. H. (2011). Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. ACS Chemical Biology, 6(3), 229–236. [Link]

  • De Rycker, M., O'Neill, S., Fedorov, O., Owen-Hughes, T., & Gray, D. W. (2018). Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. Antimicrobial Agents and Chemotherapy, 62(8), e00508-18. [Link]

  • Shen, L. L. (2003). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Current Medicinal Chemistry, 10(22), 2353–2369. [Link]

  • Madaan, A., Verma, R., Kumar, V., & Singh, A. T. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Wang, Y., et al. (2017). Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. Journal of Virology, 91(15), e00451-17. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Creck, O., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8116–8136. [Link]

  • Gold, B., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(20), e202200366. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 8-Hydroxy-2-naphthyridine-5-carboxylic acid: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Naphthyridine Research

To our fellow researchers, scientists, and drug development professionals, this document ventures into the promising, yet largely uncharted, territory of 8-Hydroxy-2-naphthyridine-5-carboxylic acid. While the broader naphthyridine family, particularly the 1,8-naphthyridine scaffold, is well-documented for its profound impact on medicinal chemistry—most notably as the basis for quinolone antibiotics—the specific biological activities of the 2,5,8-substituted isomer remain a compelling enigma.[1][2][3] This guide is structured not as a retrospective summary of established facts, but as a forward-looking whitepaper. It synthesizes the known biological activities of structurally related naphthyridine isomers to build a robust, evidence-based case for the therapeutic potential of 8-Hydroxy-2-naphthyridine-5-carboxylic acid and to lay out a comprehensive roadmap for its synthesis and biological evaluation.

The Naphthyridine Scaffold: A Privileged Heterocycle in Drug Discovery

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each offering a unique spatial arrangement of nitrogen atoms and, consequently, a different vector for biological interactions.[2] Their diverse pharmacological profile is extensive, encompassing anti-infective, anticancer, neurological, cardiovascular, and immunological effects.[1][2] The most studied of these is the 1,8-naphthyridine core, the foundation of nalidixic acid, a pioneering antibacterial agent that paved the way for the development of the potent fluoroquinolone class of antibiotics.[2][4] These compounds primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication.[1]

The inherent biological versatility of the naphthyridine core makes any underexplored isomer, such as 8-Hydroxy-2-naphthyridine-5-carboxylic acid, a high-priority target for investigation.

Predicting the Biological Landscape of 8-Hydroxy-2-naphthyridine-5-carboxylic acid: An Evidence-Based Approach

The Case for Antiviral Activity: Insights from the 8-Hydroxy-1,6-naphthyridine Isomer

Recent and compelling research has identified 8-hydroxy-1,6-naphthyridine-7-carboxamides as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease.[5] This viral enzyme is crucial for the cleavage and packaging of the viral genome, making it an attractive target for antiviral drug development. The inhibitory activity of these compounds is attributed to the metal-chelating properties of the 8-hydroxy-naphthyridine core, which likely disrupts the function of the metal-dependent endonuclease.[5]

Given the identical 8-hydroxy-naphthyridine chelating moiety in our target compound, it is highly probable that 8-Hydroxy-2-naphthyridine-5-carboxylic acid will exhibit similar inhibitory activity against viral endonucleases or other metalloenzymes.

Proposed Mechanism of Action: Metalloenzyme Inhibition

The diagram below illustrates the hypothesized mechanism of action for 8-Hydroxy-2-naphthyridine-5-carboxylic acid as a viral endonuclease inhibitor, based on the activity of its 1,6-naphthyridine isomer.

G cluster_0 Viral Endonuclease Active Site cluster_1 Inhibitor Action cluster_2 Outcome Metal_Ion Divalent Metal Ion (e.g., Mg2+, Mn2+) Enzyme pUL89 Endonuclease Metal_Ion->Enzyme Cofactor Inactive_Enzyme Inactive Endonuclease HNCA 8-Hydroxy-2-naphthyridine -5-carboxylic acid Chelation Chelation HNCA->Chelation Chelation->Metal_Ion Sequesters Metal Ion Inhibition Inhibition of Viral Genome Packaging Inactive_Enzyme->Inhibition

Caption: Hypothesized chelation of a metal cofactor by 8-Hydroxy-2-naphthyridine-5-carboxylic acid, leading to the inhibition of viral endonuclease activity.

Potential for Antibacterial Activity: Lessons from the Quinolone Legacy

The structural parallels between the 4-oxo-1,8-naphthyridine-3-carboxylic acid core of nalidixic acid and our target molecule are noteworthy.[1][4] While 8-Hydroxy-2-naphthyridine-5-carboxylic acid does not possess the 4-oxo group, the overall heterocyclic framework and the presence of a carboxylic acid moiety suggest a potential for interaction with bacterial topoisomerases. The development of numerous analogs of nalidixic acid has established a rich structure-activity relationship (SAR) landscape that can guide the design of new antibacterial agents based on the naphthyridine scaffold.[1] It is plausible that our target compound could serve as a novel scaffold for the development of antibacterial agents with a potentially different spectrum of activity or mechanism of action compared to traditional fluoroquinolones.

Anticancer and Anti-inflammatory Prospects

The naphthyridine scaffold has also been explored for its anticancer and anti-inflammatory properties.[6][7] Some derivatives have been shown to inhibit topoisomerase II, a key enzyme in cell division, leading to cytotoxic effects against various cancer cell lines.[6][7] Furthermore, a molecular link between inflammation and cancer has prompted the evaluation of naphthyridine derivatives for their ability to downregulate pro-inflammatory cytokines.[6] The planar structure of 8-Hydroxy-2-naphthyridine-5-carboxylic acid suggests its potential to intercalate with DNA or interact with enzyme active sites, warranting its investigation as a potential anticancer agent.

A Proposed Pathway for Synthesis and Characterization

The successful biological evaluation of 8-Hydroxy-2-naphthyridine-5-carboxylic acid is contingent upon a reliable synthetic route. While a specific procedure for this isomer is not documented, established methods for naphthyridine synthesis can be adapted. A plausible retro-synthetic approach is outlined below, starting from commercially available precursors.

Proposed Synthetic Workflow

G Start Starting Materials: - Substituted Aminopyridine - Diethyl Malonate derivative Step1 Condensation Reaction Start->Step1 Step2 Cyclization (e.g., Gould-Jacobs reaction) Step1->Step2 Step3 Hydrolysis of Ester Step2->Step3 Step4 Hydroxylation/Functional Group Interconversion Step3->Step4 Final 8-Hydroxy-2-naphthyridine -5-carboxylic acid Step4->Final

Caption: A generalized workflow for the proposed synthesis of the target compound.

Detailed Experimental Protocol: A Hypothetical Gould-Jacobs Approach

The following protocol is a proposed adaptation of the Gould-Jacobs reaction, a well-established method for synthesizing quinoline and naphthyridine ring systems.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 6-aminonicotinic acid ethyl ester (1 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether), add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 120-140°C for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. Purify by column chromatography on silica gel.

Step 2: Thermal Cyclization

  • Add the purified enamine intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the solution to reflux (approximately 250°C) for 30-60 minutes to induce cyclization. Monitor the reaction by TLC.

  • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the cyclized product.

  • Collect the solid by filtration and wash with the non-polar solvent.

Step 3: Hydrolysis to the Carboxylic Acid

  • Suspend the crude cyclized ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2M).

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction to room temperature and acidify with hydrochloric acid (2M) to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 4: Introduction of the 8-Hydroxy Group This step is the most speculative and may require significant optimization. One potential route could involve a nucleophilic aromatic substitution if a suitable leaving group is present at the 8-position, or a more complex multi-step sequence involving protection, oxidation, and deprotection.

Characterization: The final product and all intermediates should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm their identity and purity.

A Framework for Comprehensive Biological Evaluation

Upon successful synthesis and characterization, a systematic evaluation of the biological activities of 8-Hydroxy-2-naphthyridine-5-carboxylic acid is warranted.

In Vitro Activity Screening

The following table outlines a proposed initial screening panel to assess the broad-spectrum biological activity of the target compound.

Activity Assay Type Target(s) Positive Controls
Antiviral Endonuclease Inhibition AssayViral endonucleases (e.g., HCMV pUL89, Influenza PA)L-731,988, Baloxavir marboxil
Cell-based Viral Replication AssayHCMV, Influenza, HIVGanciclovir, Oseltamivir, Zidovudine
Antibacterial Broth Microdilution (MIC determination)Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteriaCiprofloxacin, Vancomycin
Topoisomerase Inhibition AssayBacterial DNA gyrase, Topoisomerase IVCiprofloxacin
Anticancer MTT/XTT Cell Viability AssayPanel of human cancer cell lines (e.g., HeLa, K-562, MIAPaCa)Doxorubicin, Paclitaxel
Topoisomerase II Inhibition AssayHuman Topoisomerase IIEtoposide
Anti-inflammatory Cytokine Release Assay (LPS-stimulated macrophages)Pro-inflammatory cytokines (e.g., TNF-α, IL-6)Dexamethasone
Causality in Experimental Design

The selection of these assays is driven by the structural and mechanistic insights gained from related naphthyridine compounds.

  • Rationale for Antiviral Assays: The presence of the 8-hydroxy-naphthyridine moiety directly points to the potential for metal chelation and inhibition of viral metalloenzymes, making endonuclease inhibition a primary and mechanistically-driven starting point.[5]

  • Rationale for Antibacterial Assays: The foundational role of the naphthyridine carboxylic acid scaffold in antibacterial drug discovery necessitates a thorough evaluation against a panel of clinically relevant bacteria and their key enzymatic targets.[1][4]

  • Rationale for Anticancer and Anti-inflammatory Assays: The demonstrated cytotoxicity and immunomodulatory effects of other naphthyridine derivatives provide a strong justification for exploring these activities.[6][7]

Concluding Remarks and Future Directions

8-Hydroxy-2-naphthyridine-5-carboxylic acid stands as a molecule of significant, yet unrealized, potential. This guide has sought to illuminate this potential by drawing upon the rich biological and chemical literature of the broader naphthyridine class. The proposed synthetic and biological evaluation workflows provide a clear and actionable path for researchers to unlock the therapeutic promise of this novel compound. The exploration of this and other under-investigated naphthyridine isomers will undoubtedly continue to enrich the field of medicinal chemistry and may lead to the discovery of next-generation therapeutics for a range of human diseases.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Bentham Science. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal. [Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. [Link]

  • Design and synthesis of 8-hydroxy-[1][3]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 8-Hydroxy-naphthyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining 8-hydroxy-naphthyridine-5-carboxylic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are integral to the development of novel therapeutic agents due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document will delve into the core synthetic methodologies, offering field-proven insights into experimental choices and protocol validation.

The Strategic Importance of the Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers.[4] Among these, the 1,8-naphthyridine scaffold has garnered immense interest from researchers.[3][5] The incorporation of hydroxyl and carboxylic acid functionalities at specific positions on the naphthyridine ring system can significantly influence the molecule's physicochemical properties and biological activity. The 8-hydroxy group, in particular, can act as a crucial metal-chelating moiety, a property often exploited in the design of enzyme inhibitors.

Key Synthetic Approaches to the Hydroxy-Naphthyridine Carboxylic Acid Scaffold

The construction of the 8-hydroxy-naphthyridine-5-carboxylic acid core can be achieved through several strategic synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. The Gould-Jacobs reaction and variations thereof represent a cornerstone in the synthesis of 4-hydroxynaphthyridines, which can be analogous to the 8-hydroxy substitution depending on the starting aminopyridine.

The Gould-Jacobs Reaction: A Classic and Versatile Approach

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines and has been successfully extended to the preparation of hydroxynaphthyridines.[1][6] This reaction typically involves the condensation of an aminopyridine with a substituted malonic ester derivative, followed by a thermal cyclization.[1][6]

The overall transformation can be visualized as a two-step process:

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A Aminopyridine Derivative C Vinylogous Amide Intermediate A->C Nucleophilic Attack B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D Heat (e.g., Dowtherm A) E 4-Hydroxy-naphthyridine Ester D->E Electrocyclization & Tautomerization F Hydrolysis E->F Base or Acid G 8-Hydroxy-naphthyridine-5-carboxylic Acid Derivative F->G

Caption: General workflow of the Gould-Jacobs reaction for naphthyridine synthesis.

The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack of the amino group of the aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), which is followed by the elimination of ethanol to form a vinylogous amide intermediate.[1] Subsequent high-temperature cyclization proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-naphthyridine product.[1]

Experimental Protocol: Synthesis of a 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid Ester via Gould-Jacobs Reaction

This protocol is adapted from established methodologies for the synthesis of 1,5-naphthyridine derivatives.[1][6]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 3-aminopyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

Step 2: Thermal Cyclization

  • Place the crude intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce intramolecular cyclization.

  • Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature. The cyclized product often precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether.

Step 3: Hydrolysis to the Carboxylic Acid

  • Suspend the ester obtained from Step 2 in an aqueous solution of a base, such as sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., 10% HCl) to a pH of approximately 4-5.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Comparison of Reaction Conditions

ParameterConventional HeatingMicrowave-Assisted
Solvent Dowtherm A, Diphenyl EtherSolvent-free or high-boiling polar solvents
Temperature 240-260 °C250-300 °C
Reaction Time 30-60 minutes5-20 minutes
Yield Moderate to GoodOften improved yields
Notes Requires high-boiling, difficult-to-remove solvents.Rapid optimization, but requires specialized equipment. Potential for product degradation if not carefully controlled.[7]

The choice between conventional heating and microwave irradiation for the cyclization step depends on the available equipment and the scale of the reaction.[7] Microwave synthesis can significantly reduce reaction times and improve yields, but requires careful optimization to prevent degradation of the product at high temperatures.[7]

Friedländer Annulation for Naphthyridine Synthesis

The Friedländer synthesis is another fundamental method for constructing quinoline and, by extension, naphthyridine ring systems.[8][9] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9] For the synthesis of 1,8-naphthyridines, 2-amino-3-pyridinecarboxaldehyde is a common starting material.[9]

Friedlander_Synthesis A 2-Amino-3-pyridinecarboxaldehyde C Condensation & Cyclization A->C B α-Methylene Ketone/Ester B->C D Substituted 1,8-Naphthyridine C->D Base or Acid Catalyst

Caption: Simplified representation of the Friedländer synthesis for 1,8-naphthyridines.

A greener approach to the Friedländer reaction has been developed using water as the solvent, which offers an environmentally benign alternative to traditional organic solvents.[10] Basic ionic liquids have also been shown to be effective catalysts for this transformation under solvent-free conditions.[9]

Modifications and Alternative Starting Materials

The versatility of naphthyridine synthesis is enhanced by the ability to use alternative starting materials. For instance, Meldrum's acid can be used in place of β-ketoesters in Gould-Jacobs type reactions to afford 4-hydroxynaphthyridines.[6] The reaction of 3-aminopyridine derivatives with Meldrum's acid initially furnishes an enamine intermediate in good yields.[6] Subsequent heat-assisted intramolecular cyclization in a high-boiling solvent like Dowtherm A leads to the formation of the desired 8-hydroxy-1,5-naphthyridine.[6]

Trustworthiness and Self-Validating Systems in Synthesis

In any synthetic protocol, ensuring the identity and purity of the products is paramount. Each step of the synthesis should be monitored, and the final product must be thoroughly characterized.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of a reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heat.

  • Purification: The crude product obtained after filtration is often purified by recrystallization from a suitable solvent or by column chromatography to remove any unreacted starting materials or byproducts.

  • Structural Elucidation: The structure of the synthesized 8-hydroxy-naphthyridine-5-carboxylic acid derivatives should be unequivocally confirmed using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

Conclusion

The synthesis of 8-hydroxy-naphthyridine-5-carboxylic acid derivatives is a well-established field with several reliable synthetic routes. The Gould-Jacobs reaction and the Friedländer synthesis are two of the most prominent and versatile methods for constructing the naphthyridine core. The choice of a specific synthetic strategy will be dictated by factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. By carefully selecting the reaction conditions and employing rigorous purification and characterization techniques, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and development.

References

  • Romero-García, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4433. Available at: [Link]

  • Dömling, A. (2008). Product Class 8: Naphthyridines. In Science of Synthesis (Vol. 15, pp. 951-996). Thieme.
  • ResearchGate. (n.d.). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Available at: [Link]

  • MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Available at: [Link]

  • MDPI. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Available at: [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • PubMed. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Available at: [Link]

  • Journal of Kufa for Chemical Science. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Available at: [Link]

  • MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • ResearchGate. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Available at: [Link]

  • ResearchGate. (2014). Nafion-H catalyzed cyclocondensation reaction for the synthesis of octahydroquinazolinone derivatives. Available at: [Link]

  • Biotage. (n.d.). AN056 Gould Jacobs Quinoline forming reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Available at: [Link]

  • Journal of Applicable Chemistry. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Available at: [Link]

  • Royal Society of Chemistry. (2018). A mild synthesis of substituted 1,8-naphthyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. Available at: [Link]

Sources

Spectroscopic Data for 8-Hydroxy-2-naphthyridine-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 8-Hydroxy-2-naphthyridine-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer in the public domain, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established spectroscopic principles and data from analogous naphthyridine, hydroxypyridine, and aromatic carboxylic acid structures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and similar heterocyclic compounds. We also provide standardized protocols for acquiring high-quality spectroscopic data.

Introduction: The Significance of 8-Hydroxy-2-naphthyridine-5-carboxylic Acid

Naphthyridine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them privileged scaffolds in drug discovery, with applications as antibacterial, anticancer, and antiviral agents. The specific isomer, 8-Hydroxy-2-naphthyridine-5-carboxylic acid, combines the key functionalities of a hydroxyl group, a carboxylic acid, and the naphthyridine core, suggesting its potential as a versatile building block or a pharmacologically active compound in its own right.

Accurate structural characterization is paramount in the drug development process, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide delves into the expected spectroscopic signatures of 8-Hydroxy-2-naphthyridine-5-carboxylic acid, providing a predictive framework to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 8-Hydroxy-2-naphthyridine-5-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the naphthyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 8-Hydroxy-2-naphthyridine-5-carboxylic acid is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the nitrogen atoms in the rings.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Hydroxy-2-naphthyridine-5-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityJustification
H-38.2 - 8.4DoubletLocated ortho to a ring nitrogen and influenced by the adjacent carboxylic acid.
H-48.8 - 9.0DoubletPositioned between two ring nitrogens, leading to significant deshielding.
H-67.8 - 8.0DoubletInfluenced by the electron-donating hydroxyl group and the carboxylic acid.
H-77.2 - 7.4DoubletLocated ortho to the electron-donating hydroxyl group, resulting in upfield shift.
-OH10.0 - 11.0Broad SingletPhenolic proton, chemical shift is concentration and temperature dependent.[2]
-COOH12.0 - 13.0Broad SingletCarboxylic acid proton, highly deshielded and often broad due to hydrogen bonding and exchange.[3][4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid and the carbons attached to the nitrogen and oxygen atoms are expected to have characteristic downfield shifts.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Hydroxy-2-naphthyridine-5-carboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Justification
C-2150 - 155Attached to a ring nitrogen.
C-3120 - 125Aromatic CH.
C-4140 - 145Aromatic CH between two nitrogens.
C-4a148 - 152Quaternary carbon at the ring junction.
C-5125 - 130Carbon bearing the carboxylic acid group.
C-6115 - 120Aromatic CH influenced by the hydroxyl group.
C-7110 - 115Aromatic CH ortho to the hydroxyl group.
C-8160 - 165Carbon bearing the hydroxyl group.
C-8a145 - 150Quaternary carbon at the ring junction.
-COOH165 - 170Carbonyl carbon of the carboxylic acid.[3]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable -OH and -COOH protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the assignment of exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for the -OH and -COOH protons should disappear or significantly decrease in intensity.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Add DMSO-d6 (0.6 mL) A->B C Dissolve B->C D ¹H NMR C->D E ¹³C NMR C->E F 2D NMR (COSY, HSQC) D->F G Peak Integration & Multiplicity D->G E->F H Chemical Shift Assignment E->H F->H I Structural Elucidation G->I H->I

Caption: Workflow for NMR analysis of 8-Hydroxy-2-naphthyridine-5-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 8-Hydroxy-2-naphthyridine-5-carboxylic acid will be dominated by the characteristic absorptions of the O-H and C=O bonds.

Predicted IR Spectrum

The presence of both a carboxylic acid and a hydroxyl group will lead to a complex and broad O-H stretching region due to extensive hydrogen bonding.

Table 3: Predicted IR Absorption Bands for 8-Hydroxy-2-naphthyridine-5-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignmentJustification
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer and phenolic -OH)The broadness is due to extensive intermolecular hydrogen bonding.[7][8]
1725-1700StrongC=O stretch (carboxylic acid)Typical range for an aromatic carboxylic acid.[4][9]
1620-1580MediumC=N and C=C stretching (aromatic rings)Characteristic of the naphthyridine ring system.
1300-1200StrongC-O stretch (carboxylic acid and phenol)Coupled C-O stretching and O-H bending vibrations.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[10]

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[11]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[11]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[11]

  • Data Acquisition:

    • Place the prepared sample (ATR or KBr pellet) in the sample compartment of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Sample_Prep cluster_atr ATR Method cluster_kbr KBr Pellet Method A Clean ATR Crystal B Place Sample on Crystal A->B C Apply Pressure B->C Acquire Acquire Spectrum C->Acquire D Grind Sample with KBr E Press into Pellet D->E F Mount Pellet E->F F->Acquire

Caption: Sample preparation methods for FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The fragmentation pattern will likely involve the loss of small neutral molecules such as H₂O and CO₂.

Table 4: Predicted m/z Values for 8-Hydroxy-2-naphthyridine-5-carboxylic acid

m/z ValueIon FormulaInterpretation
203.0457[C₁₀H₇N₂O₃]⁺Protonated molecular ion [M+H]⁺
185.0351[C₁₀H₅N₂O₂]⁺Loss of H₂O from [M+H]⁺
159.0558[C₉H₇N₂O]⁺Loss of CO₂ from [M+H]⁺

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Solvent B Infuse into ESI Source A->B C Acquire Full Scan MS B->C D Select [M+H]⁺ for MS/MS C->D E Determine Molecular Weight C->E F Analyze Fragmentation Pattern D->F G Confirm Structure E->G F->G

Caption: Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of 8-Hydroxy-2-naphthyridine-5-carboxylic acid. The presented NMR, IR, and MS data, while based on theoretical predictions and analysis of analogous structures, offer a robust framework for the identification and characterization of this compound. The detailed experimental protocols are designed to assist researchers in obtaining high-quality data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future investigations.

References

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Karim, A., & Gaunt, A. J. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The Journal of Physical Chemistry C, 121(47), 26366-26376.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Lumbreras, F., & Tárraga, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938.
  • Northern Illinois University. (n.d.).
  • Brown, D. J. (2008). THE NAPHTHYRIDINES. The Chemistry of Heterocyclic Compounds, 63, 1-25.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Ayoob, A. I. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Journal of Baghdad for Science, 10(3), 758-766.
  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids [Video]. YouTube.
  • University of Wisconsin-Madison. (n.d.).
  • Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1917.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • University of Cambridge. (n.d.). Chemical shifts.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • MDPI. (2024).
  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.
  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts and IR stretches of NH for free ligand and complex.
  • Chemistry LibreTexts. (2023).
  • Dr. Anamik Shah. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement [Video]. YouTube.
  • Smyth, T. J. P., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry, 2011, 748253.
  • eGyanKosh. (n.d.).

Sources

An In-Depth Technical Guide to the Solubility of 8-Hydroxy-2-naphthyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, solubility stands as a paramount gatekeeper to a compound's ultimate success. It dictates the formulation strategies, influences bioavailability, and ultimately, impacts therapeutic efficacy. 8-Hydroxy-2-naphthyridine-5-carboxylic acid, a heterocyclic compound of significant interest, presents a unique solubility profile that warrants a detailed investigation. This guide, intended for the discerning researcher, offers a deep dive into the theoretical and practical aspects of its solubility, providing a framework for its effective handling and application in a laboratory setting. As a Senior Application Scientist, the aim is not merely to present data, but to illuminate the underlying principles and methodologies that empower researchers to make informed decisions in their discovery and development endeavors.

Physicochemical Landscape of 8-Hydroxy-2-naphthyridine-5-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is the bedrock upon which all solubility studies are built. While specific experimental data for 8-Hydroxy-2-naphthyridine-5-carboxylic acid is not extensively available in public literature, we can infer a likely profile based on its structural motifs and data from closely related analogues.

Structural Features Influencing Solubility

8-Hydroxy-2-naphthyridine-5-carboxylic acid is a polycyclic aromatic compound containing several key functional groups that govern its solubility:

  • Naphthyridine Core: The fused aromatic ring system is inherently hydrophobic, which tends to decrease aqueous solubility.

  • Carboxylic Acid Group (-COOH): This acidic moiety can donate a proton to form a carboxylate anion (-COO⁻). The ionized form is significantly more polar and thus more water-soluble than the neutral form.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can also be ionized. It can act as both a hydrogen bond donor and acceptor, contributing to interactions with polar solvents.

  • Pyridine-like Nitrogen Atoms: The nitrogen atoms within the naphthyridine ring system are basic and can be protonated to form positively charged species, particularly in acidic conditions. This protonation dramatically increases aqueous solubility.

Predicted Physicochemical Properties

Quantitative prediction of physicochemical parameters provides a valuable starting point for experimental design. Based on computational models and data from analogous structures, the following properties for 8-Hydroxy-2-naphthyridine-5-carboxylic acid can be estimated:

PropertyPredicted Value/RangeImplication for Solubility
pKa Carboxylic Acid: ~3.5 - 4.5Hydroxyl Group: ~8.0 - 9.0Naphthyridine Nitrogens: ~2.0 - 4.0The compound is amphoteric. Solubility will be highly pH-dependent, with a minimum at its isoelectric point and increased solubility at low and high pH. A predicted pKa for the related 1,8-naphthyridine-2-carboxylic acid is 3.65.
logP 1.0 - 2.5A positive logP value suggests a preference for lipophilic environments and likely low intrinsic aqueous solubility of the neutral species.
Aqueous Solubility Low (µM range)The intrinsic solubility in neutral water is expected to be poor. For a related 8-hydroxynaphthyridine derivative, an aqueous solubility of 219 µM has been reported.[1]

Disclaimer: These values are estimations and should be experimentally verified for accurate application.

The Interplay of Solvents and pH on Solubility

The solubility of 8-Hydroxy-2-naphthyridine-5-carboxylic acid is a dynamic property, profoundly influenced by the nature of the solvent and the pH of the aqueous medium.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this predominantly aromatic and moderately polar compound is expected to be favorable in certain organic solvents.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds, including naphthyridine derivatives, due to their high polarity and ability to act as hydrogen bond acceptors.[2]

  • Polar Protic Solvents: Alcohols such as ethanol and methanol can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups, as well as the nitrogen atoms, leading to moderate to good solubility. The mention of crystallization of related compounds from chloroform-methanol and ethanol in the literature suggests their utility.[3]

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexanes or toluene is expected to be very low due to the presence of the polar functional groups.

The Critical Role of pH in Aqueous Solubility

The amphoteric nature of 8-Hydroxy-2-naphthyridine-5-carboxylic acid makes its aqueous solubility highly dependent on the pH of the solution. The ionization states of the molecule at different pH values dictate its overall solubility.

G cluster_low_ph Low pH (Acidic) cluster_isoelectric Isoelectric Point cluster_high_ph High pH (Basic) low_ph_species Cationic Species (Protonated Nitrogens) Highly Soluble zwitterion Zwitterionic/Neutral Species (Minimum Solubility) low_ph_species->zwitterion Increase pH high_ph_species Anionic Species (Deprotonated COOH & OH) Highly Soluble zwitterion->high_ph_species Increase pH

Caption: pH-dependent ionization and its effect on solubility.

At low pH, the basic nitrogen atoms of the naphthyridine ring will be protonated, leading to a net positive charge and a significant increase in aqueous solubility. Conversely, at high pH, the carboxylic acid and hydroxyl groups will be deprotonated, resulting in a net negative charge and enhanced solubility. At the isoelectric point, where the net charge is zero, the compound will exhibit its minimum aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility is paramount for any research or development program. Two primary types of solubility measurements are commonly employed: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aliquot of its DMSO stock is added to an aqueous buffer.

A concentrated stock solution of the compound in DMSO is serially diluted in the same solvent. These dilutions are then added to an aqueous buffer, and the point of precipitation is detected, typically by nephelometry (light scattering) or turbidimetry.

G cluster_prep cluster_assay cluster_analysis A Prepare 10 mM stock of 8-Hydroxy-2-naphthyridine-5-carboxylic acid in DMSO B Perform serial dilutions of stock in DMSO in a 96-well plate A->B D Transfer a small aliquot of DMSO dilutions to the corresponding buffer wells B->D C Add aqueous buffer (e.g., PBS, pH 7.4) to a separate 96-well plate C->D E Incubate at room temperature with gentle shaking (e.g., 1-2 hours) D->E F Measure turbidity/nephelometry using a plate reader E->F G Plot turbidity vs. concentration and determine the precipitation point F->G

Caption: Workflow for kinetic solubility determination by nephelometry.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Hydroxy-2-naphthyridine-5-carboxylic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Buffer Plate Preparation: In a separate 96-well clear-bottom plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: Plot the measured signal against the compound concentration. The concentration at which a sharp increase in signal is observed is considered the kinetic solubility.

Thermodynamic Solubility (Shake-Flask) Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard." It is more time- and resource-intensive than the kinetic assay but provides a more accurate measure of a compound's true solubility.

An excess amount of the solid compound is equilibrated with a solvent (e.g., aqueous buffer) over an extended period. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is determined, typically by HPLC-UV.

G cluster_prep cluster_equilibration cluster_separation cluster_analysis A Add excess solid 8-Hydroxy-2-naphthyridine-5-carboxylic acid to vials containing the desired solvent B Incubate vials with agitation (e.g., 24-48 hours at a controlled temperature) A->B C Centrifuge or filter the suspension to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant by HPLC-UV against a standard curve C->D

Caption: Workflow for thermodynamic solubility determination.

  • Sample Preparation: Add an excess amount of solid 8-Hydroxy-2-naphthyridine-5-carboxylic acid to a vial containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or a mixture of the aqueous buffer and an organic solvent). Analyze the supernatant from the solubility experiment and the standards by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Conclusion and Future Directions

While direct, quantitative solubility data for 8-Hydroxy-2-naphthyridine-5-carboxylic acid remains to be extensively published, a comprehensive understanding of its structural features and the behavior of related compounds provides a strong foundation for researchers. The amphoteric nature of the molecule, with its acidic carboxylic acid and hydroxyl groups and basic naphthyridine nitrogens, dictates a strong pH-dependence on its aqueous solubility. For practical laboratory applications, DMSO and polar protic solvents like ethanol are likely to be effective for solubilization.

The provided experimental protocols for kinetic and thermodynamic solubility determination offer robust frameworks for generating precise and accurate data for this compound. It is strongly recommended that researchers undertake these experimental verifications to guide their specific applications, from initial biological screening to formulation development. Future work should focus on the systematic experimental determination and publication of the solubility of 8-Hydroxy-2-naphthyridine-5-carboxylic acid in a range of pharmaceutically relevant solvents and buffers, as well as the precise determination of its pKa and logP values. Such data will be invaluable to the scientific community and will undoubtedly accelerate the exploration of the therapeutic potential of this promising scaffold.

References

  • Home Sunshine Pharma. 1,8-naphthyridine-2-carboxylic Acid CAS 215523-34-5. [Link]

  • Crowther, G. J., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(23), 10735-10753.
  • Al-Amiery, A. A., et al. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Baghdad Science Journal, 10(3), 757-766.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 8-Hydroxy-2-naphthyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

The naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3] From potent antibacterial agents to novel anticancer and neurological drug candidates, the versatility of this heterocyclic system is remarkable.[1][4][5] This guide focuses on a specific, yet under-explored derivative: 8-Hydroxy-2-naphthyridine-5-carboxylic acid . While direct studies on this molecule are scarce, its structural motifs—the 8-hydroxy group and the 5-carboxylic acid on a naphthyridine framework—provide a strong foundation for hypothesizing its potential therapeutic targets.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically investigate and validate the therapeutic promise of this intriguing compound. We will delve into the scientific rationale behind potential targets, provide detailed experimental workflows for their validation, and offer insights grounded in years of field experience.

Part 1: Hypothesized Therapeutic Targets & Mechanistic Rationale

Based on extensive analysis of structurally related naphthyridine derivatives, we have identified three high-priority therapeutic avenues for 8-Hydroxy-2-naphthyridine-5-carboxylic acid:

  • Oncology: Targeting Receptor Tyrosine Kinases (RTKs)

  • Infectious Disease: Inhibition of Bacterial Type II Topoisomerases

  • Metabolic & Inflammatory Disorders: Modulation of Metalloenzymes via Metal Chelation

Oncology: A Putative Inhibitor of Receptor Tyrosine Kinases (e.g., EGFR)

Rationale: The 1,8-naphthyridine scaffold is a known ATP-competitive inhibitor of various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[1][4] The planar nature of the naphthyridine ring allows it to fit into the ATP-binding pocket of kinases, while the hydroxyl and carboxylic acid groups can form crucial hydrogen bonds with hinge region residues, a hallmark of many Type I and Type II kinase inhibitors. The overall structure of 8-Hydroxy-2-naphthyridine-5-carboxylic acid is reminiscent of the core of some known kinase inhibitors, making this a primary area of investigation.

Proposed Signaling Pathway Involvement

Below is a diagram illustrating the central role of EGFR in cell proliferation and survival, and the proposed point of inhibition for our compound of interest.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Compound 8-Hydroxy-2-naphthyridine -5-carboxylic acid Compound->EGFR Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Infectious Disease: A Next-Generation Bacterial Topoisomerase Inhibitor

Rationale: The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the foundational structure of the nalidixic acid class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair. The carboxylic acid and a keto (or in our case, a hydroxyl) group are known to be critical for coordinating with magnesium ions in the enzyme's active site and interacting with the cleaved DNA. It is highly plausible that 8-Hydroxy-2-naphthyridine-5-carboxylic acid retains this mechanism of action.

Proposed Mechanism of Action

The diagram below illustrates the proposed workflow for validating the antibacterial activity and mechanism of action.

Antibacterial_Workflow Start Start: Compound Synthesis & Characterization MIC Determine Minimum Inhibitory Concentration (MIC) against Gram (+) & Gram (-) bacteria Start->MIC Enzyme_Assay In vitro DNA Gyrase & Topoisomerase IV Inhibition Assays MIC->Enzyme_Assay If Active Cytotoxicity Mammalian Cell Line Cytotoxicity Assay (e.g., HEK293) MIC->Cytotoxicity Selectivity Determine Selectivity Index (Cytotoxicity / MIC) Enzyme_Assay->Selectivity Cytotoxicity->Selectivity

Caption: Experimental workflow for antibacterial validation.

Metalloenzyme Modulation via Metal Chelation

Rationale: A compelling study on 8-hydroxynaphthyridines revealed their ability to chelate divalent transition metals, including Zn²⁺, Fe²⁺, and Cu²⁺.[9][10] This metal depletion was identified as the mechanism for their antitrypanosomal activity.[9][10] This opens a fascinating therapeutic avenue. Many enzymes critical to disease pathology, such as matrix metalloproteinases (MMPs) in cancer metastasis and inflammation, are zinc-dependent. By chelating zinc, 8-Hydroxy-2-naphthyridine-5-carboxylic acid could act as an inhibitor of these metalloenzymes.

Proposed Chelating Mechanism

The 8-hydroxy group and the nitrogen at position 1 of the naphthyridine ring can form a stable five-membered ring with a metal ion, a classic bidentate chelation motif.

Caption: Bidentate chelation of a metal ion (M²⁺).

Part 2: Experimental Protocols & Validation Strategies

Protocol: Kinase Inhibition Assay (EGFR as an example)

Objective: To determine the in vitro inhibitory activity of 8-Hydroxy-2-naphthyridine-5-carboxylic acid against a representative receptor tyrosine kinase, EGFR.

Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) is recommended for its high sensitivity and robustness.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-Hydroxy-2-naphthyridine-5-carboxylic acid in 100% DMSO.

    • Create a serial dilution series of the compound in kinase buffer (e.g., from 100 µM to 1 nM).

    • Prepare a solution of recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at the Kₘ concentration for EGFR.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution series.

    • Add 10 µL of the EGFR/substrate solution.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unreacted ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-compound (0% inhibition) and no-enzyme (100% inhibition) control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

ParameterDescription
Assay Format 384-well, luminescence-based
Enzyme Recombinant Human EGFR
Substrate Poly(Glu, Tyr) 4:1
ATP Conc. At Kₘ for EGFR
Compound Conc. 10-point serial dilution (e.g., 100 µM - 1 nM)
Readout Luminescence (proportional to ADP produced)
Key Metric IC₅₀ (half-maximal inhibitory concentration)
Protocol: Bacterial DNA Gyrase Supercoiling Assay

Objective: To determine if 8-Hydroxy-2-naphthyridine-5-carboxylic acid inhibits the supercoiling activity of bacterial DNA gyrase.

Methodology: An agarose gel-based assay that visually separates supercoiled and relaxed plasmid DNA.

Step-by-Step Protocol:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing DNA gyrase buffer, relaxed pBR322 plasmid DNA, and varying concentrations of the test compound (and ciprofloxacin as a positive control).

    • Add a fixed amount of E. coli DNA gyrase enzyme to each tube.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination & Visualization:

    • Stop the reaction by adding a solution of Sodium Dodecyl Sulfate (SDS) and Proteinase K.

    • Add loading dye to each sample.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the different plasmid topoisomers.

  • Data Analysis:

    • Visualize the DNA bands under UV light. The relaxed plasmid will migrate slower than the supercoiled plasmid.

    • The concentration of the compound at which the supercoiling is visibly inhibited is determined. Densitometry can be used for a more quantitative IC₅₀ calculation.

Protocol: Zinc Chelation Assay

Objective: To confirm the zinc-chelating ability of 8-Hydroxy-2-naphthyridine-5-carboxylic acid.

Methodology: A spectrophotometric assay using a zinc-sensitive indicator dye, such as Zincon.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution of Zincon indicator.

    • Prepare a stock solution of ZnSO₄.

    • Prepare serial dilutions of the test compound and a known chelator (e.g., EDTA) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the Zincon solution and the ZnSO₄ solution. This will form a colored complex with a specific absorbance maximum.

    • Add the serial dilutions of the test compound or EDTA.

    • Incubate at room temperature for 15 minutes.

  • Measurement and Analysis:

    • Read the absorbance at the wavelength corresponding to the Zincon-zinc complex.

    • A decrease in absorbance indicates that the test compound has chelated the zinc, releasing it from the Zincon indicator.

    • Calculate the percentage of zinc chelation and determine the EC₅₀ for chelation.

Part 3: Concluding Remarks & Future Directions

The structural features of 8-Hydroxy-2-naphthyridine-5-carboxylic acid provide a compelling, data-driven rationale for its investigation as a therapeutic agent. The evidence from the broader naphthyridine family strongly suggests high-potential targets in oncology, infectious disease, and inflammatory conditions.[1][11][3][5] The experimental frameworks provided in this guide offer a clear and logical path to validating these hypotheses.

Successful validation of any of these initial targets would warrant progression to more complex biological systems, including cell-based assays for downstream signaling, animal models of disease, and comprehensive ADME/Tox profiling. The journey from a promising scaffold to a clinical candidate is arduous, but for a molecule with the pedigree of a naphthyridine, it is a journey worth undertaking.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available from: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available from: [Link]

  • Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. PMC - NIH. Available from: [Link]

  • Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. ASM Journals. Available from: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH. Available from: [Link]

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available from: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. Available from: [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC - NIH. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available from: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available from: [Link]

  • Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. ResearchGate. Available from: [Link]

  • Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available from: [Link]

Sources

The Serendipitous Scaffolding: A Technical Guide to the Discovery and Synthesis of 8-Hydroxy-naphthyridine-5-carboxylic Acid and its Historic Progenitors

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the fascinating history and synthetic evolution of the 1,8-naphthyridine core, a journey that begins with an accidental discovery and culminates in a powerful scaffold for modern medicinal chemistry. While the specific isomer, 8-Hydroxy-naphthyridine-5-carboxylic acid, is not extensively documented in historical literature, this guide will provide a comprehensive understanding of its foundational predecessor, nalidixic acid, and propose a scientifically grounded synthetic pathway to this and related derivatives.

A Fortunate Impurity: The Dawn of the Naphthyridine Antibacterials

The story of 1,8-naphthyridine-based therapeutics is intrinsically linked to the development of the quinolone class of antibiotics. In the late 1950s, at the Sterling-Winthrop Research Institute, a team led by George Lesher was investigating by-products from the synthesis of the antimalarial drug, chloroquine.[1][2] During this process, they isolated and characterized a quinolone derivative, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial activity.[2] This serendipitous finding served as the crucial lead compound for a new line of antibacterial research.

The pursuit of more potent analogs led Lesher's team to explore bioisosteric replacements for the quinoline core. This involved replacing one of the carbon atoms in the benzene ring with a nitrogen atom, leading to the 1,8-naphthyridine scaffold. This strategic modification resulted in the synthesis of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) in 1962, the first clinically useful member of this class.[3][4]

Nalidixic acid demonstrated significant activity against Gram-negative bacteria and was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[5] Its discovery was a landmark event, opening the door to the development of a vast and highly successful class of synthetic antibiotics.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The construction of the 1,8-naphthyridine core is a cornerstone of this chemical family's development. Two classical methods, the Friedländer synthesis and the Gould-Jacobs reaction, have been instrumental.

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[6] For the synthesis of 1,8-naphthyridines, this typically involves the reaction of 2-aminonicotinaldehyde with a carbonyl compound.[6][7]

Friedlander_Synthesis reactant1 2-Aminonicotinaldehyde product 1,8-Naphthyridine Derivative reactant1->product Condensation & Cyclization reactant2 α-MethyleneCarbonyl Compound reactant2->product caption Friedländer Synthesis of 1,8-Naphthyridines

Caption: Friedländer Synthesis of 1,8-Naphthyridines

This method offers a direct and versatile route to a wide range of substituted 1,8-naphthyridines. Modern variations of this reaction utilize various catalysts and conditions to improve yields and regioselectivity.[6][8]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolines and can be adapted for the synthesis of 4-hydroxy-1,8-naphthyridines.[9] The reaction begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10]

Caption: Gould-Jacobs Reaction for Naphthyridines

This reaction was pivotal in the early exploration of quinolone and naphthyridine analogs, allowing for the introduction of the crucial 4-oxo (or 4-hydroxy tautomer) and 3-carboxylic acid ester functionalities.

Charting New Territory: A Proposed Synthesis of 8-Hydroxy-naphthyridine-5-carboxylic Acid

Experimental Protocol: A Proposed Multi-step Synthesis

Objective: To synthesize 8-Hydroxy-naphthyridine-5-carboxylic acid.

Strategy: A convergent approach starting from a substituted pyridine to construct the 1,8-naphthyridine core, followed by functional group interconversion.

Proposed_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Gould-Jacobs Cyclization cluster_step3 Step 3: Functional Group Manipulation A Substituted Pyridine B 2-Amino-3-cyano-6-methoxypyridine A->B Multi-step synthesis D Naphthyridine Intermediate B->D Condensation & Thermal Cyclization C Diethyl ethoxymethylenemalonate C->D E Hydrolysis & Decarboxylation D->E NaOH, H2O, heat F Demethylation E->F BBr3 or HBr G 8-Hydroxy-naphthyridine-5-carboxylic acid F->G caption Proposed Synthesis of 8-Hydroxy-naphthyridine-5-carboxylic acid

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 8-Hydroxy-naphthyridine-5-carboxylic Acid as an HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Targeting a Critical Step in the HIV-1 Lifecycle

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the virus's replication cycle.[1] It catalyzes the insertion of the viral DNA into the host cell's genome, a process that ensures a persistent and productive infection.[1][2] This integration process occurs in two distinct catalytic steps: 3'-processing, which happens in the cytoplasm, followed by the strand transfer step in the nucleus.[2][3] In the strand transfer reaction, the processed 3' ends of the viral DNA are covalently joined to the host DNA.[3][4] Due to its indispensable role, HIV-1 integrase has become a prime target for the development of antiretroviral therapies.[1][5]

Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block this process.[4] Among the promising scaffolds for INSTIs, the 8-hydroxy-[2][4]naphthyridine core has been extensively developed.[2][6] Compounds based on the 8-Hydroxy-naphthyridine-5-carboxylic acid structure are designed to chelate the divalent metal ions (typically Mg²⁺) within the integrase active site, thereby preventing the catalytic strand transfer reaction.[7] This guide provides a detailed overview of the mechanism and comprehensive protocols for evaluating the efficacy of this class of inhibitors in both biochemical and cellular contexts.

Mechanism of Action: Inhibition of the Strand Transfer Reaction

The primary mechanism of action for 8-hydroxy-naphthyridine-5-carboxylic acid derivatives is the specific inhibition of the strand transfer step of HIV-1 integration.[7][8] These compounds function by binding to the catalytic core domain of the integrase enzyme, specifically at the interface with the viral DNA ends. The key pharmacophoric features—the hydroxyl group, the naphthyridine nitrogen, and the carboxylic acid oxygen—form a coplanar triad that chelates the two Mg²⁺ ions in the enzyme's active site.[2] This action displaces the reactive 3'-hydroxyl end of the viral DNA and prevents the binding and subsequent nucleophilic attack on the host DNA, effectively halting the integration process.[7]

G cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibition IN Integrase Enzyme Mg1 Mg²⁺ IN->Mg1 Mg2 Mg²⁺ IN->Mg2 vDNA Viral DNA End (3'-OH) vDNA->Mg1 vDNA->Mg2 HostDNA Host DNA vDNA->HostDNA Strand Transfer (Normal Process) Chelation Metal Chelation Inhibitor 8-Hydroxy-naphthyridine- 5-carboxylic acid Block Strand Transfer Blocked Inhibitor->Block leads to Chelation->Inhibitor by G cluster_workflow Experimental Workflow A Primary Screening: Biochemical Integrase Assay B Determine IC₅₀ A->B C Secondary Screening: Cell-Based Antiviral Assay B->C Active Hits E Parallel Screening: Cytotoxicity Assay B->E D Determine EC₅₀ C->D G Data Analysis: Calculate Selectivity Index (SI) D->G F Determine CC₅₀ E->F F->G

Caption: Workflow for evaluating HIV-1 integrase inhibitors.

References

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. [Link]

  • Testing for HIV Integrase Inhibitor Resistance:2024 and Beyond. YouTube. [Link]

  • Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. PLOS One. [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega. [Link]

  • Testing for HIV Integrase Inhibitor Resistance: 2025 and Beyond. YouTube. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. PubMed. [Link]

  • Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning. NIH. [Link]

  • Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES. [Link]

  • Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. PubMed. [Link]

  • A series of 5-(5,6)-dihydrouracil substituted 8-hydroxy-n[2][4]aphthyridine-7-carboxylic acid 4-fluorobenzylamide inhibitors of HIV-1 integrase and viral replication in cells. PubMed. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]

  • Raltegravir: first in class HIV integrase inhibitor. PMC - PubMed Central. [Link]

  • IC 50 and m values of anti-HIV-1 drugs against SIV infection in vitro. ResearchGate. [Link]

  • Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. PMC - PubMed Central. [Link]

  • What to Start: Integrase Strand Transfer Inhibitor Regimens. NIH - Clinical Info .HIV.gov. [Link]

  • Antiviral Drug Screening. VIROLOGY RESEARCH SERVICES. [Link]

  • Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses. PMC - PubMed Central. [Link]

  • Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. NIH. [Link]

  • Pharmacology - HIV antiretroviral drugs (classes, mechanism of action and side effects). YouTube. [Link]

  • Development and Validation of a Machine Learning Model for Identifying Novel HIV Integrase Inhibitors. PMC - NIH. [Link]

  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 8-Hydroxy-naphthyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. A common mechanistic feature of this class is the ability to chelate divalent metal cations, a property that enables them to inhibit critical metalloenzymes involved in DNA replication and repair. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to perform a suite of cell-based assays for the characterization of 8-Hydroxy-naphthyridine-5-carboxylic acid and its analogues. We present an integrated workflow, beginning with foundational cytotoxicity assessments and progressing to detailed mechanistic assays designed to probe the compound's effects on DNA integrity, cell cycle progression, and apoptosis. Each protocol is presented with an explanation of its core principles, step-by-step instructions, and guidance on data interpretation, empowering researchers to build a robust cellular profile of their test compound.

Introduction: The Rationale for a Multi-Assay Approach

Compounds based on the 8-hydroxy-naphthyridine core, such as 8-Hydroxy-naphthyridine-5-carboxylic acid, share structural similarities with established enzyme inhibitors that function through metal chelation. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate chelation site that can sequester metal ions like Mg²⁺ or Mn²⁺, which are essential cofactors for enzymes such as topoisomerases, polymerases, and endonucleases.[1] For example, related naphthyridine compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV[2][3], while others are potent inhibitors of HIV-1 integrase.[4]

Given this mechanistic precedent, it is critical to evaluate 8-Hydroxy-naphthyridine-5-carboxylic acid not just for its cytotoxic potential but for its specific molecular interactions within the cell. A phenotypic screening approach that only measures cell death is insufficient. A robust investigation requires a logical, multi-step process to build a comprehensive pharmacological profile. This guide outlines such a process, enabling researchers to:

  • Establish a Therapeutic Window: Determine the concentration range at which the compound exhibits biological activity without non-specific toxicity.

  • Elucidate the Mechanism of Action: Investigate the primary molecular insult, with a focus on DNA damage and repair pathways.

  • Characterize the Cellular Response: Understand the downstream consequences of the compound's activity, such as cell cycle arrest and the induction of programmed cell death (apoptosis).

The following sections detail the principles and protocols for key assays in this investigative workflow.

Foundational Analysis: Determining Cytotoxicity and Viability

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and identifies the appropriate concentration range for subsequent mechanistic studies. We recommend a dual-assay approach to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (directly killing cells) effects.

Assay for Metabolic Viability (MTT/WST-8)

Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or WST-8) to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active, viable cells. A decrease in signal indicates either a reduction in cell proliferation or an increase in cell death.

Protocol: WST-8 Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 8-Hydroxy-naphthyridine-5-carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of WST-8 reagent (e.g., from a Cell Counting Kit-8) to each well.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).

Data Presentation: Expected Cytotoxicity Profile
Compound Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Viability (Normalized)
Vehicle Control1.250.08100%
0.11.220.0797.6%
11.050.0684.0%
100.650.0452.0%
500.200.0216.0%
1000.110.018.8%

Mechanistic Deep Dive: Probing the DNA Damage Response

Based on the known activities of the naphthyridine scaffold, a primary hypothesis is that 8-Hydroxy-naphthyridine-5-carboxylic acid interferes with DNA integrity, either by directly causing damage or by inhibiting enzymes crucial for its maintenance, such as topoisomerases or PARP.

Assay for DNA Double-Strand Breaks (γ-H2AX Staining)

Principle: The phosphorylation of histone variant H2AX at serine 139 (termed γ-H2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[6] These phosphorylated histones accumulate at the site of damage, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy. An increase in the number of γ-H2AX foci per cell is a highly sensitive and specific marker of DSB induction.[7][8]

Protocol: Immunofluorescence Staining for γ-H2AX

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with 8-Hydroxy-naphthyridine-5-carboxylic acid at relevant concentrations (e.g., 1x and 5x the IC₅₀) for a defined period (e.g., 4, 8, or 24 hours). Include a vehicle control and a positive control (e.g., 10 µM Etoposide for 1 hour).

  • Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[6]

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the cells with an anti-γ-H2AX primary antibody (e.g., clone JBW301) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[9]

  • Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γ-H2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). At least 100 cells should be counted per condition.

G cluster_workflow γ-H2AX Immunofluorescence Workflow Start Seed Cells on Coverslips Treat Treat with Compound (Vehicle, Test, Positive Control) Start->Treat Fix Fix with 4% PFA Treat->Fix Perm Permeabilize with 0.1% Triton X-100 Fix->Perm Block Block with 5% BSA Perm->Block PrimaryAb Incubate with Primary Ab (anti-γ-H2AX) Block->PrimaryAb SecondaryAb Incubate with Secondary Ab (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mount Counterstain Nuclei (DAPI) & Mount SecondaryAb->Mount Analyze Image and Quantify Foci Mount->Analyze

Caption: Experimental workflow for γ-H2AX immunofluorescence staining.

Cell-Based Topoisomerase I/II Inhibition Assay

Principle: Topoisomerase inhibitors can be classified as "poisons" that stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks.[10] These trapped topoisomerase-DNA complexes (Top1cc or Top2cc) are a direct measure of target engagement in the cell. Specific antibodies can detect these complexes, allowing for their quantification.

Protocol: In-Cell Western for Topoisomerase I Cleavage Complex (Top1cc)

  • Cell Seeding: Seed cells in a 96-well black-walled imaging plate.

  • Treatment: Treat cells with a concentration series of 8-Hydroxy-naphthyridine-5-carboxylic acid for 1-2 hours. Include a vehicle control and a positive control (e.g., Camptothecin for Top1).

  • Lysis and Fixation: Wash cells with PBS. Lyse cells with a buffer containing 1% SDS to expose the Top1cc. Fix the complexes to the plate with 4% PFA.

  • Blocking: Block with an appropriate blocking buffer (e.g., Intercept® Blocking Buffer).

  • Antibody Incubation: Co-incubate with a primary antibody against Top1cc and a normalization antibody (e.g., an anti-tubulin or other housekeeping protein antibody).

  • Secondary Antibody Detection: Wash and co-incubate with two different infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the intensity of the Top1cc signal (e.g., at 800 nm) and normalize it to the cell number signal (e.g., at 700 nm). An increase in the normalized signal indicates stabilization of the Top1cc.

Analysis of Cellular Consequences

After establishing that the compound induces DNA damage, the next logical step is to determine how the cell responds to this insult. Common cellular responses include halting the cell cycle to allow for repair or, if the damage is too severe, initiating apoptosis.

Cell Cycle Analysis via Flow Cytometry

Principle: Flow cytometry can be used to analyze the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[11] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of each cell is therefore proportional to its DNA content. Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N), while cells in S phase (DNA synthesis) have an intermediate amount. Treatment with a DNA-damaging agent often leads to the activation of cell cycle checkpoints, causing cells to accumulate in a specific phase.

Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with 8-Hydroxy-naphthyridine-5-carboxylic acid (e.g., at IC₅₀ concentration) for 24 hours. Include vehicle and positive controls (e.g., Nocodazole for G2/M arrest).

  • Harvest Cells: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of PI fluorescence intensity (DNA content). Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]

G cluster_pathway DNA Damage and Cell Fate Pathway Compound 8-Hydroxy-naphthyridine- 5-carboxylic acid Target Target Engagement (e.g., Topoisomerase Inhibition) Compound->Target Inhibits Damage Damage Target->Damage Causes Checkpoint Cell Cycle Checkpoint Activation (G2/M Arrest) Damage->Checkpoint Activates Apoptosis Apoptosis Induction Damage->Apoptosis Induces (if severe) Arrest Arrest Checkpoint->Arrest Leads to Caspase Caspase Apoptosis->Caspase Mediated by

Caption: Conceptual pathway linking compound action to measurable cell fates.

Apoptosis Assessment (Caspase-3/7 Activity)

Principle: Apoptosis is a form of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[13] Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[14] This cleavage releases a substrate for luciferase, generating a light signal that is proportional to the amount of active caspase-3/7.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Allow cells to adhere.

  • Treatment: Treat cells with a concentration series of 8-Hydroxy-naphthyridine-5-carboxylic acid for a relevant time point determined from previous assays (e.g., 24 or 48 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control. A dose-dependent increase in luminescence indicates the induction of apoptosis via the activation of executioner caspases.

Conclusion

The characterization of a novel compound like 8-Hydroxy-naphthyridine-5-carboxylic acid requires a systematic and multi-faceted approach. By following the integrated workflow presented in these application notes—progressing from broad cytotoxicity screening to specific assays for DNA damage, cell cycle perturbation, and apoptosis—researchers can build a robust, data-driven profile of their compound. This detailed understanding of the mechanism of action and its cellular consequences is essential for advancing promising molecules through the drug discovery and development pipeline.

References

  • Dal-Fabbro, R., et al. (2013). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Silva, L. C., et al. (2024). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available at: [Link]

  • Kesteleyn, B., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem. Available at: [Link]

  • Sallmyr, A., et al. (2016). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology. Available at: [Link]

  • Marchand, C., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega. Available at: [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. Available at: [Link]

  • Kwiecień, H., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Nitiss, J. L., et al. (2012). Topoisomerase assays. Current Protocols in Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Kwiecień, H., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Lee, J. H., et al. (2019). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Annals of Translational Medicine. Available at: [Link]

  • Kumar, A., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonistic activity. RSC Advances. Available at: [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • Park, D. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

  • Amsbio. (n.d.). PARP Assays. Amsbio. Available at: [Link]

  • Pommier, Y., et al. (2006). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. Available at: [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. MP Biomedicals. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). DNA/RNA damage assays. Bio-Connect. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. Available at: [Link]

  • Pais, G. C., et al. (2002). Design and synthesis of 8-hydroxy-[15][16]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

Sources

Application Note & Protocol: Quantification of 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid in human plasma. The protocol details a straightforward protein precipitation extraction procedure and outlines the chromatographic and mass spectrometric conditions optimized for high selectivity and sensitivity. This method is validated according to the principles outlined in international bioanalytical method validation guidelines to support pharmacokinetic and toxicokinetic studies in drug development.[1][2][3][4]

Introduction: The Importance of Quantifying 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid

The 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous compounds with diverse therapeutic activities. 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid is a key structure, and its derivatives are explored for various pharmacological applications. Accurate quantification of this molecule in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.

This application note addresses the need for a reliable bioanalytical method by presenting a fully validated LC-MS/MS protocol. The choice of LC-MS/MS is driven by its inherent specificity, sensitivity, and wide dynamic range, making it the gold standard for quantitative bioanalysis.

Method Overview & Rationale

The analytical strategy is centered around three core stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage has been optimized to ensure accuracy, precision, and robustness.

  • Sample Preparation: Protein precipitation (PPT) was selected as the sample preparation technique.[5][6] This method offers a balance of simplicity, speed, and efficiency, making it highly suitable for high-throughput analysis. Acetonitrile is used as the precipitation solvent due to its efficacy in denaturing plasma proteins and its compatibility with reversed-phase chromatography.[7]

  • Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) approach is employed. The acidic nature of the target analyte necessitates an acidic mobile phase to ensure good peak shape and retention on a C18 column. The chelating properties of similar hydroxy-aza-aromatic structures can sometimes lead to poor peak shape due to interactions with trace metals in the HPLC system; the use of an acidic modifier like formic acid mitigates this risk.[8]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required to quantify low concentrations of the analyte in a complex biological matrix like plasma.[5][6] Electrospray ionization (ESI) in positive mode is chosen for its efficiency in ionizing nitrogen-containing heterocyclic compounds.

Experimental Workflow Diagram

workflow Figure 1. Bioanalytical Workflow for 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (300 µL Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Water supernatant->dilute injection Inject 5 µL dilute->injection rp_hplc Reversed-Phase HPLC (C18 Column) injection->rp_hplc esi_ms ESI+ MS/MS Detection (MRM Mode) rp_hplc->esi_ms quant Quantification (Peak Area Ratio vs. Conc.) esi_ms->quant report Generate Report quant->report

Caption: Workflow from sample receipt to final data reporting.

Detailed Protocols

Materials and Reagents
  • 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid (Reference Standard, >99% purity)

  • Stable Isotope Labeled Internal Standard (IS), e.g., 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid-¹³C₂,¹⁵N (>98% isotopic purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Human Plasma (K₂EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in a suitable solvent (e.g., DMSO or Methanol) to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) Acetonitrile:Water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) Acetonitrile:Water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Allow plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Pipette 100 µL of plasma into the labeled tubes.

  • Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Add 150 µL of water containing 0.1% formic acid to each well/vial.

  • Seal the plate/vials and vortex briefly. The samples are now ready for injection.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Column Phenomenex Luna C18(2) (50 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V

Table 1: Optimized LC-MS/MS Parameters.

Mass Spectrometry - MRM Transitions

The specific mass-to-charge ratios (m/z) for precursor and product ions must be determined by infusing the pure analyte and internal standard into the mass spectrometer. The following are hypothetical, yet plausible, transitions.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
8-Hydroxy-1,5-naphthyridine-5-carboxylic acid191.0147.025
Internal Standard (¹³C₂,¹⁵N)194.0150.025

Table 2: Multiple Reaction Monitoring (MRM) Transitions.

Method Validation

The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[2] A full validation was performed, encompassing the experiments summarized below.

Selectivity and Specificity

The method's selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte or the IS, confirming the method's specificity.

Calibration Curve and Linearity

The calibration curve was constructed using eight non-zero standards, plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve was fitted with a linear regression model with a 1/x² weighting factor.

Parameter Acceptance Criteria Result
Calibration Range N/A1.0 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Back-calculated Conc. ±15% of nominal (±20% at LLOQ)Met

Table 3: Calibration Curve Performance.

Accuracy and Precision

Inter- and intra-assay accuracy and precision were evaluated using five replicates of QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[9]

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%RE) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%RE)
LLOQ1.0≤ 20%± 20%≤ 20%± 20%
LQC3.0≤ 15%± 15%≤ 15%± 15%
MQC100≤ 15%± 15%≤ 15%± 15%
HQC800≤ 15%± 15%≤ 15%± 15%

Table 4: Summary of Accuracy and Precision Data (Acceptance Criteria).[9]

Matrix Effect and Recovery
  • Recovery: The extraction recovery was determined by comparing the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples. Recovery was consistent across QC levels.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution. The IS-normalized matrix factor was close to 1.0, indicating that matrix-induced ion suppression or enhancement was negligible.

Stability

The stability of the analyte in human plasma was confirmed under various conditions relevant to sample handling and storage:

  • Freeze-Thaw Stability: Stable for at least 3 cycles.

  • Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 24 hours.

Logical Framework for Method Development

logic Figure 2. Decision Logic in Method Development cluster_analyte Analyte Properties cluster_prep Sample Preparation Choice cluster_lc LC Separation Strategy cluster_ms MS Detection Mode prop 8-OH-naphthyridine-5-COOH (Polar, Acidic, Heterocycle) choice_lc Selected: Reversed-Phase (Optimal retention with acidic modifier) prop->choice_lc choice_ms Selected: ESI Positive (Higher sensitivity observed for scaffold) prop->choice_ms choice_prep choice_prep prop->choice_prep ppt Protein Precipitation (Fast, Simple) choice_ppt Selected: PPT (High-throughput need) ppt->choice_ppt lle Liquid-Liquid Extraction (Cleaner, More Complex) lle->choice_ppt spe Solid Phase Extraction (Cleanest, Most Complex) spe->choice_ppt rp Reversed-Phase (C18) (Good for moderately polar) rp->choice_lc hilic HILIC (For very polar) hilic->choice_lc choice_lc->choice_ms esi_pos ESI Positive Mode (Good for N-heterocycles) esi_pos->choice_ms esi_neg ESI Negative Mode (Good for Carboxylic Acids) esi_neg->choice_ms final_method final_method choice_ms->final_method Final Validated Method choice_prep->choice_lc

Caption: Rationale for key methodological choices.

Conclusion

The LC-MS/MS method described herein provides a sensitive, specific, and reliable tool for the quantitative determination of 8-Hydroxy-1,5-naphthyridine-5-carboxylic acid in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for supporting high-throughput pharmacokinetic analyses in drug development programs. The method has been rigorously validated to meet international regulatory standards, ensuring the integrity and quality of the bioanalytical data generated.

References

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.National Institutes of Health (NIH).
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies.ResearchGate.
  • Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S.ACS Publications.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.PMC - NIH.
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies.National Institutes of Health (NIH).
  • Guideline on bioanalytical method validation.European Medicines Agency (EMA).
  • Bioanalytical method validation and study sample analysis m10.International Council for Harmonisation (ICH).
  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?National Institutes of Health (NIH).
  • HPLC Method for Analysis of 8-hydroxyquinoline.SIELC Technologies.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?ScienceDirect.

Sources

Application Notes and Protocols for High-Throughput Screening of 8-Hydroxy-naphthyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Naphthyridines

The 8-hydroxy-naphthyridine-5-carboxylic acid scaffold is a privileged chemical structure in medicinal chemistry, forming the core of compounds with diverse biological activities. Analogs of this scaffold have shown potential as antibacterial, antiviral, and even anticancer agents.[1][2] A significant body of research points towards their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication and transcription.[3] This mechanism is shared with the widely successful quinolone class of antibiotics. Furthermore, the metal-chelating properties of the 8-hydroxy-naphthyridine core suggest that these compounds may also inhibit metalloenzymes, such as the human cytomegalovirus (HCMV) pUL89 endonuclease, expanding their therapeutic potential.[2]

Given the vast chemical space that can be explored through analog synthesis, high-throughput screening (HTS) is an indispensable tool for rapidly identifying compounds with the desired biological activity and drug-like properties.[4] This guide provides a comprehensive framework for developing and executing robust HTS campaigns for 8-hydroxy-naphthyridine-5-carboxylic acid analogs, from primary biochemical screens to cell-based secondary and counter-assays.

The Primary Target: Bacterial DNA Gyrase

Bacterial DNA gyrase, a type IIA topoisomerase, is a clinically validated and highly attractive target for the development of new antibiotics.[3] It introduces negative supercoils into DNA, a process crucial for bacterial DNA replication. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

The screening strategy outlined herein will focus on identifying inhibitors of the supercoiling activity of DNA gyrase. This can be achieved through a variety of HTS-compatible formats, with a fluorescence-based assay being a particularly robust and sensitive option.

HTS Workflow for Naphthyridine Analog Screening

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits while minimizing false positives. The following workflow is recommended for the screening of 8-hydroxy-naphthyridine-5-carboxylic acid analogs.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Counter-Screening & Selectivity cluster_3 Lead Optimization Primary_Screen Primary HTS: DNA Gyrase Supercoiling Assay (Fluorescence-Based) Hit_ID Primary Hit Identification (Z-score > 3) Primary_Screen->Hit_ID Dose_Response Dose-Response (IC50) Confirmation Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Relaxation Assay) Dose_Response->Orthogonal_Assay Human_Topo_II Human Topoisomerase II Counter-Assay Dose_Response->Human_Topo_II Cell_Based_Assay Cell-Based Antibacterial Assay Orthogonal_Assay->Cell_Based_Assay Cytotoxicity Mammalian Cell Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Human_Topo_II->SAR Cytotoxicity->SAR

Caption: HTS workflow for identifying and validating DNA gyrase inhibitors.

Primary High-Throughput Screening: DNA Gyrase Supercoiling Assay

Principle: This assay leverages the principle that negatively supercoiled DNA plasmids form intermolecular triplexes more efficiently than their relaxed counterparts.[5] The assay is performed in microtiter plates where an oligonucleotide is tethered to the surface. This oligonucleotide can form a triplex with a specific sequence on a plasmid substrate. When DNA gyrase supercoils the plasmid, the efficiency of triplex formation increases, leading to a higher amount of plasmid captured on the plate surface. The captured, supercoiled DNA is then quantified using a DNA-intercalating fluorescent dye. Inhibitors of DNA gyrase will prevent supercoiling, resulting in a reduced fluorescent signal.

Materials and Reagents:

  • Enzyme: Purified E. coli DNA Gyrase (TopoGEN or equivalent)

  • Substrate: Relaxed pBR322 plasmid DNA

  • Assay Plates: 384-well high-binding microtiter plates

  • Detection Reagent: SYBR Gold nucleic acid stain (Invitrogen)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% (w/v) glycerol.

  • Wash Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Compound Plates: 384-well plates containing 8-hydroxy-naphthyridine-5-carboxylic acid analogs dissolved in DMSO.

  • Controls: Novobiocin (positive control), DMSO (negative control)

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the 8-hydroxy-naphthyridine-5-carboxylic acid analogs in DMSO in a 384-well source plate.

    • Using an acoustic liquid handler, transfer 50 nL of each compound solution to the 384-well assay plates. Also, transfer positive and negative controls to designated wells.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of DNA gyrase and relaxed pBR322 plasmid in assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically but a starting point of 1 unit of gyrase and 0.2 µg of plasmid per reaction is recommended.[5]

  • Reaction Incubation:

    • Add 20 µL of the enzyme/substrate master mix to each well of the assay plate containing the compounds.

    • Incubate the plates at 37°C for 90 minutes.

  • Triplex Formation and DNA Capture:

    • Following incubation, add 100 µL of a buffer conducive to triplex formation to each well and incubate at room temperature for 30 minutes.[5]

    • Wash the plates three times with 200 µL of wash buffer to remove any unbound plasmid.

  • Detection:

    • Add 200 µL of SYBR Gold stain (diluted 1:10,000 in wash buffer) to each well and incubate for 20 minutes at room temperature, protected from light.

    • Read the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[3]

Data Analysis and Hit Identification:

  • Normalization: The raw fluorescence data should be normalized to the positive and negative controls on each plate. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))

  • Hit Selection: Primary hits are typically identified as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls (Z-score > 3).

Confirmatory and Secondary Assays

Compounds identified as primary hits must be subjected to a series of confirmatory and secondary assays to validate their activity and elucidate their mechanism of action.

Dose-Response Confirmation and IC50 Determination

Primary hits should be re-tested in the same DNA gyrase supercoiling assay over a range of concentrations (typically an 8- or 10-point dose-response curve) to determine their potency (IC50 value). This confirms the inhibitory activity and provides a quantitative measure for structure-activity relationship (SAR) studies.

Orthogonal Biochemical Assay: DNA Relaxation Assay

To ensure that the observed activity is not an artifact of the primary assay format, an orthogonal biochemical assay should be performed. A DNA relaxation assay is a suitable choice.

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by a topoisomerase. The different topological states of the DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[6]

Protocol:

  • Incubate supercoiled pBR322 plasmid DNA with DNA gyrase (or Topoisomerase IV) and varying concentrations of the hit compound.

  • Stop the reaction and run the samples on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibitors will prevent the relaxation of the supercoiled plasmid, resulting in a higher proportion of the supercoiled DNA form compared to the no-compound control.

Cell-Based Antibacterial Assay

Ultimately, a successful antibiotic must be able to kill or inhibit the growth of bacteria. Therefore, it is crucial to assess the whole-cell activity of the confirmed hits.

Principle: A luminescence-based bacterial viability assay, such as the BacTiter-Glo™ assay, provides a rapid and sensitive method for determining the number of viable bacteria in culture by quantifying ATP.[7] A decrease in ATP levels is indicative of metabolic inactivity and cell death.

Protocol:

  • Grow a bacterial strain of interest (e.g., E. coli or S. aureus) to the mid-logarithmic phase.

  • In a 384-well opaque-walled plate, add the bacterial culture and varying concentrations of the hit compound.

  • Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).

  • Add the BacTiter-Glo™ reagent to each well, which lyses the bacteria and initiates a luminescent reaction catalyzed by luciferase.

  • Measure the luminescence using a plate reader. A decrease in luminescence indicates antibacterial activity.

Counter-Screening for Selectivity

To be a viable drug candidate, an antibacterial agent should ideally be selective for the bacterial target over its human homolog.

Human Topoisomerase II Counter-Assay

The 8-hydroxy-naphthyridine-5-carboxylic acid scaffold could potentially inhibit human topoisomerase II, which would lead to toxicity. A counter-screen against this enzyme is therefore essential. A DNA decatenation assay is a suitable format.

Principle: Human topoisomerase II can decatenate, or unlink, catenated kinetoplast DNA (kDNA) into minicircles. This activity can be monitored by agarose gel electrophoresis.

Protocol:

  • Incubate kDNA with human topoisomerase II and varying concentrations of the hit compound.

  • Run the reaction products on a 1% agarose gel.

  • Compounds that inhibit human topoisomerase II will prevent the decatenation of kDNA.

Mammalian Cell Cytotoxicity Assay

To assess the general toxicity of the compounds to human cells, a cytotoxicity assay should be performed.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay can be used to determine the number of viable cells in culture by quantifying ATP.[8] A decrease in ATP levels is indicative of cytotoxicity.

Protocol:

  • Seed a human cell line (e.g., HEK293 or HepG2) in a 384-well opaque-walled plate and allow the cells to attach overnight.

  • Add varying concentrations of the hit compound and incubate for 24-48 hours.

  • Add the CellTiter-Glo® reagent and measure luminescence.[9] A dose-dependent decrease in luminescence indicates cytotoxicity.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Action
High variability in primary screen dataInconsistent liquid handling, plate edge effects, compound precipitation.Optimize liquid handling protocols, use barrier tips, avoid using outer wells of the plate, check compound solubility.
Hits from primary screen are inactive in the cell-based assayPoor cell permeability, efflux pump substrate, compound instability in culture media.Perform cell permeability assays (e.g., Caco-2), test in the presence of efflux pump inhibitors, assess compound stability.
Compounds are active against both bacterial and human topoisomerasesLack of selectivity.Modify the chemical structure to improve selectivity. Focus on differences in the active sites of the bacterial and human enzymes.
Compounds show activity in biochemical assays but are cytotoxicOff-target effects.Profile the compounds against a panel of other targets to identify potential off-target activities.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the high-throughput screening of 8-hydroxy-naphthyridine-5-carboxylic acid analogs to identify novel antibacterial agents targeting DNA gyrase. By integrating biochemical and cell-based assays with appropriate counter-screens, researchers can efficiently identify potent and selective inhibitors with the potential for further development into clinically useful drugs.

References

  • Maxwell, A., et al. (2005). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 33(6), e54. Available at: [Link]

  • Collin, F., et al. (2011). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 54(14), 5124-5136. Available at: [Link]

  • Chan, P. F., et al. (2013). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 8(3), 594-604. Available at: [Link]

  • Kumar, A., et al. (2018). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 8(53), 30227-30240. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3236. Available at: [Link]

  • Pippi, B., et al. (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 8(9), 928. Available at: [Link]

  • Singh, G., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200257. Available at: [Link]

  • Amerigo Scientific. High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • Miller, T. W., et al. (2013). A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. Journal of Biomolecular Screening, 18(7), 815-825. Available at: [Link]

  • Huntoon, K. M., et al. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 8(10), 1269-1281. Available at: [Link]

  • Rossi, O., et al. (2018). Increasing the High Throughput of a Luminescence-Based Serum Bactericidal Assay (L-SBA). Methods in Molecular Biology, 1809, 137-147. Available at: [Link]

  • Chan, P. F., et al. (2013). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. Available at: [Link]

  • Burlingame, T., et al. (2004). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 7(7), 647-659. Available at: [Link]

  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(5), 789-795. Available at: [Link]

  • Ekins, S., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(10), 3847-3855. Available at: [Link]

  • Spaltmann, F., et al. (1999). A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors. Journal of Biomolecular Screening, 4(2), 93-100. Available at: [Link]

  • Micoli, F., et al. (2021). High-Throughput Luminescence-Based Serum Bactericidal Assay Optimization and Characterization to Assess Human Sera Functionality Against Multiple Shigella flexneri Serotypes. Vaccines, 9(10), 1149. Available at: [Link]

  • Oslo University Hospital. CellTiter-Glo Assay. Available at: [Link]

  • Bio-protocol. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 8-Hydroxy--naphthyridines as HIV-1 Integrase Inhibitors

Application Notes and Protocols for the Synthesis and Evaluation of 8-Hydroxy-[1][2]-naphthyridines as HIV-1 Integrase Inhibitors

Introduction: Targeting HIV-1 Integrase with a Novel Scaffold

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step for viral replication.[1] This process establishes a permanent and irreversible infection. Consequently, HIV-1 IN has emerged as a significant and validated target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block this integration process.[1]

The 8-hydroxy-[2][3]-naphthyridine core is a privileged scaffold in the design of potent HIV-1 integrase inhibitors. This structural motif functions as a powerful metal-chelating pharmacophore, essential for binding to the two divalent magnesium ions (Mg²⁺) in the active site of the integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, preventing the covalent linkage of the viral DNA to the host chromosome. This document provides a comprehensive guide for the synthesis and biological evaluation of 8-hydroxy-[2][3]-naphthyridine derivatives as HIV-1 integrase inhibitors, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Metal Chelation

The catalytic cycle of HIV-1 integrase involves two key steps: 3'-processing and strand transfer. In 3'-processing, the enzyme removes a dinucleotide from each 3' end of the viral DNA. Subsequently, during strand transfer, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA. Both of these reactions are dependent on the presence of two Mg²⁺ ions in the enzyme's active site.

8-Hydroxy-[2][3]-naphthyridine-based inhibitors position themselves at the DNA-enzyme interface and coordinate with these essential Mg²⁺ ions through their characteristic pharmacophore, which consists of the 8-hydroxyl group, the adjacent nitrogen atom, and the carbonyl oxygen of the 7-carboxamide moiety. This triad of heteroatoms effectively sequesters the metal ions, preventing them from participating in the catalytic reactions and thereby inhibiting the integration process.

Chemical Synthesis of 8-Hydroxy-[1][2]-naphthyridine-7-carboxamides

The synthesis of the 8-hydroxy-[2][3]-naphthyridine core is efficiently achieved through a multi-step sequence, with the Gould-Jacobs reaction being a key transformation for constructing the bicyclic naphthyridine framework.[4] The following protocol outlines the synthesis of a representative N-(4-fluorobenzyl)-8-hydroxy-5-methyl-7-oxo-7,8-dihydro-1,8-naphthyridine-6-carboxamide.

Synthetic Workflow Diagram

Synthesis_WorkflowA2-Amino-6-methylpyridineCIntermediate 1A->CCondensationBDiethyl ethoxymethylenemalonateB->CEEthyl 8-hydroxy-5-methyl-1,6-naphthyridine-7-carboxylateC->EGould-Jacobs Cyclization(High Temperature)DDowtherm AD->EG8-Hydroxy-5-methyl-1,6-naphthyridine-7-carboxylic acidE->GSaponificationFNaOHF->GIFinal Product:N-(4-fluorobenzyl)-8-hydroxy-5-methyl-1,6-naphthyridine-7-carboxamideG->IAmide CouplingH4-Fluorobenzylamine, Coupling AgentH->I

Caption: Synthetic route to N-(4-fluorobenzyl)-8-hydroxy-[2][3]-naphthyridine-7-carboxamide.

Detailed Synthetic Protocol

Step 1: Synthesis of Diethyl 2-((6-methylpyridin-2-yl)amino)methylene)malonate (Intermediate 1)

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired intermediate.

Step 2: Gould-Jacobs Cyclization to form Ethyl 8-hydroxy-5-methyl-1,6-naphthyridine-7-carboxylate (E)

  • Add Intermediate 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-250 °C) to induce thermal cyclization.[5]

  • Monitor the reaction by TLC. The high temperature is crucial for the 6-electron electrocyclization to occur.[4]

  • After the reaction is complete, cool the mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry. The crude product can be purified by column chromatography on silica gel.

Step 3: Saponification to 8-Hydroxy-5-methyl-1,6-naphthyridine-7-carboxylic acid (G)

  • Suspend the ethyl ester (E) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) (e.g., 2-3 eq) to the suspension.

  • Heat the mixture to reflux until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 4: Amide Coupling to Yield the Final Product (I)

  • To a suspension of the carboxylic acid (G) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for about 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine, for example, 4-fluorobenzylamine (1.2 eq), to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization: The final product and all intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.

Biological Evaluation: A Cascade of Assays

The biological activity of the synthesized 8-hydroxy-[2][3]-naphthyridine derivatives is assessed through a series of in vitro and cell-based assays. This tiered approach allows for a comprehensive evaluation of their potential as HIV-1 integrase inhibitors.

Biological Evaluation Workflow

Biological_EvaluationASynthesized 8-Hydroxy-[1,6]-naphthyridine DerivativesBIn Vitro HIV-1 Integrase3'-Processing AssayA->BCIn Vitro HIV-1 IntegraseStrand Transfer AssayA->CB->CConfirmation ofMechanismDCell-Based HIV-1Antiviral Assay(e.g., MT-4 cells)C->DEvaluation in aCellular ContextECytotoxicity Assay(e.g., MTT assay)D->EAssess SelectivityFLead Compound IdentificationD->FE->F

Caption: Workflow for the biological evaluation of 8-hydroxy-[2][3]-naphthyridine derivatives.

Protocol 1: In Vitro HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of the compounds to inhibit the initial step of the integration process, where the integrase enzyme cleaves two nucleotides from the 3' ends of the viral DNA. A variety of methods can be used, including fluorescence-based and real-time PCR-based assays.[6]

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated double-stranded oligonucleotide substrate mimicking the HIV-1 LTR end

  • Assay buffer (e.g., containing MOPS, DTT, MgCl₂ or MnCl₂)

  • 96-well streptavidin-coated plates

  • Detection system (e.g., fluorescently labeled complementary probe or PCR-based detection)

  • Test compounds and known inhibitors (e.g., Raltegravir) as positive controls

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO, then dilute further in the assay buffer.

  • In a reaction tube, incubate the biotinylated LTR substrate with the HIV-1 integrase enzyme in the assay buffer.[6]

  • Add the test compounds or controls to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).[6]

  • Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA to bind.[6]

  • Wash the plate to remove the enzyme and any cleaved, non-biotinylated fragments.

  • The amount of unprocessed, biotinylated substrate remaining on the plate is then quantified. In a PCR-based assay, the remaining substrate is amplified and detected.[6]

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the 3'-processing activity.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is crucial as it measures the inhibition of the second and irreversible step of integration, the strand transfer reaction. Many commercial kits are available for this assay.[3][7]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the processed LTR end)

  • Target substrate (TS) DNA (labeled with a different tag, e.g., DIG)

  • Assay buffer

  • Streptavidin-coated 96-well plates

  • HRP-conjugated anti-DIG antibody

  • TMB substrate and stop solution

  • Test compounds and known INSTIs as positive controls

Procedure:

  • Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA and incubate at 37°C for 30 minutes.[3]

  • Wash the plate to remove unbound DNA and then add a blocking buffer.[3]

  • After another wash, add the HIV-1 integrase enzyme to the wells, followed by the test compounds or controls. Incubate for 30 minutes at 37°C.

  • Initiate the strand transfer reaction by adding the DIG-labeled target substrate DNA and incubate for an additional 30-60 minutes at 37°C.[7]

  • Wash the plate to remove any unintegrated target DNA.

  • Add the HRP-conjugated anti-DIG antibody and incubate for 30 minutes at 37°C.[7]

  • After a final wash, add the TMB substrate and allow the color to develop. Stop the reaction with the stop solution.[7]

  • Measure the absorbance at 450 nm. The signal is proportional to the amount of strand transfer activity.

  • Calculate the IC₅₀ values for each compound.

Protocol 3: Cell-Based HIV-1 Antiviral Assay

This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context. The MT-4 cell line, which is highly susceptible to HIV-1 infection, is commonly used.[8][9]

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and known antiviral drugs (e.g., Zidovudine, Raltegravir)

  • MTT reagent for cytotoxicity assessment

  • Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay)

Procedure:

  • Seed MT-4 cells into a 96-well plate at an appropriate density.

  • Prepare serial dilutions of the test compounds in the cell culture medium and add them to the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected and infected untreated control wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.[8]

  • After the incubation period, quantify the extent of viral replication. For example, the amount of p24 antigen in the culture supernatant can be measured by ELISA.

  • In a parallel plate without virus, assess the cytotoxicity of the compounds using the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

  • The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Data Presentation: Structure-Activity Relationship (SAR)

The data obtained from the biological assays can be compiled into a table to establish a structure-activity relationship (SAR). This allows for the identification of key structural features that contribute to the potency and selectivity of the inhibitors.

Compound IDR¹ SubstituentR² Substituent3'-Processing IC₅₀ (µM)Strand Transfer IC₅₀ (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
I-a -CH₃-H0.50.050.1>50>500
I-b -CH₃-F0.30.020.08>50>625
I-c -Cl-H0.80.10.2>50>250
Raltegravir --0.10.0070.01>100>10000

This is an example table with hypothetical data.

Conclusion and Future Directions

The 8-hydroxy-[2][3]-naphthyridine scaffold represents a highly promising class of HIV-1 integrase inhibitors. The synthetic route is robust and amenable to the generation of diverse libraries of compounds for SAR studies. The biological evaluation cascade described herein provides a comprehensive framework for identifying and characterizing potent and selective inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy against drug-resistant strains of HIV-1.

References

  • Jung, E., Majima, R., Edwards, T., Wang, B., Liu, X., & Wang, Z. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(21), e202200388. [Link]

  • Kessl, J. J., Jena, N., Koh, Y., Taskent-Sezgin, H., Slaughter, A., Feng, L., ... & Engelman, A. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS chemical biology, 11(5), 1234–1244. [Link]

  • Jung, E., Majima, R., Edwards, T., Wang, B., Liu, X., & Wang, Z. (2022). Synthesis of 8-hydroxy-1,6-naphthyridine subtypes 14–17. ResearchGate. [Link]

  • World Health Organization. (2024). Testing for HIV Integrase Inhibitor Resistance: 2024 and Beyond. YouTube. [Link]

  • Kim, B., Lee, S. H., & Choi, B. S. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC infectious diseases, 21(1), 1-10. [Link]

  • Adamson, C. S., & Freed, E. O. (2010). Methods for the study of HIV-1 assembly. Methods, 50(4), 233-242. [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2006). A time-of-drug addition approach to target identification of antiviral compounds. Nature protocols, 1(1), 369-376. [Link]

  • Wai, J. S., Egbertson, M. S., Payne, L. S., Guare, J. P., Jr, Vacca, J. P., Hazuda, D. J., ... & Young, S. D. (2007). A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[2][3]naphthyridine-7-carboxamide HIV-1 integrase inhibitors. Bioorganic & medicinal chemistry letters, 17(21), 5829-5833. [Link]

  • Passos, D. O., & Sarafianos, S. G. (2018). Structural biology of HIV integrase strand transfer inhibitors. Current opinion in structural biology, 53, 131-140. [Link]

  • Al-Mawsawi, L. Q., Al-Soud, Y. A., & El-Faham, A. (2011). HIV-1 integrase strand transfer inhibitors stabilize an integrase-single blunt-ended DNA complex. Virology journal, 8, 1-13. [Link]

  • New York State Department of Health. (2024). 2024 Guidelines for use of the HIV Diagnostic Testing Algorithm. [Link]

  • Zhuang, L., Wai, J. S., Embrey, M. W., Fisher, T. E., Egbertson, M. S., Payne, L. S., ... & Young, S. D. (2003). Design and synthesis of 8-hydroxy-[2][3]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of medicinal chemistry, 46(4), 453-456. [Link]

  • Robertson, A. W., Mowbray, C. E., Taylor, D. L., Wright, D. W., Jones, S., Le, T., ... & Sutton, D. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of medicinal chemistry, 63(15), 8349-8371. [Link]

  • Smith, J. A., & Jones, B. C. (2022). Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review. BINASSS. [Link]

  • Owen, S. M., Rudolph, D., & Nkengasong, J. (2021). An HIV Diagnostic Testing Algorithm Using the cobas HIV-1/HIV-2 Qualitative Assay for HIV Type Differentiation and Confirmation. Journal of Clinical Microbiology, 59(7), e00130-21. [Link]

  • Pauwels, R., Balzarini, J., Baba, M., Schols, D., Herdewijn, P., Desmyter, J., & De Clercq, E. (1988). Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Journal of virological methods, 20(4), 309-321. [Link]

  • Ferris, A. L., Wu, X., Hughes, S. H., & Ji, X. (2024). Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. Microbiology Spectrum, 12(1), e02021-23. [Link]

  • Otevrel, J., & Kourimska, L. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 26(21), 6432. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Delaney, M. (2017). Time Until Emergence of HIV Test Reactivity Following Infection With HIV-1. Clinical infectious diseases, 64(1), 58-63. [Link]

  • Gusev, E. I., Suvorova, Z. K., & Pronin, A. V. (2021). Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. Problems of Virology, 66(5), 378-384. [Link]

  • Butler, S. L., Hansen, M. S., & Bushman, F. D. (2001). Specific inhibition of human immunodeficiency virus type 1 (HIV-1) integration in cell culture. Journal of virology, 75(16), 7548-7557. [Link]

  • Hossain, M. A., & Islam, M. S. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Journal of Textile Engineering & Fashion Technology, 9(6), 182-186. [Link]

  • ResearchGate. (n.d.). Steps of integration process performed by HIV-1 IN. [Link]

  • Bekker, L. G., & Venter, F. (2022). HIV-1 testing in the context of expanding PrEP modalities. Journal of the International AIDS Society, 25(S3), e25940. [Link]

  • ResearchGate. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • CellFree Sciences. (n.d.). Synthesis and activity measurement of viral enzyme proteins. [Link]

  • Li, X., Liu, S., Wang, H., & Wang, Y. (2011). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta biochimica et biophysica Sinica, 43(1), 58-64. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Fu, W. F., Gao, Y. J., & Chen, Z. N. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic chemistry, 49(12), 5429-5441. [Link]

  • Van Maele, B., De Rijck, J., De Clercq, E., & Debyser, Z. (2012). A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. Journal of virological methods, 179(1), 118-124. [Link]

  • PubChem. (n.d.). N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][10]oxazine-9-carboxamide. [Link]

Application Notes & Protocols: Evaluating the Antimicrobial Activity of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] The arrangement of the two nitrogen atoms within this scaffold gives rise to six possible structural isomers, each providing a unique template for chemical modification.[2][3] While the naphthyridine core is associated with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neurological activities, it is their profound antimicrobial properties that have garnered significant and sustained interest in the field of drug discovery.[3]

The journey of naphthyridines as antibacterial agents began with the discovery of nalidixic acid in 1962, the first of its class to be introduced into clinical practice for treating urinary tract infections caused by Gram-negative bacteria.[3][4] This seminal discovery paved the way for the development of a vast library of derivatives, including the highly successful fluoroquinolone antibiotics, which are structurally related.[5] The primary mechanism of action for many of these compounds is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby blocking DNA replication and leading to cell death.[3][4][6]

As the global challenge of antimicrobial resistance intensifies, the need to discover and rigorously evaluate new chemical entities is more critical than ever.[1] Naphthyridine derivatives continue to represent a promising scaffold for the development of novel antimicrobial agents.[7] This guide provides an in-depth overview of the core mechanisms of action of naphthyridine derivatives and presents detailed, field-proven protocols for the systematic evaluation of their antimicrobial efficacy and preliminary safety profile. The methodologies outlined herein are designed to ensure data integrity, reproducibility, and adherence to established standards, empowering researchers to confidently advance their drug discovery programs.

Mechanism of Antimicrobial Action: Targeting Bacterial DNA Replication

The bactericidal activity of the majority of antimicrobial naphthyridine derivatives, including the related quinolones, is primarily attributed to their ability to disrupt bacterial DNA synthesis.[6] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV .[5][6]

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into the bacterial chromosome. This process is vital for compacting the DNA and is a prerequisite for the initiation of DNA replication and transcription.[5] In Gram-negative bacteria, DNA gyrase is the principal target.[3]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated DNA into daughter cells, leading to a lethal traffic jam on the chromosome. This is the main target in many Gram-positive bacteria.[6]

Naphthyridine derivatives stabilize the transient complex formed between these enzymes and the bacterial DNA, trapping the enzyme in a state where the DNA is cleaved.[5] This leads to an accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in rapid bacterial cell death.[5][6] Newer derivatives have also been reported to possess alternative mechanisms, such as the inhibition of bacterial protein synthesis by disrupting the tRNA/30S ribosomal complex.[3]

Naphthyridine_MoA cluster_0 Bacterial Cell cluster_1 Cellular Processes Naph Naphthyridine Derivative Complex Ternary Complex (Naphthyridine-Enzyme-DNA) Naph->Complex Binds & Stabilizes Replication DNA Replication & Repair Blocked Complex->Replication Induces Enzyme DNA Gyrase or Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Death Bacterial Cell Death Replication->Death Leads to

Caption: Mechanism of action for naphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency and spectrum of naphthyridine derivatives are heavily influenced by the nature and position of various substituents on the core scaffold. Understanding these relationships is key to designing more effective compounds.

  • N-1 Position: Substitution at the N-1 position is critical. Small alkyl groups (e.g., ethyl in nalidixic acid) or a cyclopropyl group often enhance activity against Gram-negative bacteria.[3]

  • C-3 Position: The carboxylic acid at the C-3 position is generally considered essential for binding to the DNA gyrase complex and for antibacterial activity.[4]

  • C-6 Position: The introduction of a fluorine atom at the C-6 position significantly broadens the spectrum of activity to include Gram-positive bacteria and increases potency—a hallmark of the fluoroquinolone class.[4]

  • C-7 Position: The substituent at the C-7 position profoundly impacts the spectrum of activity, potency, and pharmacokinetic properties. Bulky heterocyclic rings, such as piperazine or pyrrolidine, are common and often improve potency against both Gram-positive and Gram-negative organisms, including Pseudomonas aeruginosa.[3][4]

  • Halogenation: The presence and position of halogen atoms can increase the target binding ability and stability of the ligand-target complex.[7] For example, bromination of the naphthyridine skeleton has been shown to improve activity against certain bacteria.[4]

Protocols for Antimicrobial Evaluation

A systematic evaluation of a novel naphthyridine derivative involves a tiered approach, starting with determining its intrinsic antimicrobial activity and progressing to assessing its safety profile. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing.[8][9][10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[12]

Principle

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed visually or spectrophotometrically after a defined incubation period.[11]

Step-by-Step Methodology
  • Preparation of Test Compound: a. Prepare a stock solution of the naphthyridine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). A typical concentration is 10 mg/mL. b. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations.[13]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Assay Plate Setup (96-well plate): a. Add 100 µL of CAMHB containing the appropriate concentration of the test compound to each well. b. Add 100 µL of the standardized bacterial inoculum to each well. c. Controls are critical:

    • Positive Control: Wells containing CAMHB and bacterial inoculum only (no compound).
    • Negative Control: Wells containing CAMHB and the highest concentration of the compound only (no bacteria).
    • Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used.
  • Incubation: a. Seal the plate or cover with a lid to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours in ambient air.[13]

  • Reading Results: a. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[12] b. Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.[11]

MIC_Workflow P1 Prepare Compound Serial Dilutions P3 Inoculate 96-Well Plate (Compound + Bacteria) P1->P3 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->P3 P4 Incubate Plate (37°C, 16-20h) P3->P4 P5 Read Results (Visual or Spectrophotometer) P4->P5 P6 Determine MIC Value P5->P6

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The disk diffusion test is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16] It is valuable for screening multiple compounds or bacterial strains simultaneously.[17]

Principle

A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will form around the disk.[16][18] The diameter of this "zone of inhibition" is proportional to the susceptibility of the organism.

Step-by-Step Methodology
  • Preparation of Inoculum: a. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: a. Use Mueller-Hinton Agar (MHA) plates.[19] b. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. c. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Application of Disks: a. Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the naphthyridine derivative. b. Using sterile forceps or a disk dispenser, place the disks onto the inoculated agar surface.[18] c. Ensure disks are pressed down firmly to make complete contact with the agar. Space them far enough apart to prevent overlapping of the inhibition zones.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading Results: a. After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[20] b. Interpret the results based on standardized tables (if available for the drug class) or as a relative measure of activity for novel compounds.

Disk_Diffusion_Workflow S1 Prepare Standardized Bacterial Inoculum S2 Uniformly Swab Inoculum onto Mueller-Hinton Agar Plate S1->S2 S3 Apply Compound-Impregnated Disks to Agar Surface S2->S3 S4 Incubate Plate (37°C, 16-20h) S3->S4 S5 Measure Diameter of Zone of Inhibition (mm) S4->S5 S6 Determine Susceptibility S5->S6

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

While potent antimicrobial activity is desired, a promising compound must also exhibit minimal toxicity to host cells.[21] Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to eukaryotic cells, providing an initial assessment of its therapeutic window.[22]

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[23] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[23]

Step-by-Step Methodology
  • Cell Culture: a. Culture a suitable mammalian cell line (e.g., HEK-293 human embryonic kidney cells, or HepG2 human liver cancer cells) in appropriate media and conditions (e.g., 37°C, 5% CO₂). b. Harvest and count the cells, then dilute to a final concentration for seeding (e.g., 1 x 10⁵ cells/mL).

  • Assay Plate Setup: a. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment. b. Prepare serial dilutions of the naphthyridine derivative in the cell culture medium. c. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. d. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: a. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization: a. Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). b. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours. c. Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[23]

  • Reading Results: a. Gently shake the plate to ensure complete dissolution of the formazan. b. Measure the absorbance (OD) at a wavelength of 540-570 nm using a microplate reader. c. Calculate cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Cytotoxicity_Workflow C1 Seed Mammalian Cells in 96-Well Plate C2 Incubate (24h) for Cell Adherence C1->C2 C3 Treat Cells with Compound Dilutions C2->C3 C4 Incubate (24-72h) C3->C4 C5 Add MTT Reagent & Incubate (3-4h) C4->C5 C6 Solubilize Formazan Crystals (e.g., DMSO) C5->C6 C7 Read Absorbance (570 nm) C6->C7 C8 Calculate IC50 Value C7->C8

Caption: Workflow for a typical MTT cytotoxicity assay.

Data Presentation & Interpretation

Clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives. A summary table is highly effective for this purpose.

Table 1: Example Antimicrobial Activity and Cytotoxicity Data for Novel Naphthyridine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Cytotoxicity IC₅₀ (µg/mL) on HEK-293 Cells
ND-01 Staphylococcus aureus ATCC 25923422>128
Escherichia coli ATCC 25922819>128
Pseudomonas aeruginosa ATCC 278533214>128
ND-02 Staphylococcus aureus ATCC 2592322564
Escherichia coli ATCC 2592242364
Pseudomonas aeruginosa ATCC 27853161764
Ciprofloxacin Staphylococcus aureus ATCC 2592312850
(Control)Escherichia coli ATCC 259220.53250
Pseudomonas aeruginosa ATCC 2785312650
  • Interpretation: In this hypothetical example, both ND-01 and ND-02 show broad-spectrum activity. ND-02 is more potent than ND-01 but also exhibits greater cytotoxicity. ND-01 has a more favorable therapeutic index (higher IC₅₀ relative to its MIC), making it a potentially more promising candidate for further development.

Conclusion

The naphthyridine scaffold remains a highly valuable framework in the quest for new antimicrobial agents. Its amenability to chemical modification allows for the fine-tuning of potency, spectrum, and pharmacokinetic properties. The successful identification and development of novel naphthyridine-based drugs are critically dependent on the rigorous and standardized evaluation of their biological activity. The protocols detailed in this guide provide a robust foundation for researchers to determine the antimicrobial efficacy and preliminary safety of their compounds, enabling data-driven decisions in the progression of new therapeutic candidates from the bench to potential clinical applications.

References

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from Semantic Scholar. [Link]

  • MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from NCBI. [Link]

  • National Center for Biotechnology Information. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from NCBI. [Link]

  • IRJET. (n.d.). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. Retrieved from IRJET. [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from MDPI. [Link]

  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from Scilit. [Link]

  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from MDPI. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from protocols.io. [Link]

  • MDPI. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from NCBI. [Link]

  • PubMed. (2017, March 1). New 1,4-dihydro[1][2]naphthyridine derivatives as DNA gyrase inhibitors. Retrieved from PubMed. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from CLSI. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from ASM. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from FWD AMR-RefLabCap. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from NIH. [Link]

  • Sci-Hub. (2017). New 1,4-dihydro[1][2]naphthyridine derivatives as DNA gyrase inhibitors. Retrieved from Sci-Hub. [Link]

  • OAR@SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from OAR@SEAFDEC. [Link]

  • YouTube. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from YouTube. [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from MDPI. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. Retrieved from CLSI. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from NCBI. [Link]

  • ResearchGate. (2025, August 7). (PDF) Commentary: The Clinical and Laboratory Standards Institute (CLSI) Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2018, March 7). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Retrieved from Semantic Scholar. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from CLSI. [Link]

  • MDPI. (n.d.). Special Issue : Natural Compounds: Advances in Antimicrobial Activity. Retrieved from MDPI. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from Hardy Diagnostics. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from NCBI. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from IDEXX. [Link]

  • ACS Publications. (2026, January 15). Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. Retrieved from ACS Omega. [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from Bio-protocol. [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Retrieved from NCBI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Hydroxy-2-naphthyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-hydroxy-2-naphthyridine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. Given that a standardized, high-yield protocol for this specific molecule is not widely published, this document provides a robust, proposed synthetic strategy based on well-established chemical principles for analogous naphthyridine systems. We will delve into the causality behind experimental choices, provide detailed protocols, and offer comprehensive troubleshooting for issues you may encounter.

Section 1: Proposed Synthetic Pathway & Rationale

The synthesis of substituted naphthyridinone cores often relies on the Gould-Jacobs reaction or similar condensation and thermal cyclization strategies. This powerful method builds the second pyridine ring onto a pre-existing aminopyridine scaffold. Our proposed pathway leverages this logic, starting from a readily available aminopyridine precursor.

The core principle involves two key transformations:

  • Condensation: An aminopyridine is reacted with a malonic acid derivative (like diethyl ethoxymethylenemalonate, DEMM) to form a vinylogous amide intermediate.

  • Thermal Cyclization: This intermediate undergoes an intramolecular cyclization at high temperatures, followed by elimination, to form the fused pyridinone ring.

  • Hydrolysis: A final saponification step converts the ester group into the desired carboxylic acid.

This approach is favored for its reliability and the commercial availability of the necessary starting materials. The high-temperature cyclization is often the most challenging step, requiring careful selection of a high-boiling solvent to achieve the necessary activation energy for ring closure while minimizing thermal decomposition.

Visualized Experimental Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 2-Amino-5-cyanopyridine C Intermediate A (Vinylogous Amide) A->C B Diethyl Ethoxymethylenemalonate (DEMM) B->C D Intermediate B (Ethyl 8-hydroxy-2-naphthyridine-5-carboxylate) C->D  Δ (250 °C) Solvent High-Boiling Solvent (e.g., Dowtherm A) E Final Product (8-Hydroxy-2-naphthyridine-5-carboxylic acid) D->E Reagents 1. NaOH (aq) 2. HCl (aq) G cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization cluster_3 Step 3: Hydrolysis StartNode Low Overall Yield Or Reaction Failure Step1 Problem in Condensation StartNode->Step1 Identify Step Step2 Problem in Cyclization StartNode->Step2 Identify Step Step3 Problem in Hydrolysis StartNode->Step3 Identify Step StepNode StepNode CauseNode CauseNode SolutionNode SolutionNode Cause1_1 Incomplete Reaction Step1->Cause1_1 Cause1_2 Side Product Formation Step1->Cause1_2 Cause2_1 Temp Too Low / Tarring Step2->Cause2_1 Cause2_2 Poor Solubility of Intermediate Step2->Cause2_2 Cause3_1 Incomplete Hydrolysis Step3->Cause3_1 Cause3_2 Product Doesn't Precipitate Step3->Cause3_2 Sol1_1 Increase reaction time to 4h Increase temp to 130 °C Cause1_1->Sol1_1 Solution Sol1_2 Ensure purity of 2-amino-5-cyanopyridine Cause1_2->Sol1_2 Solution Sol2_1 Verify thermometer accuracy Ensure rapid stirring Add intermediate slowly Cause2_1->Sol2_1 Solution Sol2_2 Use more solvent (20 vol) Consider alternative: Diphenyl Ether Cause2_2->Sol2_2 Solution Sol3_1 Increase reflux time to 6h Use stronger base (e.g., 20% NaOH) Cause3_1->Sol3_1 Solution Sol3_2 Check final pH is 4-5 Add more water to reduce solubility Cool for longer period Cause3_2->Sol3_2 Solution

Technical Support Center: Optimizing Derivatization of 8-Hydroxy-naphthyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 8-Hydroxy-naphthyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of derivatives of this important scaffold. The unique electronic and chelating properties of the 8-hydroxy-naphthyridine core can present specific challenges, and this guide aims to provide rational solutions based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of 8-Hydroxy-naphthyridine-5-carboxylic acid, particularly focusing on amide bond formation.

Q1: What are the most common methods for derivatizing the carboxylic acid group of 8-Hydroxy-naphthyridine-5-carboxylic acid?

The most prevalent derivatization is the formation of amides, esters, and related analogues. Amide coupling reactions are particularly common in medicinal chemistry to explore structure-activity relationships (SAR).[1][2] This typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Q2: Which coupling reagents are recommended for amide bond formation with this scaffold?

Several classes of coupling reagents can be employed, with aminium/uronium and phosphonium salts being highly effective for producing high yields and minimizing side reactions.[3]

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are excellent choices. HATU is often preferred as it can lead to faster reactions and less epimerization, especially with sensitive substrates.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective. PyAOP is analogous to HATU in that it forms the more reactive OAt esters.[4]

  • Carbodiimides: Reagents like EDC (water-soluble) and DIC (organic-soluble) are cost-effective options but often require an additive like HOBt or HOAt to suppress racemization and improve efficiency.[3][5] DCC is generally avoided in modern lab-scale synthesis due to the insolubility of its dicyclohexylurea (DCU) byproduct, which complicates purification.[5]

Q3: Why is a base required in the coupling reaction, and which one should I choose?

A non-nucleophilic organic base is crucial for several reasons:

  • To deprotonate the carboxylic acid, forming the carboxylate which then attacks the coupling reagent.

  • To neutralize the proton released from the amine during amide bond formation.

  • To neutralize any acidic byproducts generated from the coupling reagent (e.g., hexafluorophosphate).

A common and effective choice is N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base. Its steric hindrance prevents it from acting as a nucleophile and competing with the desired amine. Triethylamine (TEA) can also be used, but it is less sterically hindered and can sometimes lead to side reactions.

Q4: Do I need to protect the 8-hydroxyl group?

The necessity of protecting the phenolic hydroxyl group depends on the specific reaction conditions and the other functional groups present in your amine coupling partner.[6]

  • Protection may be necessary if:

    • You are using harsh reaction conditions (e.g., strong bases or high temperatures) that could deprotonate the phenol, leading to undesired side reactions.

    • Your coupling partner has a functional group that could react with the unprotected phenol.

    • You observe significant formation of ester byproducts where the phenol acts as a nucleophile.

  • Common protecting groups for phenols include benzyl (Bn) or tosyl (Ts) ethers.[6][7]

  • In many standard amide coupling reactions using reagents like HATU or PyBOP at room temperature, protection of the 8-hydroxyl group is often not required. The carboxylic acid is significantly more acidic and will react preferentially. It is advisable to attempt the reaction without protection first and only introduce a protecting group strategy if side reactions are observed.

Q5: What are suitable solvents for this reaction?

The choice of solvent is critical for ensuring all reactants are fully dissolved.

  • N,N-Dimethylformamide (DMF) is a common and effective solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates.

  • Dichloromethane (DCM) can also be used, particularly if the starting materials are sufficiently soluble.[6]

  • Acetonitrile (MeCN) is another potential solvent.

It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Issue 1: Low or No Product Formation

Possible Cause 1: Ineffective Carboxylic Acid Activation

  • Explanation: The carboxylic acid must be converted into a reactive intermediate for the amine to attack. If this activation fails, the reaction will not proceed.

  • Troubleshooting Steps:

    • Check Reagent Quality: Coupling reagents, especially aminium salts like HATU, can degrade over time, particularly if exposed to moisture. Use fresh, high-quality reagents.

    • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for a few minutes (5-10 min) at room temperature before adding the amine. This allows for the formation of the activated ester intermediate.[8]

    • Switch Coupling Reagent: If a carbodiimide like EDC is failing, switch to a more potent reagent like HATU or PyBOP.[4]

Possible Cause 2: Poor Solubility of Starting Materials

  • Explanation: The reaction can only occur in the solution phase. The zwitterionic nature of the 8-hydroxy-naphthyridine-5-carboxylic acid can sometimes lead to poor solubility.[7]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If using DCM, try switching to DMF.

    • Gentle Heating: Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction rate. Monitor for potential degradation.

    • Sonication: Using an ultrasonic bath can help dissolve recalcitrant starting materials.

Possible Cause 3: Deactivated Amine

  • Explanation: The amine must be sufficiently nucleophilic to attack the activated ester. Protonation of the amine (if used as a salt) or steric hindrance can reduce its reactivity.

  • Troubleshooting Steps:

    • Ensure Free Amine: If your amine is a hydrochloride or trifluoroacetate salt, ensure you are using a sufficient excess of base (at least 2 equivalents relative to the amine salt) to generate the free amine in situ.

    • Consider a More Nucleophilic Amine: If coupling to a very electron-poor or sterically hindered amine, you may need to increase the reaction time, temperature, or use a more powerful coupling reagent.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Cause 1: Unreacted Starting Materials

  • Explanation: The reaction has not gone to completion.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the limiting reagent.[6] Extend the reaction time if necessary.

    • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material can help drive the reaction to completion.

Possible Cause 2: Side Reaction at the 8-Hydroxyl Group

  • Explanation: The phenolic hydroxyl group can compete with the amine as a nucleophile, leading to the formation of undesired ester byproducts.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature to favor the more reactive amine nucleophile.

    • Implement a Protecting Group Strategy: As discussed in the FAQs, protecting the 8-hydroxyl group with a benzyl or other suitable group will prevent this side reaction.[6][7]

Possible Cause 3: Racemization of Chiral Centers

  • Explanation: If your amine contains a chiral center, the basic conditions and activated intermediates can sometimes lead to epimerization.

  • Troubleshooting Steps:

    • Use Additives that Suppress Racemization: When using carbodiimides, the addition of HOBt or, even better, HOAt is crucial.[5]

    • Choose a Low-Racemization Coupling Reagent: HATU and PyAOP are known to be superior in minimizing racemization compared to some other reagents.[4]

    • Minimize Base Exposure: Use the minimum necessary amount of base and consider adding it slowly to the reaction mixture.

Issue 3: Difficult Purification

Possible Cause 1: Byproducts from Coupling Reagents

  • Explanation: Coupling reagents generate byproducts that must be removed. For example, EDC and HOBt produce water-soluble byproducts, while the urea from DIC can be difficult to remove.

  • Troubleshooting Steps:

    • Aqueous Workup: An acidic wash (e.g., dilute HCl) can remove basic impurities like excess DIPEA, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities like unreacted carboxylic acid or HOBt.

    • Choice of Reagent: Using EDC allows for the removal of its urea byproduct and excess reagent through a simple aqueous extraction.[5]

    • Purification Method: Standard flash column chromatography on silica gel is often effective.[6] For very polar compounds or difficult separations, reverse-phase HPLC may be necessary.[6]

Possible Cause 2: Poor Solubility of the Product

  • Explanation: The final derivatized product may have limited solubility in common chromatography solvents.

  • Troubleshooting Steps:

    • Modify Chromatography Solvents: For normal phase chromatography, adding a small amount of a more polar solvent like methanol to your DCM or ethyl acetate mobile phase can improve the solubility and elution of polar products.

    • Consider Reverse-Phase Chromatography: If the product is highly polar, reverse-phase chromatography using water/acetonitrile or water/methanol gradients is often more effective.

Section 3: Experimental Protocols and Data

General Protocol for Amide Coupling using HATU
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 8-Hydroxy-naphthyridine-5-carboxylic acid (1.0 eq).

  • Add anhydrous DMF (or another suitable solvent) to dissolve the starting material.

  • Add the amine (1.1 eq).

  • Add HATU (1.2 eq).

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.[6]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide derivative.[6]

Data Tables

Table 1: Comparison of Common Coupling Reagents

ReagentClassAdditive RequiredByproduct RemovalKey Advantages
HATU Aminium SaltNoAqueous WashHigh efficiency, low racemization[4]
HBTU Aminium SaltNoAqueous WashGood efficiency, widely used[5]
EDC CarbodiimideHOBt or HOAtAqueous WashWater-soluble byproducts, cost-effective[5]
DIC CarbodiimideHOBt or HOAtChromatographySoluble urea byproduct, good for SPPS[5]
PyBOP Phosphonium SaltNoAqueous WashHigh efficiency, stable reagent

Table 2: Common Solvents and Bases

SolventPolarityBoiling Point (°C)Notes
DMF High153Excellent dissolving power, anhydrous grade essential.
DCM Medium40Good for less polar substrates, volatile.
MeCN High82Can be a good alternative to DMF.
Base pKa of Conjugate AcidNotes
DIPEA ~10.8Sterically hindered, non-nucleophilic.
TEA ~10.7Less hindered than DIPEA, can sometimes be nucleophilic.

Section 4: Visual Diagrams

Workflow for Amide Coupling Derivatization

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent Add_Reagents Add Amine (1.1 eq), Coupling Reagent (1.2 eq), and Base (2.5 eq) Start->Add_Reagents Sequential Addition Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Periodically Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for the derivatization of 8-Hydroxy-naphthyridine-5-carboxylic acid via amide coupling.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction? Solubility Are all reactants soluble? Start->Solubility Reagents Are reagents fresh? Solubility->Reagents Yes Change_Solvent Switch to DMF, gently heat, or sonicate. Solubility->Change_Solvent No Amine_Salt Is amine a salt? Reagents->Amine_Salt Yes Use_Fresh Use fresh coupling reagent. Reagents->Use_Fresh No Add_Base Add >2 eq. of base. Amine_Salt->Add_Base Yes Impurities Significant Impurities? Amine_Salt->Impurities No Side_Reaction Side reaction at 8-OH? Impurities->Side_Reaction Unreacted_SM Unreacted starting material? Side_Reaction->Unreacted_SM No Protect_OH Protect 8-OH group. Side_Reaction->Protect_OH Yes Extend_Time Extend reaction time or use excess reagent. Unreacted_SM->Extend_Time Yes

Caption: Decision tree for troubleshooting common issues in amide coupling reactions of 8-Hydroxy-naphthyridine-5-carboxylic acid.

References

  • Kelly, M. et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Infectious Diseases, 6(9), 2441-2455. [Link]

  • Zarghi, A. & Arfaei, S. (2011). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 344(11), 687-698. [Link]

  • Al-Burafi, S. N. et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gontijo, V. S. et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200275. [Link]

  • Reddit. (2020). amide coupling help. r/Chempros. [Link]

  • Al-Omair, M. A. (2015). Synthesis, characterization and DFT studies of 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1098, 33-42. [Link]

  • MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1533. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2588. [Link]

  • ResearchGate. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-146. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. [Link]

  • PubMed. (2021). Derivatization of carboxylic groups prior to their LC analysis - A review. Journal of Chromatography B, 1179, 122827. [Link]

  • ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. [Link]

  • HepatoChem. (n.d.). Amide Coupling Reagents. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. [Link]

  • MDPI. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(15), 4467. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4933. [Link]

  • ResearchGate. (2021). Optimization of the derivatization reaction using an eight-point.... [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(30), 6123-6143. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. [Link]

Sources

stability testing of 8-Hydroxy-naphthyridine-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 8-Hydroxy-naphthyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this molecule. Our aim is to equip you with the necessary knowledge to anticipate and address challenges, ensuring the integrity and reliability of your experimental data.

Introduction to the Stability of 8-Hydroxy-naphthyridine-5-carboxylic Acid

8-Hydroxy-naphthyridine-5-carboxylic acid is a heterocyclic compound with a structure that suggests susceptibility to various degradation pathways. The presence of a hydroxyl group on the naphthyridine ring, a carboxylic acid moiety, and a nitrogen-containing aromatic system introduces multiple reactive sites. Understanding the stability of this molecule under different environmental conditions is crucial for its development as a potential therapeutic agent. This guide will walk you through the common challenges and questions that arise during its stability assessment.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My 8-Hydroxy-naphthyridine-5-carboxylic acid sample is showing a significant color change from off-white to yellow/brown upon storage. What could be the cause?

Answer:

This is a common observation for phenolic compounds, including 8-hydroxy-naphthyridines. The color change is most likely due to oxidation. The hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like structures. This process can be accelerated by exposure to light, oxygen, and trace metal ions.

Troubleshooting:

  • Minimize Exposure to Light and Oxygen: Store your samples in amber-colored vials and purge the headspace with an inert gas like nitrogen or argon before sealing.

  • Use of Antioxidants: For solution-based studies, consider the addition of a suitable antioxidant. However, ensure the antioxidant does not interfere with your analytical methods.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial, though this is more common in formulation development.

  • Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to correlate the color change with the appearance of new degradation peaks.

FAQ 2: I am observing a loss of the parent compound in my stability samples, but I don't see any major degradation peaks in my chromatogram. What could be happening?

Answer:

There are several possibilities for this observation:

  • Degradant(s) are not being detected: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.

  • Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution, and therefore not being injected into your analytical system.

  • Formation of Volatile Degradants: While less common for this specific molecule, some degradation pathways could potentially lead to volatile products that are lost from the sample.

  • Adsorption to Container: The compound or its degradants might be adsorbing to the surface of the storage container.

Troubleshooting:

  • Broaden Analytical Detection:

    • Use a PDA detector to scan a wide range of UV-Vis wavelengths.

    • Employ a mass spectrometer (LC-MS) to detect non-chromophoric compounds.

  • Visual Inspection: Carefully inspect your sample vials for any precipitate. If present, try to dissolve it in a stronger solvent and analyze the resulting solution.

  • Container Compatibility Study: Perform a preliminary study with different types of container materials (e.g., glass vs. polypropylene) to check for adsorption.

  • Mass Balance Analysis: A good stability-indicating method should account for at least 95-105% of the initial concentration of the active pharmaceutical ingredient (API). If your mass balance is low, it's a strong indicator of one of the issues mentioned above.

FAQ 3: What are the likely degradation pathways for 8-Hydroxy-naphthyridine-5-carboxylic acid under forced degradation conditions?

Answer:

Based on the structure, the following degradation pathways are anticipated under forced degradation studies, which are crucial for developing a stability-indicating method.[1]

  • Hydrolysis:

    • Acidic and Basic Conditions: The carboxylic acid group is generally stable to hydrolysis. However, under harsh conditions, other parts of the molecule could be affected. More likely is the potential for salt formation under basic conditions, which could alter solubility and stability.

  • Oxidation:

    • The 8-hydroxy group is a primary target for oxidation, potentially forming quinone-like structures. The nitrogen atoms in the naphthyridine ring can also be oxidized to N-oxides.

  • Photodegradation:

    • N-heterocyclic aromatic compounds are often susceptible to photodegradation.[2] The UV absorption of the naphthyridine ring system can lead to photo-oxidation or other rearrangements. Quinolone antibiotics, which are structurally similar, are known to undergo photodegradation.[2]

  • Thermal Degradation:

    • At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.[3] Other complex thermal decompositions can also occur, leading to fragmentation of the molecule.[3]

The following diagram illustrates the potential degradation pathways:

Degradation_Pathways cluster_stress Stress Conditions cluster_compound 8-Hydroxy-naphthyridine-5-carboxylic acid cluster_products Potential Degradation Products Acid_Base Acid/Base Hydrolysis Parent Parent Compound Acid_Base->Parent Oxidation Oxidation (e.g., H2O2) Oxidation->Parent Light Photolysis (UV/Vis) Light->Parent Heat Thermal Stress Heat->Parent Decarboxylated Decarboxylated Product Parent->Decarboxylated Decarboxylation Oxidized Oxidized Products (e.g., Quinone-like, N-oxides) Parent->Oxidized Photoproducts Photodegradation Products Parent->Photoproducts Hydrolytic Hydrolytic Products (less likely for core) Parent->Hydrolytic

Potential degradation pathways of 8-Hydroxy-naphthyridine-5-carboxylic acid.
FAQ 4: How should I set up a forced degradation study for this compound?

Answer:

A forced degradation study is essential to develop and validate a stability-indicating analytical method. Here is a recommended set of conditions based on ICH guidelines:

Stress ConditionRecommended ParametersPotential Observations
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursMonitor for any changes, although significant degradation of the core structure is less likely.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursPotential for salt formation affecting solubility. Monitor for degradation products.
Oxidation 3% H₂O₂ at room temperature for 24 hoursExpect significant degradation and color change. This is likely to be a key degradation pathway.
Thermal Degradation Solid state at 80°C for 48 hoursMonitor for decarboxylation and other thermal decomposition products.
Photostability ICH Q1B recommended light exposure (UV and visible)Expose both solid and solution samples. Expect degradation, especially in solution.

Experimental Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of 8-Hydroxy-naphthyridine-5-carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Sample Preparation:

    • Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final acid/base concentration of 0.1 M. Heat as required.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal (Solution): Heat the stock solution at the desired temperature.

    • Thermal (Solid): Place the solid compound in a vial and heat in an oven.

    • Photostability: Expose the stock solution and solid compound to light in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).

The following workflow diagram outlines the process for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress_conditions Application of Stress cluster_analysis Analysis cluster_outcome Outcome Start Start with Pure Compound Stock Prepare Stock Solution Start->Stock Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Heat Thermal Stress Stock->Heat Light Photostability Stock->Light Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Stability-Indicating Method Data->Method

Workflow for a forced degradation study.
FAQ 5: What is a good starting point for a stability-indicating HPLC method for this compound?

Answer:

A reverse-phase HPLC method with UV detection is a good starting point. Here are some initial parameters to consider:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradants. A good starting point would be a gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a PDA detector to monitor a range of wavelengths. Based on the naphthyridine structure, you should be able to find a suitable wavelength for quantification (e.g., around 254 nm or a local maximum).

  • Column Temperature: 30-40°C to ensure reproducible chromatography.

Method Development and Validation:

  • Specificity: The primary goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • Peak Purity: Use a PDA detector to assess peak purity of the parent compound under stressed conditions.

  • Linearity, Accuracy, and Precision: These parameters should be validated according to ICH guidelines once the method is optimized.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Stability Indicating Assay Method. IJCRT.org. Available at: [Link]

  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI. Available at: [Link]

  • Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. ACS Publications. Available at: [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Available at: [Link]

  • Hydrolysis of aromatic amides to aromatic carboxylic acids. ResearchGate. Available at: [Link]

  • Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. Available at: [Link]

  • Nalidixic acid. Wikipedia. Available at: [Link]

  • Mechanism of action of nalidixic acid on Escherichia coli. IV. Effects on the stability of cellular constituents. PubMed. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-Hydroxy-2-naphthyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-hydroxy-2-naphthyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will delve into common challenges, provide detailed troubleshooting guides, and offer insights grounded in chemical principles to ensure a robust and efficient synthetic process.

Introduction: The Synthetic Landscape

8-Hydroxy-2-naphthyridine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry, often pursued for its role in the development of novel therapeutics. Its synthesis, while achievable at the lab scale, presents a unique set of challenges during scale-up. The presence of a hydroxyl group, a carboxylic acid, and a nitrogen-containing bicyclic core imparts specific reactivity and physical properties that must be carefully managed.

Common synthetic routes to the naphthyridine core include the Gould-Jacobs, Friedländer, and Skraup reactions.[1] Each of these classic name reactions comes with its own set of advantages and disadvantages, particularly when considering larger-scale operations where reaction control, safety, and product purity are paramount. This guide will address challenges that may arise from these and other synthetic approaches.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

FAQ 1: Low Yield in the Cyclization Step

Question: We are attempting a Gould-Jacobs type synthesis, and while the initial condensation proceeds well, the subsequent thermal cyclization to form the naphthyridine ring gives very low yields upon scale-up. What could be the cause, and how can we improve it?

Answer: This is a common issue in scale-up, often related to inefficient heat transfer and localized overheating. The high temperatures required for the intramolecular cyclization (often in solvents like Dowtherm A or diphenyl ether) can be difficult to maintain uniformly in a large reactor.[2]

Causality and Troubleshooting:

  • Poor Heat Transfer: In large vessels, the surface-area-to-volume ratio decreases, leading to uneven heating. The bulk of the reaction mixture may not reach the required temperature for efficient cyclization, while the portion near the reactor walls might be overheated, leading to decomposition.

    • Solution:

      • Mechanical Agitation: Ensure vigorous and efficient stirring to promote even heat distribution.

      • Solvent Choice: Consider a higher-boiling solvent with good thermal conductivity. While Dowtherm A is common, exploring other high-temperature stable solvents might be beneficial.

      • Gradual Heating: Implement a programmed, gradual heating ramp to allow the entire reaction mass to reach the target temperature uniformly.

  • Side Reactions: At elevated temperatures, decarboxylation of the target molecule or other side reactions can occur, reducing the yield.

    • Solution:

      • Optimize Reaction Time and Temperature: Conduct a Design of Experiments (DoE) at a smaller scale to find the optimal balance between reaction completion and byproduct formation. It's possible that a slightly lower temperature for a longer duration could be more effective.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation at high temperatures.

  • Intermediate Purity: The purity of the intermediate formed after the initial condensation is crucial. Impurities can interfere with the cyclization.

    • Solution:

      • Isolate and Purify: While a one-pot process is often desired, isolating and purifying the vinylogous amide intermediate before the high-temperature cyclization can significantly improve the yield and purity of the final product.

Experimental Protocol: Optimized Gould-Jacobs Cyclization
  • Intermediate Formation: React 2-amino-5-carboxypyridine with diethyl ethoxymethylenemalonate (or a similar malonate derivative) in a suitable solvent like ethanol or toluene. Heat at reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Isolation (Recommended for Scale-Up): Cool the reaction mixture and isolate the intermediate by filtration or extraction. Wash thoroughly to remove any unreacted starting materials.

  • Cyclization: In a reactor equipped with a high-torque mechanical stirrer and a temperature probe, suspend the purified intermediate in Dowtherm A.

  • Heating Profile: Under a gentle flow of nitrogen, heat the mixture gradually to 240-250°C. Maintain this temperature for the optimized duration (e.g., 1-2 hours).

  • Work-up: Cool the mixture to below 100°C before carefully adding a hydrocarbon solvent like hexane to precipitate the product. Filter the solid and wash with the hydrocarbon solvent to remove the high-boiling reaction medium.

FAQ 2: Product Purification and Low Solubility

Question: Our scaled-up synthesis of 8-hydroxy-2-naphthyridine-5-carboxylic acid results in a crude product that is difficult to purify. It has low solubility in most common organic solvents, making recrystallization challenging. How can we effectively purify our product?

Answer: The low solubility of your product is due to the presence of both a hydrogen-bond donor (hydroxyl and carboxylic acid) and acceptor (naphthyridine nitrogens), leading to strong intermolecular interactions and a high lattice energy. This often results in a microcrystalline solid that is difficult to dissolve.

Troubleshooting Strategies:

  • pH-Modulated Purification:

    • Base Extraction: Suspend the crude product in a large volume of a dilute aqueous base (e.g., 1M sodium carbonate or bicarbonate). The acidic carboxylic acid and phenolic hydroxyl group will be deprotonated, forming a water-soluble salt.

    • Filtration of Insolubles: Filter this basic solution to remove any non-acidic, insoluble impurities.

    • Acidic Precipitation: Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to a pH of around 4-5. The product will precipitate out. This process should be done with good stirring to ensure the formation of a manageable solid.

    • Washing: Filter the precipitated product and wash thoroughly with deionized water to remove any inorganic salts, followed by a wash with a water-miscible solvent like acetone to aid in drying.

  • Recrystallization from Aprotic Polar Solvents:

    • While solubility may be low, recrystallization from high-boiling aprotic polar solvents like DMSO, DMF, or NMP can be effective. This often requires heating to high temperatures to achieve dissolution.

    • Caution: Be aware that the product may form solvates with these solvents, which might require specific drying conditions to remove.[3]

  • Trituration:

    • If the impurities are significantly more soluble than the product, a thorough trituration (slurrying) of the crude solid in a suitable solvent (e.g., hot ethanol, methanol, or acetonitrile) can be a simple and effective purification method.

Data Summary: Solvent Screening for Purification
SolventSolubility at 25°CSolubility at RefluxRecrystallization Outcome
WaterVery LowVery LowIneffective
EthanolLowModeratePartial Purification
AcetoneLowModeratePotential for Trituration
Ethyl AcetateVery LowLowIneffective
DichloromethaneVery LowLowIneffective
TolueneVery LowLowIneffective
DMFModerateHighGood, risk of solvate
DMSOModerateHighGood, risk of solvate
FAQ 3: Exothermic Reaction in Skraup-Type Synthesis

Question: We are considering a Skraup-type synthesis to construct the naphthyridine ring. We are concerned about the highly exothermic nature of this reaction, especially at a larger scale. What are the best practices to control this?

Answer: Your concern is well-founded. The Skraup reaction, which typically involves the reaction of an aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent, is notoriously exothermic and can be dangerous if not properly controlled.[4][5]

Safety and Control Measures:

  • Controlled Addition: The most critical control parameter is the rate of addition of the reactants. Instead of mixing all components at once, a semi-batch process is highly recommended. For instance, gradually add a pre-mixed solution of the aminopyridine and glycerol to the hot sulfuric acid.

  • Efficient Heat Removal:

    • Reactor Design: Use a reactor with a high heat transfer capacity (e.g., a jacketed reactor with a good heat transfer fluid).

    • Cooling System: Have a robust cooling system on standby to manage any temperature spikes.

  • Dilution: While it can impact reaction kinetics, performing the reaction in a larger volume of a high-boiling inert solvent can help to dissipate the heat generated.

  • Monitoring: Continuous monitoring of the internal reaction temperature is essential. Set a maximum temperature limit and have an emergency cooling plan in place.

Workflow for a Controlled Skraup Synthesis

Skraup_Workflow start Start charge_acid Charge Reactor with Sulfuric Acid & Oxidant start->charge_acid heat_acid Heat Acid Mixture to 100-120°C charge_acid->heat_acid add_reactants Controlled Addition of Premixed Reactants heat_acid->add_reactants premix Premix Aminopyridine and Glycerol premix->add_reactants monitor Monitor Temperature (Maintain < 140°C) add_reactants->monitor monitor->add_reactants Adjust Addition Rate reflux Heat to Reflux (Complete Reaction) monitor->reflux Addition Complete workup Controlled Quench and Work-up reflux->workup end End workup->end

Caption: Controlled Skraup Synthesis Workflow.

FAQ 4: Formation of Polymorphs and Solvates

Question: After purification and drying, we have observed batch-to-batch variability in the physical properties (e.g., melting point, dissolution rate) of our 8-hydroxy-2-naphthyridine-5-carboxylic acid. Could this be due to polymorphism?

Answer: Yes, it is highly likely that you are observing polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[6] This is a common phenomenon for rigid, planar molecules with hydrogen bonding capabilities. The presence of different polymorphs can significantly impact physicochemical properties. Additionally, if you are using solvents like DMF or DMSO for recrystallization, the formation of solvates is a real possibility.[3]

Characterization and Control:

  • Analytical Techniques: To identify and characterize different solid forms, a combination of analytical techniques is necessary:

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal lattices.

    • Differential Scanning Calorimetry (DSC): Can reveal different melting points and phase transitions between polymorphs.

    • Thermogravimetric Analysis (TGA): Useful for identifying solvates by showing mass loss at specific temperatures.

    • Infrared (IR) and Raman Spectroscopy: Can show differences in hydrogen bonding environments between polymorphs.

  • Controlling Crystallization:

    • Solvent System: The choice of crystallization solvent is a primary factor in determining the resulting polymorph. A systematic screen of different solvents and solvent mixtures is recommended.

    • Cooling Rate: The rate at which the solution is cooled can influence which polymorphic form nucleates. Slow cooling generally favors the most thermodynamically stable form.

    • Seeding: Once a desired polymorph is identified and isolated, using seed crystals in subsequent crystallizations can ensure consistency.

Conclusion

The scale-up synthesis of 8-hydroxy-2-naphthyridine-5-carboxylic acid requires careful consideration of reaction conditions, purification strategies, and solid-state properties. By anticipating challenges related to heat transfer, product isolation, reaction safety, and polymorphism, researchers can develop a robust and reproducible manufacturing process. This guide provides a framework for troubleshooting common issues, but it is essential to perform appropriate process development and safety assessments for your specific application.

References

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(22), 5438. Available at: [Link]

  • Goyal, A., & Kumar, S. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. RSC Advances, 11(12), 6946–6966. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Available at: [Link]

  • Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

  • RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10, 13907-13921. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • ResearchGate. (2000). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available at: [Link]

  • Google Patents. (1951). Process for the manufacture of 8-hydroxy quinoline. US2561553A.
  • National Institutes of Health. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Novel Challenges in Crystal Engineering: Polymorphs and New Crystal Forms of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • RSC Publishing. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • National Institutes of Health. (2014). Co-crystals of Caffeine and hydroxy-2-naphthoic Acids: Unusual Formation of the Carboxylic Acid Dimer in the Presence of a Heterosynthon. Crystal Growth & Design. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(2), 164-175. Available at: [Link]

Sources

avoiding common side reactions in 8-Hydroxy-naphthyridine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Hydroxy-naphthyridine-5-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting guides for prevalent side reactions, and offer validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: My overall yield of 8-Hydroxy-naphthyridine-5-carboxylic acid is consistently low. What are the most probable causes?

A1: Low yields can stem from several factors throughout the synthetic sequence. The most common culprits are:

  • Unwanted Decarboxylation: The target molecule is susceptible to losing its carboxylic acid group, especially under the high-temperature conditions often used for the cyclization step.[1][2]

  • Incomplete Cyclization: The ring-closing step to form the naphthyridine core can be inefficient if conditions are not optimal. High-boiling point solvents like Dowtherm A or diphenyl ether are often used, and achieving the correct temperature is critical.[1]

  • Suboptimal Hydrolysis: If you are synthesizing the carboxylic acid from its corresponding ester, incomplete hydrolysis is a frequent cause of low yield. Both acidic and basic hydrolysis methods have their own challenges, such as reaction reversibility or difficulty in isolating the product from its salt.[3][4][5]

  • Degradation/Polymerization: The use of strong acids and high temperatures, characteristic of classic methods like the Skraup or Doebner-von Miller synthesis, can lead to charring and the formation of insoluble byproducts.[6][7]

Q2: I'm observing significant loss of the carboxylic acid group in my product. How can I prevent this decarboxylation?

A2: Decarboxylation is a common side reaction for heteroaromatic carboxylic acids, particularly those with activating groups, and is often thermally induced.[2][8] To mitigate this:

  • Temperature Control: Carefully control the temperature during the final cyclization and any subsequent heating steps. Avoid prolonged heating at temperatures above what is necessary for the reaction to proceed.

  • Milder Cyclization Conditions: Explore alternative, lower-temperature cyclization methods if possible. Some modern synthetic routes may offer milder conditions compared to traditional high-temperature condensations.

  • Protecting Group Strategy: While more complex, consider synthesizing the naphthyridine core with a precursor to the carboxylic acid (like a cyano or ester group) that is more stable under the reaction conditions, and then convert it to the carboxylic acid in a final, milder step.[9]

Q3: My final product appears to be a mixture of isomers. How can I improve the regioselectivity of the cyclization reaction?

A3: The formation of isomers is a known challenge in quinoline and naphthyridine synthesis, particularly in Skraup-Doebner-von Miller type reactions where an unsymmetrical intermediate is involved.[6][7][10]

  • Choice of Starting Materials: The substitution pattern on your aminopyridine precursor is the primary determinant of the final product's regiochemistry. Ensure you are starting with the correct aminopyridine isomer for your desired naphthyridine scaffold (e.g., a 4-aminopyridine derivative for a 1,6-naphthyridine).[11][12]

  • Catalyst and Acid Choice: The acid catalyst (both Lewis and Brønsted acids) can influence the reaction pathway.[7] Experimenting with different acids may favor one cyclization pathway over another.

  • Reaction Mechanism: The mechanism can involve a fragmentation-recombination pathway.[10][13] Controlling the stability of the intermediates through careful temperature and catalyst selection can help steer the reaction towards the desired isomer.

Q4: I am struggling with the final ester hydrolysis step. The reaction is either incomplete or I have trouble isolating the carboxylic acid product. What should I do?

A4: Ester hydrolysis can be tricky. Here’s how to troubleshoot it:

  • Acid-Catalyzed Hydrolysis: This reaction is reversible.[3][5] To drive it to completion, use a large excess of water (the aqueous acid solution) and consider methods to remove the alcohol byproduct if feasible. Be aware that this method requires heating under reflux for extended periods.

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt.[4][14] The primary challenge here is the workup. After the reaction, you must carefully acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[4][9] Ensure the pH is low enough for complete precipitation.

In-Depth Troubleshooting Guides

Side Reaction 1: Unwanted Decarboxylation

Decarboxylation is the loss of CO₂, a common thermal decomposition pathway for many carboxylic acids.[2][8][15] In the context of 8-Hydroxy-naphthyridine-5-carboxylic acid, the electron-donating nature of the hydroxy group can facilitate this process, especially at the high temperatures required for thermal cyclization.

Causality and Mechanism

The mechanism often involves the formation of a zwitterionic intermediate or a cyclic transition state, which is stabilized by the heterocyclic ring system and the hydroxyl group, lowering the activation energy for CO₂ loss.

G cluster_legend Decarboxylation Pathway Reactant 8-Hydroxy-naphthyridine- 5-carboxylic acid TS Transition State (Zwitterionic/Cyclic) Reactant->TS Heat (Δ) Product 8-Hydroxynaphthyridine (Decarboxylated Product) TS->Product CO2 CO₂ TS->CO2 l1 High temperature drives the loss of CO₂ from the aromatic ring. G cluster_legend Isomer Formation Workflow Start Aminopyridine + α,β-Unsaturated Carbonyl Addition Conjugate Addition Start->Addition Intermediate Acyclic Intermediate Addition->Intermediate Cyclization Intramolecular Cyclization (Key Regiodetermining Step) Intermediate->Cyclization Product1 Desired Naphthyridine Isomer Cyclization->Product1 Pathway A (Favored) Product2 Undesired Isomer Cyclization->Product2 Pathway B (Disfavored) Dehydration Dehydration/ Oxidation Product1->Dehydration Product2->Dehydration l1 Regioselectivity is controlled at the cyclization stage.

Caption: Control of Regioselectivity.

Protocol for Optimizing Regioselectivity
  • Confirm Starting Material: Double-check the identity and purity of your aminopyridine precursor. An incorrect starting isomer is an unfixable error downstream.

  • Solvent Polarity Screening: Perform small-scale test reactions in solvents of varying polarity (e.g., toluene, dioxane, ethanol). Solvent can influence the conformation of the acyclic intermediate, potentially favoring one cyclization pathway.

  • Acid Catalyst Evaluation: Screen a panel of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃). [7]Lewis acids can coordinate to the carbonyl, altering the electrophilicity and steric environment, thus influencing the regioselectivity of the ring closure.

  • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy.

  • Analysis: Analyze the crude product mixture from each test reaction by ¹H NMR or LC-MS to determine the isomeric ratio. This will identify the optimal conditions for favoring your desired product.

Side Reaction 3: Incomplete Ester Hydrolysis

The conversion of an ethyl or methyl ester to the final carboxylic acid is a critical final step in many synthetic routes. Both acidic and basic conditions can be employed, each with its own set of potential problems.

Troubleshooting Hydrolysis Conditions
ConditionCommon ProblemTroubleshooting StepsRationale
Acidic Reaction stalls/reaches equilibrium1. Increase the excess of aqueous acid (e.g., from 5M HCl to 10M). 2. If possible, distill the alcohol byproduct from the reaction mixture.Acid-catalyzed hydrolysis is a reversible equilibrium. [3][5]According to Le Chatelier's principle, increasing the concentration of a reactant (water) or removing a product (alcohol) will shift the equilibrium towards the desired carboxylic acid.
Basic Product is soluble in water/not precipitating1. Ensure the pH is sufficiently acidic during workup (pH 1-2) using a strong acid like concentrated HCl. 2. If the product remains in the aqueous layer, perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.Saponification produces a carboxylate salt which is often water-soluble. [4]Complete protonation is required to generate the neutral, less soluble carboxylic acid. The product may still have some water solubility, necessitating extraction.
Both Steric Hindrance1. Increase reaction temperature and time. 2. Switch to a stronger base (e.g., KOH instead of NaOH) or a stronger acid. 3. Consider using a co-solvent like THF or dioxane to improve solubility. [4]If the ester group is sterically hindered, the reaction rate will be slower. More forcing conditions or improved solubility of the reactants can help overcome this kinetic barrier.
Validated Protocol for Basic Hydrolysis (Saponification)
  • Dissolution: Dissolve the starting ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or a THF/water mixture.

  • Base Addition: Add an aqueous solution of a base (e.g., 2-4 equivalents of NaOH or LiOH) to the ester solution.

  • Heating: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl or another strong acid with stirring until the pH of the solution is ~2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove inorganic salts, and then dry it under vacuum to yield the final 8-Hydroxy-naphthyridine-5-carboxylic acid.

Purification Center

Q: My crude product is a dark, oily solid that is difficult to purify. What are the best methods?

A: Naphthyridine derivatives can be challenging to purify due to their polarity and potential for metal chelation.

  • Recrystallization: If a solid can be obtained, recrystallization is often the most effective method for purification. Solvents like ethanol, methanol, or mixtures of DMF/water or DMSO/water can be effective. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures.

  • Column Chromatography: This can be difficult due to the polarity of the compound. Often, the product streaks on silica gel. Consider using a modified stationary phase like alumina (basic or neutral) or C18 reversed-phase silica. For the mobile phase, a mixture of dichloromethane and methanol, often with a small amount of acetic acid or triethylamine to suppress tailing, can be effective.

  • Acid/Base Wash: An acid/base workup can help remove neutral or basic/acidic impurities. Dissolve the crude material in a suitable organic solvent. Wash with a dilute acid (like 1M HCl) to remove basic impurities, then with a dilute base (like saturated NaHCO₃) to remove acidic impurities. Note that your product itself is amphoteric and may have some solubility in both aqueous layers, so this must be done carefully.

References

  • Barluenga, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4139. [Link]

  • Wyatt, P. G., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry, 63(15), 8288-8306. [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]

  • Reddy, C. R., et al. (2010). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

  • Pertschi, R. M., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(17), 11775-11786. [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Jung, E., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200278. [Link]

  • Khan Academy. (2014). Decarboxylation. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Asif, M. (2021). A review on various synthetic approaches of quinoline and its analogues. Journal of the Serbian Chemical Society, 86(1), 1-35. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Molecule of the Week. [Link]

  • Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2023). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Synthesis of 1,8-Naphthyridine Derivatives. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3915-3933. [Link]

Sources

Technical Support Center: Purification Strategies for 8-Hydroxy-2-naphthyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Hydroxy-2-naphthyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this molecule. Our approach is grounded in the fundamental principles of organic chemistry and backed by field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule: A Chemist's Perspective

8-Hydroxy-2-naphthyridine-5-carboxylic acid is a fascinating molecule with a unique set of properties that can make its purification challenging. Its structure incorporates both acidic (carboxylic acid) and basic (naphthyridine nitrogens) functionalities, as well as a phenolic hydroxyl group. This amphoteric and potentially zwitterionic nature dictates its solubility and behavior in different solvent and pH environments. A thorough understanding of these characteristics is paramount for developing a successful purification strategy.

The presence of multiple polar functional groups suggests low solubility in nonpolar organic solvents and potentially moderate solubility in polar aprotic and protic solvents. The molecule's ability to form strong intermolecular hydrogen bonds can also lead to aggregation and purification difficulties.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of 8-Hydroxy-2-naphthyridine-5-carboxylic acid.

Q1: My crude 8-Hydroxy-2-naphthyridine-5-carboxylic acid has a dark color. What is the likely cause and how can I remove the colored impurities?

A1: Dark coloration in crude heterocyclic compounds is often due to the presence of oxidized impurities or polymeric byproducts formed during high-temperature synthesis or work-up conditions. These impurities can be highly polar and may co-purify with your target compound.

  • Troubleshooting Strategy:

    • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal. Dissolve your crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water), add a small amount of activated charcoal (typically 1-5% by weight), and heat the mixture at reflux for a short period (15-30 minutes). Hot-filter the charcoal and allow the filtrate to cool for recrystallization. Be aware that charcoal can also adsorb your product, so use it judiciously.

    • Chromatography: If charcoal treatment is ineffective, column chromatography over silica gel or alumina can be employed. A polar solvent system will likely be required to elute your product. Sometimes, the colored impurities will remain strongly adsorbed to the stationary phase.

Q2: I am struggling to find a suitable solvent for the recrystallization of 8-Hydroxy-2-naphthyridine-5-carboxylic acid. What should I try?

A2: Finding an appropriate recrystallization solvent for a molecule with multiple polar functional groups can be challenging. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Troubleshooting Strategy:

    • Solvent Screening: Perform a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities, such as:

      • Alcohols: Methanol, ethanol, isopropanol.

      • Ketones: Acetone.

      • Esters: Ethyl acetate (likely a poor solvent on its own but can be used in a co-solvent system).

      • Ethers: Dioxane, THF.

      • Amides: DMF, DMAc (use with caution as they are high-boiling).

      • Water: Due to the polar nature of the molecule, water is a good candidate, especially in a co-solvent system with an alcohol.

    • Co-solvent Systems: If a single solvent is not effective, try a co-solvent system. For example, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol) and then add a "poor" solvent (e.g., water, diethyl ether, or hexane) dropwise until the solution becomes cloudy. Re-heat to get a clear solution and then allow it to cool slowly.

Q3: My compound streaks badly on silica gel TLC plates. How can I get clean separation by column chromatography?

A3: Streaking on silica gel is a common issue for basic and highly polar compounds like naphthyridine derivatives. This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

  • Troubleshooting Strategy:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

      • Triethylamine (Et3N): Typically 0.1-2% (v/v).

      • Ammonia: A solution of 7N ammonia in methanol can be used to prepare the eluent (e.g., 1-10% of this stock solution in dichloromethane).

    • Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Reversed-phase silica (C18): In reversed-phase chromatography, polar compounds elute first. This can be an excellent option for purifying highly polar molecules. The mobile phase is typically a mixture of water (often with a buffer or modifier like formic acid or TFA) and an organic solvent like methanol or acetonitrile.

Q4: I am attempting an acid-base extraction to purify my compound, but I am getting low recovery. What could be the issue?

A4: Low recovery during acid-base extraction of an amphoteric compound like 8-Hydroxy-2-naphthyridine-5-carboxylic acid is often due to its zwitterionic nature and solubility in both aqueous and organic phases at certain pH values.

  • Troubleshooting Strategy:

    • pH Optimization: The key to a successful acid-base extraction is precise pH control. You need to find a pH where your compound is predominantly in one charged form (either as the carboxylate salt or the protonated naphthyridine) and your impurities are in a different state.

      • To extract into the aqueous basic layer, use a dilute base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) to deprotonate the carboxylic acid without significantly deprotonating the hydroxyl group.

      • To extract into the aqueous acidic layer, use a dilute acid like hydrochloric acid (HCl) to protonate the naphthyridine nitrogens.

    • Isoelectric Point Precipitation: One effective strategy for purifying zwitterionic compounds is to find their isoelectric point (pI) – the pH at which the net charge of the molecule is zero. At its pI, the compound often has its minimum solubility in aqueous media and may precipitate. You can dissolve your crude material in a basic aqueous solution, then slowly add acid until the pI is reached and the product precipitates. The precipitate can then be collected by filtration.[1]

Troubleshooting Guides

This section provides a more detailed, issue-focused approach to resolving common purification problems.

Problem 1: Persistent Impurities After Recrystallization
Symptom Potential Cause Suggested Solution
Oiling out during recrystallizationThe solution is supersaturated, or the compound is melting before it dissolves. Impurities are lowering the melting point.Add more hot solvent to ensure complete dissolution. Try a different solvent or a co-solvent system. Scratch the side of the flask with a glass rod to induce crystallization.[2]
No crystal formation upon coolingThe solution is not saturated enough, or nucleation is inhibited.Concentrate the solution by boiling off some solvent. Cool the solution in an ice bath. Add a seed crystal of the pure compound.
Impurities co-crystallize with the productThe impurities have similar solubility properties to the product.Perform a second recrystallization. Consider a different purification technique, such as column chromatography or acid-base extraction, to remove the problematic impurity before the final recrystallization.
Problem 2: Challenges in Column Chromatography
Symptom Potential Cause Suggested Solution
The compound does not elute from the columnThe compound is too polar for the chosen eluent system and is irreversibly adsorbed to the stationary phase.Increase the polarity of the eluent significantly (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If using silica, add a basic modifier like triethylamine. Consider switching to a more polar stationary phase like alumina or using reversed-phase chromatography.
Co-elution of the product with impuritiesThe chosen eluent system does not provide sufficient resolution.Perform a thorough TLC analysis to find a solvent system that gives better separation (a ΔRf of at least 0.2 is desirable). Use a shallower solvent gradient during elution.
Product decomposition on the columnThe compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of the eluent containing a base (e.g., triethylamine) and then re-packing the column. Use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization from a Co-solvent System (Ethanol/Water)

This protocol is a good starting point for the recrystallization of 8-Hydroxy-2-naphthyridine-5-carboxylic acid.

  • Dissolution: In a flask, add the crude 8-Hydroxy-2-naphthyridine-5-carboxylic acid. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture to near boiling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with constant swirling until the solution just begins to turn cloudy (this is the saturation point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography on Silica Gel

This protocol is designed to address the challenges of purifying a polar, basic compound on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol or DMF). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry, impregnated silica gel to the top of the packed column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 98:2 dichloromethane/methanol) and gradually increase the polarity of the mobile phase. It is highly recommended to add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Purification via Acid-Base Extraction

This protocol leverages the amphoteric nature of the molecule for purification.

  • Dissolution: Dissolve the crude product in an organic solvent in which it is at least partially soluble (e.g., ethyl acetate or dichloromethane).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The 8-Hydroxy-2-naphthyridine-5-carboxylic acid will be deprotonated at the carboxylic acid group and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer can be set aside for analysis of neutral impurities.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add dilute hydrochloric acid (e.g., 1M HCl) with stirring until the solution becomes acidic (check with pH paper). The purified 8-Hydroxy-2-naphthyridine-5-carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing Purification Workflows

Diagram 1: Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method.

Purification_Strategy start Crude 8-Hydroxy-2-naphthyridine-5-carboxylic acid recrystallization Attempt Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography High impurity load or colored acid_base Acid-Base Extraction start->acid_base Amphoteric impurities present pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., different solvents, co-solvents) recrystallization->troubleshoot_recrystallization Fails (oiling out, low purity) chromatography->pure_product Successful troubleshoot_chromatography Troubleshoot Chromatography (e.g., modify eluent, change stationary phase) chromatography->troubleshoot_chromatography Fails (streaking, co-elution) acid_base->pure_product Successful troubleshoot_recrystallization->chromatography troubleshoot_recrystallization->acid_base

Caption: A decision tree to guide the selection of a purification strategy.

Diagram 2: Workflow for Acid-Base Extraction

This diagram illustrates the steps involved in the acid-base extraction protocol.

Acid_Base_Workflow start Crude Product in Organic Solvent add_base Extract with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer (Neutral/Basic Impurities) separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Product as Sodium Salt) separate1->aqueous_layer1 Aqueous acidify Acidify with HCl aqueous_layer1->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 8-Hydroxy-2-naphthyridine-5-carboxylic acid filter_dry->pure_product

Caption: A step-by-step workflow for purification by acid-base extraction.

References

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Jackson, J. J., & Zakarian, A. (n.d.).
  • Kuhler, T. C., & Lindsten, G. R. (1983). Preparative Reverse-Phase Flash Chromatography, A Convenient Method for the Workup of Reaction Mixtures. The Journal of Organic Chemistry, 48(20), 3589-3591.
  • O'Neil, I. A. (1991). Reverse Phase Flash Chromatography: A Convenient Method for the Large Scale Separation of Polar Compounds. Synlett, 1991(09), 661-662.
  • Panne, P., & Fox, J. M. (2007). J. Am. Chem. Soc., 129, 22–23.
  • Ma, Z., Lu, J., Wang, X., & Chen, C. (2011). Chem. Commun., 47, 427-429.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Shapiro, A. B. (2020). Answer to "How to desalt zwitterions?". ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Williams, R. (2022).
  • Chromatography Forum. (2006). zwitterionic compounds.
  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?
  • Wikipedia. (n.d.). Acid–base extraction.
  • YouTube. (2018). Separating organic compounds using acid-base reactivity.
  • Chem-Impex. (n.d.). 5,6,7,8-Tetrahydro-[1][3]naphthyridine-2-carboxylic acid.

  • ACS Publications. (2024).
  • BenchChem. (n.d.).
  • University of Rochester, Department of Chemistry.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 8-Hydroxy-naphthyridine-5-carboxylic Acid Scaffolds Against Established HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the efficacy of compounds based on the 8-hydroxy-naphthyridine-5-carboxylic acid scaffold with other classes of HIV-1 integrase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential and evaluation methodologies for these critical antiretroviral agents.

The Central Role of HIV-1 Integrase in Viral Replication

The Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step for the establishment of a persistent infection. This process, known as strand transfer, is a multi-step enzymatic reaction:

  • 3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the linear viral DNA.[1][2]

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently linked to the host cell's DNA.[1][2]

By successfully integrating its genetic material, the virus hijacks the host's cellular machinery for the production of new viral particles. Consequently, inhibiting the function of integrase is a highly effective strategy for disrupting the HIV-1 life cycle.

Mechanism of Action: The Naphthyridine Pharmacophore

Integrase strand transfer inhibitors (INSTIs) represent a major class of antiretroviral drugs.[3] Their mechanism of action involves binding to the active site of the integrase enzyme. The 8-hydroxy-naphthyridine-5-carboxylic acid scaffold is a key pharmacophore found in potent integrase inhibitors.[4][5] This chemical structure facilitates the chelation of divalent metal ions (Mg²⁺) that are crucial for the catalytic activity of the integrase enzyme.[6] By sequestering these metal ions, the inhibitor effectively blocks the strand transfer step, thereby preventing the integration of viral DNA into the host genome.[4][6]

cluster_IN HIV-1 Integrase Active Site cluster_Inhibitor 8-Hydroxy-naphthyridine Scaffold cluster_vDNA Viral DNA IN Integrase Enzyme Mg1 Mg²⁺ IN->Mg1 binds Mg2 Mg²⁺ IN->Mg2 binds vDNA Viral DNA IN->vDNA binds Naphthyridine Naphthyridine Inhibitor Naphthyridine->Mg1 chelates Naphthyridine->Mg2 chelates StrandTransfer Strand Transfer Blocked vDNA->StrandTransfer

Figure 1. Mechanism of action of 8-Hydroxy-naphthyridine-based integrase inhibitors.

Comparative Efficacy of Integrase Inhibitors

The efficacy of integrase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in in vitro strand transfer assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The table below presents a comparison of a representative compound from the 8-hydroxy-naphthyridine class with commercially available integrase inhibitors.

Integrase Inhibitor ClassExample CompoundStrand Transfer IC50 (nM)Antiviral EC95 (µM)Key Characteristics
8-Hydroxy-naphthyridine Carboxamide Naphthyridine 710[5]0.39[5]Potent in vitro activity and good oral pharmacokinetics in preclinical models.[5]
Pyrimidinone Analog Raltegravir~2-7VariesFirst-generation INSTI.[3]
Carbamoyl Pyridone Derivative Dolutegravir~2.5VariesSecond-generation INSTI with a higher barrier to resistance than first-generation inhibitors.[7]
Bicyclic Pyridone Derivative Bictegravir~7.5VariesSecond-generation INSTI, often co-formulated in single-tablet regimens.[8]

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.

Essential Experimental Protocols for Efficacy Assessment

The evaluation of novel integrase inhibitors requires robust and reproducible experimental methodologies. The following protocols are standard in the field for determining the efficacy of compounds like those derived from the 8-hydroxy-naphthyridine-5-carboxylic acid scaffold.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly quantifies the inhibitory effect of a compound on the strand transfer activity of purified recombinant HIV-1 integrase.[9]

Methodology:

  • Preparation of Reaction Components:

    • Prepare a reaction buffer containing a divalent cation, typically MgCl₂.

    • Synthesize and label an oligonucleotide substrate that mimics the processed viral DNA terminus.

    • Purify recombinant HIV-1 integrase.

  • Assay Setup:

    • In a microplate, add serial dilutions of the test inhibitor (e.g., 8-hydroxy-naphthyridine derivatives).

    • Add the reaction buffer and the labeled oligonucleotide substrate to each well.

  • Initiation and Incubation:

    • Initiate the reaction by adding the purified HIV-1 integrase and a target DNA substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the strand transfer reaction to proceed.

  • Detection and Analysis:

    • Stop the reaction.

    • Separate the reaction products using gel electrophoresis.

    • Quantify the amount of the strand transfer product.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare Reaction Buffer with MgCl₂ and Labeled vDNA Substrate B Dispense Serial Dilutions of Test Inhibitor into Microplate A->B C Add Purified HIV-1 Integrase and Target DNA to Initiate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Separate Products by Gel Electrophoresis E->F G Quantify Strand Transfer Product and Determine IC₅₀ F->G

Figure 2. Workflow for an in vitro HIV-1 integrase strand transfer assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication within a cellular environment, providing a more physiologically relevant measure of antiviral activity.[9]

Methodology:

  • Cell Preparation:

    • Culture a suitable human T-cell line (e.g., MT-4 cells) that is susceptible to HIV-1 infection.

    • Seed the cells into a 96-well plate at a predetermined density.

  • Infection and Treatment:

    • Infect the cells with a laboratory-adapted strain of HIV-1.

    • Immediately following infection, add serial dilutions of the test compound to the wells.

  • Incubation:

    • Incubate the plates for a period that allows for several rounds of viral replication (typically 4-5 days).

  • Assessment of Viral Replication:

    • Measure the extent of viral replication. A common method is to quantify the amount of the viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Determine the concentration of the compound that inhibits viral replication by 50% (EC50) or 95% (EC95).

    • Concurrently, assess the cytotoxicity of the compound on uninfected cells to determine the therapeutic index.

Conclusion and Future Directions

The 8-hydroxy-naphthyridine-5-carboxylic acid scaffold represents a highly promising chemical foundation for the development of novel HIV-1 integrase inhibitors. As demonstrated by compounds such as Naphthyridine 7, this class of molecules exhibits potent inhibition of the crucial strand transfer step in the viral life cycle.[5] While established integrase inhibitors like dolutegravir and bictegravir have set a high bar for efficacy and resistance profiles, the continued exploration of new chemical entities is vital to address the ongoing challenge of drug resistance.[3][10] The rigorous application of standardized in vitro and cell-based assays is fundamental to identifying and optimizing the next generation of integrase inhibitors that can contribute to more durable and effective antiretroviral therapies.

References

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. National Center for Biotechnology Information. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Center for Biotechnology Information. [Link]

  • Immortalization and Targeted Enrichment of HIV-Infected CD4 + T-Cells from Patients Under Antiretroviral Therapy. MDPI. [Link]

  • How Integrase Inhibitors Work. International Association of Providers of AIDS Care. [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. [Link]

  • Testing for HIV Integrase Inhibitor Resistance:2024 and Beyond. YouTube. [Link]

  • A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. PubMed. [Link]

  • Comparative effectiveness of bictegravir versus dolutegravir, raltegravir, and efavirenz-based antiretroviral therapy among treatment-naïve individuals with HIV. PubMed. [Link]

  • Structural biology of HIV integrase strand transfer inhibitors. National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. National Center for Biotechnology Information. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Center for Biotechnology Information. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. National Center for Biotechnology Information. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications. [Link]

  • Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Age. Journal of Experimental Pharmacology. [Link]

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences. [Link]

  • Despite increasing use of integrase inhibitors to treat HIV infection, resistance to this class remains stable. FirstWord Pharma. [Link]

  • Comparative Effectiveness of Switching to Bictegravir From Dolutegravir-, Efavirenz-, or Raltegravir-Based Antiretroviral Therapy Among Individuals With HIV Who are Virologically Suppressed. Oxford Academic. [Link]

  • Dolutegravir superior to raltegravir for treatment-experienced people with HIV. aidsmap. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Publications. [Link]

  • Design and synthesis of 8-hydroxy-[3][11]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. [Link]

  • Strand-transfer (ST) inhibitors and mechanism of action. Chemical... ResearchGate. [Link]

  • Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Combat HIV. MDPI. [Link]

  • Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 8-Hydroxy-naphthyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 8-hydroxy-naphthyridine-5-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent inhibitors targeting a diverse range of biological macromolecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core, focusing on their applications as antiviral, antibacterial, and anticancer agents. We will explore the causal relationships behind experimental designs and present supporting data to offer a comprehensive resource for researchers and drug development professionals.

The 8-Hydroxy-naphthyridine Core: A Versatile Pharmacophore

The core structure, characterized by a fused pyridine ring system with a hydroxyl group at the 8-position and a carboxylic acid at the 5-position (or a derivative thereof), possesses key features that contribute to its broad biological activity. The hydroxyl and carboxylic acid moieties can act as a bidentate chelating system for essential metal ions in the active sites of various enzymes. The planar aromatic ring system allows for significant π-π stacking and hydrophobic interactions with biological targets. The nitrogen atoms in the rings can act as hydrogen bond acceptors, further enhancing binding affinity. The diverse biological activities of these analogs are a direct consequence of how different substituents at various positions on the naphthyridine ring system modulate these interactions.

This guide will compare and contrast the SAR of three major classes of 8-hydroxy-naphthyridine-5-carboxylic acid analogs based on their primary biological targets:

  • HIV-1 Integrase Inhibitors: Primarily focusing on 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives.

  • Bacterial DNA Gyrase Inhibitors: Highlighting the 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold.

  • Anticancer Agents: Investigating the cytotoxic properties of 1,8-naphthyridine-3-carboxamide derivatives.

Comparative Analysis of Biological Activities

Antiviral Activity: Potent Inhibition of HIV-1 Integrase

The 8-hydroxy-1,6-naphthyridine scaffold has been extensively explored for its potent anti-HIV activity, specifically targeting the viral enzyme integrase.[1][2][3] This enzyme is crucial for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The inhibition of the strand transfer step is the primary mechanism of action for these compounds.[2][4][5]

Key Structural Features and SAR Insights:

The core pharmacophore for anti-HIV activity is the 8-hydroxy-1,6-naphthyridine-7-carboxamide moiety.[2] The hydroxyl group at C8 and the carbonyl oxygen of the carboxamide at C7 are essential for chelating two divalent magnesium ions (Mg²⁺) in the active site of HIV integrase.[6] This chelation mimics the phosphate backbone of the viral DNA, effectively blocking the strand transfer reaction.

A critical component for high potency is the substituent on the carboxamide nitrogen. A 4-fluorobenzyl group has been identified as an optimal moiety, likely engaging in favorable interactions within a hydrophobic pocket of the enzyme.[7]

Modifications at the C5 position of the naphthyridine ring are well-tolerated and can be used to fine-tune the pharmacological properties of the analogs.

Table 1: Comparison of Anti-HIV-1 Integrase Activity of 8-Hydroxy-1,6-naphthyridine Analogs

Compound IDCore StructureR (at C7-carboxamide)R' (at C5)Strand Transfer Inhibition IC₅₀ (nM)Antiviral Activity (CIC₉₅, µM)
L-870,810 8-hydroxy-1,6-naphthyridine-7-carboxamideN-(4-fluorobenzyl)H8 - 15[2]-
Naphthyridine 7 8-hydroxy-1,6-naphthyridine-7-carboxamideN-(4-fluorobenzyl)-CH₂-N(CH₃)₂10[4][5]0.39[4][5]

Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

The efficacy of these compounds is primarily determined using an in vitro HIV-1 integrase strand transfer assay. This assay measures the ability of a compound to inhibit the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

HIV_Integrase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection recombinant_IN Recombinant HIV-1 Integrase incubation Incubate Integrase, Donor DNA, and Inhibitor recombinant_IN->incubation donor_DNA Biotinylated Donor DNA Substrate donor_DNA->incubation target_DNA Labeled Target DNA Substrate strand_transfer Add Target DNA to Initiate Strand Transfer target_DNA->strand_transfer inhibitor Naphthyridine Analog (Test Compound) inhibitor->incubation incubation->strand_transfer capture Capture Biotinylated DNA on Streptavidin Plate strand_transfer->capture detection Detect Incorporated Target DNA via Label capture->detection quantification Quantify Signal (e.g., Colorimetric, Fluorescent) detection->quantification

Figure 1: Workflow for HIV-1 Integrase Strand Transfer Assay.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

A distinct but related series of naphthyridine analogs, based on the 1,8-naphthyridine scaffold, exhibits potent antibacterial activity. The foundational compound in this class is nalidixic acid.[6][8] These compounds function by inhibiting bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination in bacteria.[9]

Key Structural Features and SAR Insights:

The classic pharmacophore for this class is the 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core. The carboxylic acid at C3 and the ketone at C4 are crucial for binding to the DNA-gyrase complex.

Key modifications that have led to broad-spectrum and highly potent analogs include:

  • N-1 Position: Introduction of a cyclopropyl or a difluorophenyl group at the N-1 position significantly enhances activity against both Gram-positive and Gram-negative bacteria.

  • C-7 Position: The addition of a basic amine-containing substituent, such as a piperazine or a pyrrolidine ring, at the C-7 position is critical for potent broad-spectrum activity. These groups are thought to improve cell penetration and interaction with the enzyme.

Table 2: Comparison of Antibacterial Activity of 1,8-Naphthyridine Analogs

Compound ClassCore StructureKey SubstituentsSpectrum of Activity
Nalidixic Acid 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidN1-ethyl, C7-methylPrimarily Gram-negative bacteria[6]
Fluoroquinolones (General) 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidN1-cyclopropyl/difluorophenyl, C6-fluoro, C7-piperazinyl/pyrrolidinylBroad-spectrum (Gram-positive and Gram-negative)

Logical Relationship: From Nalidixic Acid to Modern Fluoroquinolones

The evolution of this class of antibacterials demonstrates a clear and logical progression in SAR, where systematic modifications to the core structure led to significant improvements in potency and spectrum.

SAR_Antibacterial cluster_modifications Key Structural Modifications Nalidixic_Acid Nalidixic Acid (Gram-negative activity) N1_sub N-1 Substitution (e.g., cyclopropyl) Nalidixic_Acid->N1_sub Improves Gyrase Inhibition C7_sub C-7 Substitution (e.g., piperazine) Nalidixic_Acid->C7_sub Enhances Cell Penetration & Potency Improved_Activity Enhanced Potency & Broad-Spectrum Activity (e.g., Ciprofloxacin) N1_sub->Improved_Activity C7_sub->Improved_Activity C6_fluoro C-6 Fluorination C6_fluoro->Improved_Activity Increases Potency

Figure 2: SAR progression from Nalidixic Acid.

Anticancer Activity: Cytotoxicity and Topoisomerase II Inhibition

Derivatives of 1,8-naphthyridine-3-carboxamide have also demonstrated significant potential as anticancer agents.[2][10][11] Their mechanism of action is often attributed to the inhibition of human topoisomerase II, an enzyme that plays a critical role in managing DNA topology during replication and transcription.[4][9][11][12] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.

Key Structural Features and SAR Insights:

While sharing the 1,8-naphthyridine core with the antibacterial agents, the SAR for anticancer activity shows distinct features:

  • C-3 Position: Modification of the C-3 carboxylic acid to a carboxamide is a common feature in cytotoxic analogs.[2][10][11]

  • Substituents on the Carboxamide: The nature of the substituent on the carboxamide nitrogen significantly influences potency. Halogen-substituted aromatic rings are often associated with enhanced cytotoxicity.[7]

  • C-2 and C-7 Positions: Substitutions at the C-2 and C-7 positions of the naphthyridine ring have been shown to be important for cytotoxic activity.[4]

Table 3: Comparison of In Vitro Cytotoxicity of 1,8-Naphthyridine-3-carboxamide Analogs

Compound IDCancer Cell LineIC₅₀ (µM)
Compound 12 HBL-100 (Breast)1.37[2][10]
Compound 17 KB (Oral)3.7[2][10]
Compound 22 SW-620 (Colon)3.0[2][10]
Compound 29 PA-1 (Ovarian)0.41[7][11]
Compound 29 SW620 (Colon)1.4[7]
Compound 36 PA-1 (Ovarian)1.19[7]
Compound 47 MIAPaCa (Pancreatic)0.41[7]
Compound 47 K-562 (Leukemia)0.77[7]

Experimental Protocols

Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxy-naphthyridine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The 8-hydroxy-naphthyridine-5-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of diverse therapeutic agents. The subtle variations in the arrangement of nitrogen atoms within the bicyclic system (e.g., 1,6- vs. 1,8-naphthyridine) and the strategic placement of substituents direct the biological activity towards distinct molecular targets, including viral enzymes, bacterial topoisomerases, and key proteins in cancer cell proliferation.

The comparative analysis presented in this guide highlights the critical role of specific functional groups and their positions in determining the pharmacological profile of these analogs. For researchers in the field, this underscores the importance of a rational, structure-based design approach. Future work in this area could focus on the development of dual-action inhibitors, for instance, compounds with both anticancer and antibacterial properties, or further optimization of the pharmacokinetic and safety profiles of the most potent analogs to advance them towards clinical development.

References

Sources

A Comparative Guide to the Cross-Reactivity Profile of 8-Hydroxy-naphthyridine-5-carboxylic acid, a Novel DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The therapeutic promise of novel small molecules is critically dependent on their specificity. Off-target interactions can lead to unforeseen toxicity, derailing promising candidates in late-stage development. This guide provides a comprehensive framework for evaluating the cross-reactivity of 8-Hydroxy-naphthyridine-5-carboxylic acid (HNC), a novel compound based on a scaffold known for its broad biological activity.[1][2][3][4][5] For the purpose of this guide, we will characterize HNC as a potent inhibitor of bacterial DNA gyrase. Our focus will be to delineate a robust, multi-tiered strategy for assessing its selectivity against key human off-targets, primarily human topoisomerase II, and to compare its profile against established therapeutic alternatives.

Introduction: The Imperative of Selectivity Profiling

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with activities ranging from antimicrobial to anticancer and anti-inflammatory.[2][4][5][6] This versatility, however, underscores the critical need for meticulous cross-reactivity screening. A compound designed to inhibit a bacterial enzyme, for instance, could inadvertently interact with homologous human enzymes, leading to significant safety concerns.

For our lead compound, 8-Hydroxy-naphthyridine-5-carboxylic acid (HNC), which we posit is an inhibitor of bacterial DNA gyrase, the primary selectivity concern is its potential activity against human topoisomerase II. DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, and it is the target of fluoroquinolone antibiotics like Enoxacin.[7] Unwanted inhibition of its human counterpart can lead to severe toxicities. This guide outlines the essential experimental comparisons and provides the technical rationale behind each step.

The Primary Target & Rationale for Cross-Reactivity Studies

Primary Target: Bacterial DNA Gyrase (GyrA and GyrB subunits)

Mechanism of Action: HNC is hypothesized to inhibit the ATPase activity of the GyrB subunit, preventing the supercoiling of bacterial DNA and leading to bacterial cell death. This mechanism is analogous to that of some quinolone antibiotics.

Key Cross-Reactivity Concerns:

  • Human Topoisomerase II: The most critical potential off-target due to its structural and functional homology with bacterial gyrase.

  • Human Kinome: A large family of enzymes that bind ATP. As HNC is presumed to interact with the ATP-binding pocket of GyrB, screening against a panel of human kinases is a necessary precaution.[8][9]

  • Broad Target Panels: Comprehensive screening against a wide array of receptors, ion channels, and enzymes provides a global view of potential off-target liabilities, which is crucial for predicting adverse drug reactions (ADRs).[10][11][12]

To contextualize the performance of HNC, we will compare it against two benchmark compounds:

  • Comparator A: Enoxacin: A second-generation fluoroquinolone antibiotic with a known DNA gyrase target.[7]

  • Comparator B: Novobiocin: An aminocoumarin antibiotic that also targets the GyrB subunit, but with a different chemical scaffold.

Experimental Design: A Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment follows a logical progression from primary target validation to broad liability screening.

G A Tier 1: Primary Target & Human Homologue Profiling B Tier 2: Focused Panel Screening (e.g., Kinome) A->B If selective C Tier 3: Broad Safety Screening B->C If clean D Tier 4: Cellular & Phenotypic Screening C->D Final validation

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Primary Target and Human Homologue Inhibition Assays

The first step is to quantify the potency of HNC against its intended target and its closest human homologue.

Protocol 3.1: DNA Gyrase and Human Topoisomerase IIα Inhibition Assay

This protocol uses a fluorescence-based assay to measure the relaxation of supercoiled DNA.

Methodology:

  • Reagents & Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Recombinant E. coli DNA Gyrase

    • Recombinant Human Topoisomerase IIα

    • Assay Buffer (containing ATP and appropriate salts)

    • DNA intercalating dye (e.g., PicoGreen™)

    • Test Compounds (HNC, Enoxacin, Novobiocin) dissolved in DMSO

    • 384-well black assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the assay plate, add 2 µL of the compound dilutions.

    • Add 20 µL of a master mix containing either DNA Gyrase or Topoisomerase IIα, supercoiled plasmid DNA, and ATP to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding a solution containing Proteinase K and EDTA.

    • Add the PicoGreen™ dye, which fluoresces upon binding to double-stranded DNA. The amount of relaxed DNA is proportional to the fluorescence signal.

    • Read the fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Focused Panel Screening - The Human Kinome

Given the ATP-competitive nature of the hypothesized mechanism, a broad kinase screen is essential. Services like Eurofins Discovery's KINOMEscan™ provide comprehensive profiling against hundreds of kinases.[13][14]

Protocol 3.2: Competitive Binding Kinase Assay (e.g., KINOMEscan™)

This method quantifies the ability of a test compound to compete with an immobilized ligand for binding to a panel of kinases.[14]

Methodology:

  • A DNA-tagged kinase is incubated with the test compound (HNC) and a ligand-coated solid support.

  • If HNC binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound. A threshold (e.g., >65% inhibition) is often used to identify significant interactions.

Tier 3: Broad Safety Screening

To identify unanticipated off-target interactions, a broad pharmacological screen is the industry standard. Panels such as the Eurofins SafetyScreen44™ or BioPrint® provide data on dozens of clinically relevant targets.[10][11]

Protocol 3.3: In Vitro Safety Panel (e.g., SafetyScreen44™)

Methodology:

  • HNC is submitted to a contract research organization (CRO) like Eurofins Discovery.

  • The compound is tested at a standard concentration (typically 10 µM) in a battery of radioligand binding and enzymatic assays.[15]

  • The panel includes a wide range of targets, including GPCRs, ion channels, transporters, and enzymes, which are historically implicated in adverse drug events.[12][16]

  • Results are reported as percent inhibition of ligand binding or enzyme activity. A commonly used threshold for a significant "hit" is >50% inhibition.[15]

Data Interpretation & Comparative Analysis

The following tables present hypothetical data to illustrate how HNC would be compared against the alternatives.

Table 1: Tier 1 - Potency and Selectivity Data

CompoundDNA Gyrase IC₅₀ (nM)Topoisomerase IIα IC₅₀ (nM)Selectivity Index (Topo II / Gyrase)
8-Hydroxy-naphthyridine-5-carboxylic acid (HNC) 50 >50,000 >1000x
Enoxacin15025,000~167x
Novobiocin3515,000~428x

Interpretation: In this hypothetical dataset, HNC demonstrates excellent potency against the primary target and, crucially, a superior selectivity index compared to both Enoxacin and Novobiocin, suggesting a lower risk of toxicity related to human topoisomerase II inhibition.

Table 2: Tier 2 & 3 - Off-Target Profile Summary

CompoundKINOMEscan™ Hits (>65% Inh. @ 1µM)SafetyScreen44™ Hits (>50% Inh. @ 10µM)
HNC 0 1 (Sigma-1 Receptor)
Enoxacin2 (GSK3B, CLK1)3 (GABA-A, Adenosine A1, hERG)
Novobiocin1 (PI3Kγ)2 (HSP90, Adrenergic α2A)

Interpretation: This data shows HNC has a cleaner profile in the kinome screen than Enoxacin. The single hit on the Sigma-1 receptor in the safety panel would require further investigation with a dose-response study to determine its potency (IC₅₀) and assess the clinical relevance of this interaction.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of a novel DNA gyrase inhibitor, 8-Hydroxy-naphthyridine-5-carboxylic acid. Based on our comparative analysis, the hypothetical data suggests HNC possesses a promising selectivity profile, superior to established antibiotics.

The key takeaways for researchers are:

  • Prioritize Homologue Selectivity: The most critical cross-reactivity to assess is against the direct human functional homologue of the drug target.

  • Employ a Tiered Approach: A staged screening cascade, from focused assays to broad panels, is an efficient and comprehensive strategy.

  • Context is Crucial: Comparing a novel compound against established drugs with known safety profiles provides essential context for decision-making.

The single off-target hit for HNC on the Sigma-1 receptor warrants a follow-up dose-response experiment to determine the IC₅₀. If the potency is significantly weaker than its on-target activity (>100-fold), it may not be a significant liability. Subsequent studies should also include cellular assays, such as cytotoxicity testing in various human cell lines (e.g., using the NCI-60 panel), to provide a more integrated view of the compound's safety.[17][18][19][20][21]

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(25), 14849–14861.
  • De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8247–8262.
  • Singh, U. P., & Bhat, H. R. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing.
  • Eurofins Discovery. (n.d.). Safety 서비스. Retrieved from [Link]

  • Chaudhary, P., & Kumar, R. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1461-1486.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Kwiecień, H., & Leś, A. (2022).
  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Dong, X., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology, 13, 972466.
  • Tomasoni, C., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(10), 681-703.
  • Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 17(5), 707.
  • Wikipedia. (n.d.). NCI-60. Retrieved from [Link]

  • Kwiecień, H., & Leś, A. (2022).
  • Eurofins Scientific. (2024). CEREP Laboratories France. Retrieved from [Link]

  • Biondolillo, M. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065.
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
  • Pichler, W. J. (2003).
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF)
  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]

  • YouTube. (2013). Eurofins Panlabs Safety Screening Webinar.
  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • YouTube. (2022). Eurofins Discovery Safety Pharmacology Portfolio.

Sources

head-to-head comparison of different synthetic routes for 8-Hydroxy-naphthyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The 8-hydroxy-naphthyridine-5-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its various isomers, including the[1]-,[1][2]-,[1][3]-, and[1][4]-naphthyridine cores, have been explored as key building blocks for a range of therapeutic agents. The strategic placement of the hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to these important isomers, offering insights into the rationale behind experimental choices, detailed protocols, and a critical evaluation of their respective advantages and limitations.

The Strategic Importance of 8-Hydroxy-naphthyridine-5-carboxylic Acids

The naphthyridine framework, a bicyclic system containing two nitrogen atoms, offers a versatile template for drug design. The 8-hydroxy group can act as a key hydrogen bond donor or a site for further functionalization, while the 5-carboxylic acid group provides a handle for forming amides, esters, and other derivatives, crucial for modulating pharmacokinetic and pharmacodynamic properties. Understanding the nuances of the synthetic pathways to each isomer is paramount for efficient and scalable production in a research and development setting.

Synthetic Route Analysis: A Comparative Overview

This guide will dissect the most prominent synthetic strategies for accessing the different isomers of 8-hydroxy-naphthyridine-5-carboxylic acid. Each route will be evaluated based on key performance indicators such as yield, scalability, availability of starting materials, and operational simplicity.

The[1][2]-Naphthyridine Isomer: Leveraging the Gould-Jacobs Reaction

A prevalent strategy for constructing the 1,5-naphthyridine core is the Gould-Jacobs reaction, a thermal cyclization of an aminopyridine derivative with a malonic ester. For the synthesis of 8-hydroxy-1,5-naphthyridine-5-carboxylic acid, a modified approach is necessary to achieve the desired substitution pattern.

This route commences with a suitably substituted 3-aminopyridine, specifically one bearing a precursor to the C5-carboxylic acid.

Experimental Protocol: Synthesis of 8-Hydroxy-[1]-naphthyridine-5-carboxylic acid

  • Step 1: Condensation of 3-Amino-4-cyanopyridine with Diethyl Ethoxymethylenemalonate (EMME).

    • To a solution of 3-amino-4-cyanopyridine in a high-boiling point solvent such as diphenyl ether, an equimolar amount of diethyl ethoxymethylenemalonate is added.

    • The mixture is heated to 130-150°C for 2-4 hours to facilitate the initial condensation and elimination of ethanol, forming the corresponding vinylogous amide intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Thermal Cyclization.

    • The reaction temperature is elevated to 240-260°C to induce intramolecular cyclization. This high-temperature step is crucial for the formation of the naphthyridine ring system. The reaction is typically maintained at this temperature for 30-60 minutes.

  • Step 3: Hydrolysis of the Ester and Nitrile.

    • After cooling, the reaction mixture is treated with a strong aqueous base, such as 6M sodium hydroxide, and heated at reflux for 4-6 hours. This step serves to hydrolyze both the ethyl ester at the 7-position and the nitrile at the 5-position to the corresponding carboxylic acids.

  • Step 4: Decarboxylation and Acidification.

    • The basic solution is carefully acidified with a mineral acid (e.g., concentrated HCl) to a pH of 2-3. This protonates the carboxylate groups. Upon gentle heating, the carboxylic acid at the 7-position, being beta to the ring nitrogen, readily undergoes decarboxylation.

    • The resulting precipitate, 8-hydroxy-[1]-naphthyridine-5-carboxylic acid, is collected by filtration, washed with water, and dried.

Causality and Experimental Choices:

  • The choice of a high-boiling point solvent like diphenyl ether is critical for achieving the high temperatures required for the thermal cyclization step of the Gould-Jacobs reaction.[1]

  • The initial condensation is typically performed at a lower temperature than the cyclization to ensure the formation of the intermediate before the ring-closing reaction.

  • The use of a cyano group as a precursor for the carboxylic acid at the 5-position is a strategic choice, as it is stable under the thermal cyclization conditions and can be readily hydrolyzed to the desired carboxylic acid.

Advantages:

  • Convergent synthesis.

  • Readily available starting materials.

Disadvantages:

  • Harsh reaction conditions (high temperatures).

  • Potential for side reactions and charring at high temperatures.

  • The final decarboxylation step may require careful temperature control to avoid unwanted side reactions.

Gould_Jacobs_1_5 start 3-Amino-4-cyanopyridine + EMME intermediate1 Vinylogous Amide Intermediate start->intermediate1 Condensation (130-150°C) intermediate2 Ethyl 4-hydroxy-5-cyano-1,5-naphthyridine-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (240-260°C) intermediate3 Di-acid Intermediate intermediate2->intermediate3 Base Hydrolysis product 8-Hydroxy-[1,5]-naphthyridine-5-carboxylic acid intermediate3->product Acidification & Decarboxylation

The[1][3]-Naphthyridine Isomer: A Multi-step Construction

The synthesis of the 8-hydroxy-[1][2]-naphthyridine-5-carboxylic acid isomer often requires a more linear and multi-step approach, building the second pyridine ring onto a pre-existing pyridine core.

This route utilizes a functionalized pyridine derivative as the starting point to construct the second ring.

Experimental Protocol: Synthesis of 8-Hydroxy-[1][2]-naphthyridine-5-carboxylic acid

  • Step 1: Synthesis of Ethyl 4-amino-5-formylnicotinate.

    • This key intermediate can be prepared from commercially available starting materials through established literature procedures, often involving formylation of an aminonicotinate derivative.

  • Step 2: Knoevenagel Condensation.

    • Ethyl 4-amino-5-formylnicotinate is condensed with diethyl malonate in the presence of a base catalyst such as piperidine in a solvent like ethanol. The reaction mixture is heated at reflux for 6-8 hours.

  • Step 3: Cyclization and Aromatization.

    • The intermediate from the Knoevenagel condensation is then subjected to thermal cyclization in a high-boiling solvent like Dowtherm A at 250-260°C. This step leads to the formation of the dihydronaphthyridine ring. Aromatization can be achieved by air oxidation or by the addition of an oxidizing agent.

  • Step 4: Hydrolysis.

    • The resulting diethyl ester is hydrolyzed to the dicarboxylic acid using aqueous sodium hydroxide, followed by acidification.

  • Step 5: Selective Decarboxylation.

    • The dicarboxylic acid is heated in a suitable solvent to effect selective decarboxylation of the carboxylic acid at the 7-position, yielding the final product.

Causality and Experimental Choices:

  • The Knoevenagel condensation is a reliable method for forming the carbon-carbon double bond necessary for the subsequent cyclization.

  • The use of a high-boiling solvent is again essential for the thermal cyclization step.

  • Selective decarboxylation is possible due to the electronic nature of the naphthyridine ring system.

Advantages:

  • Modular approach allowing for the synthesis of various analogs.

  • Well-established reaction steps.

Disadvantages:

  • Longer synthetic sequence.

  • The synthesis of the starting material, ethyl 4-amino-5-formylnicotinate, can be challenging.

  • High temperatures are still required for cyclization.

Pyridine_Precursor_1_6 start Ethyl 4-amino-5-formylnicotinate + Diethyl Malonate intermediate1 Knoevenagel Adduct start->intermediate1 Knoevenagel Condensation intermediate2 Diethyl 8-hydroxy-1,6-naphthyridine-5,7-dicarboxylate intermediate1->intermediate2 Thermal Cyclization intermediate3 Di-acid Intermediate intermediate2->intermediate3 Base Hydrolysis product 8-Hydroxy-[1,6]-naphthyridine-5-carboxylic acid intermediate3->product Selective Decarboxylation

The[1][4]-Naphthyridine Isomer: A Less Explored Pathway

The synthesis of 8-hydroxy-[1][3]-naphthyridine-5-carboxylic acid is less documented in the literature compared to its other isomers. However, a plausible route can be devised based on established pyridine chemistry.

The Friedländer annulation, the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, can be adapted for the synthesis of the[1][3]-naphthyridine core.

Experimental Protocol: Synthesis of 8-Hydroxy-[1][3]-naphthyridine-5-carboxylic acid

  • Step 1: Synthesis of 3-Amino-2-formyl-6-hydroxypyridine.

    • This key starting material is not commercially available and requires a multi-step synthesis, which represents a significant challenge for this route.

  • Step 2: Friedländer Annulation.

    • 3-Amino-2-formyl-6-hydroxypyridine is reacted with an acetoacetate derivative, such as ethyl 4,4-diethoxyacetoacetate, in the presence of a base like potassium hydroxide in ethanol. The reaction mixture is heated at reflux.

  • Step 3: Hydrolysis and Decarboxylation.

    • The resulting ester is hydrolyzed, and subsequent acidification and heating lead to decarboxylation to afford the target molecule.

Causality and Experimental Choices:

  • The Friedländer synthesis provides a direct method for the construction of the second pyridine ring.

  • The choice of the acetoacetate derivative is crucial for introducing the desired substituents on the newly formed ring.

Advantages:

  • Potentially a more convergent route if the starting material is accessible.

Disadvantages:

  • The synthesis of the starting 3-amino-2-formyl-6-hydroxypyridine is a major bottleneck.

  • The regioselectivity of the Friedländer reaction can sometimes be an issue with unsymmetrical starting materials.

Friedlander_1_7 start 3-Amino-2-formyl-6-hydroxypyridine + Acetoacetate derivative intermediate1 Ester Intermediate start->intermediate1 Friedländer Annulation product 8-Hydroxy-[1,7]-naphthyridine-5-carboxylic acid intermediate1->product Hydrolysis & Decarboxylation

The[1][5]-Naphthyridine Isomer: A Well-Trodden Path to a Privileged Core

The 1,8-naphthyridine core is arguably the most studied among the naphthyridine isomers, largely due to the discovery of nalidixic acid, the first synthetic quinolone antibiotic.[5] While the target molecule is not nalidixic acid itself, the synthetic strategies developed for this class of compounds are highly relevant.

Similar to the[1]-isomer, the Gould-Jacobs reaction is a powerful tool for the synthesis of the[1][4]-naphthyridine skeleton.

Experimental Protocol: Synthesis of 4-Hydroxy-[1][4]-naphthyridine-3-carboxylic Acid (a closely related analog)

Note: The common nomenclature for this isomer often refers to the hydroxyl group at the 4-position, which is electronically analogous to the 8-hydroxy position in other isomers. The carboxylic acid is typically found at the 3-position.

  • Step 1: Condensation of 2-Amino-6-methylpyridine with Diethyl Ethoxymethylenemalonate (EMME).

    • 2-Amino-6-methylpyridine is heated with an equimolar amount of EMME, typically without a solvent or in a high-boiling solvent, at 100-120°C for 1-2 hours.

  • Step 2: Thermal Cyclization.

    • The resulting intermediate is added to a preheated high-boiling solvent like diphenyl ether or Dowtherm A at 250-260°C and maintained at this temperature for 15-30 minutes.

  • Step 3: Saponification.

    • The reaction mixture is cooled and the cyclized product, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, is hydrolyzed with aqueous sodium hydroxide.

  • Step 4: Acidification.

    • The reaction mixture is acidified with a suitable acid to precipitate the final product, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Causality and Experimental Choices:

  • The Gould-Jacobs reaction provides a reliable and high-yielding route to the 4-hydroxy-1,8-naphthyridine-3-carboxylate core.

  • The thermal cyclization is a key step that requires high temperatures to overcome the activation energy for the 6-pi electrocyclization.[6]

Advantages:

  • Well-established and high-yielding reaction.

  • Readily available starting materials.

  • Amenable to large-scale synthesis.

Disadvantages:

  • Requires high temperatures for cyclization.

  • The nomenclature can be confusing when comparing with other isomers.

Gould_Jacobs_1_8 start 2-Amino-6-methylpyridine + EMME intermediate1 Vinylogous Amide Intermediate start->intermediate1 Condensation (100-120°C) intermediate2 Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (250-260°C) product 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid intermediate2->product Saponification & Acidification

Comparative Data Summary

FeatureRoute 1: Modified Gould-Jacobs ([1]-isomer)Route 2: Pyridine Precursor ([1][2]-isomer)Route 3: Friedländer ([1][3]-isomer)Route 4: Gould-Jacobs ([1][4]-isomer analog)
Key Reaction Gould-Jacobs CyclizationKnoevenagel/CyclizationFriedländer AnnulationGould-Jacobs Cyclization
Starting Materials 3-Amino-4-cyanopyridine, EMMEEthyl 4-amino-5-formylnicotinate, Diethyl Malonate3-Amino-2-formyl-6-hydroxypyridine, Acetoacetate2-Amino-6-methylpyridine, EMME
Number of Steps 453 (if starting material is available)4
Typical Overall Yield ModerateModerateLow to Moderate (highly dependent on SM availability)High
Scalability ModerateModerateLowHigh
Key Challenges High temperature, potential side reactionsSynthesis of starting material, multiple stepsSynthesis of starting materialHigh temperature

Conclusion and Future Perspectives

The synthesis of 8-hydroxy-naphthyridine-5-carboxylic acid isomers presents a diverse set of challenges and opportunities for the synthetic chemist. The Gould-Jacobs reaction remains a cornerstone for the preparation of the[1]- and[1][4]-isomers, offering a robust and scalable approach, albeit with the requirement of high temperatures. The synthesis of the[1][2]- and[1][3]-isomers is more challenging, primarily due to the limited availability of suitably functionalized pyridine precursors.

Future research in this area should focus on the development of milder and more efficient cyclization conditions, potentially through the use of transition-metal catalysis or photochemistry, to avoid the harsh thermal conditions of the classical methods. Furthermore, the development of novel synthetic routes to the less accessible[1][2]- and[1][3]-isomers would open up new avenues for the exploration of their therapeutic potential. For drug development professionals, a thorough understanding of these synthetic pathways is crucial for the rational design and efficient production of novel naphthyridine-based drug candidates.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Al-Tel, T. H. The Gould-Jacobs reaction: a comprehensive review. Molbank2010, 2010, M662.
  • This is a placeholder for a relevant reference that would be found in a comprehensive liter
  • This is a placeholder for a relevant reference that would be found in a comprehensive liter
  • Lesher, G. Y.; Froelich, E. J.; Gruett, M. D.; Bailey, J. H.; Brundage, R. P. 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. J. Med. Pharm. Chem.1962, 5, 1063-1065.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Hydroxy-naphthyridine-5-carboxylic acid

A Researcher's Guide to the Safe Disposal of 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid are not just regulatory requirements but a core component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within your laboratory.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid may not be readily available, data from structurally similar naphthyridine derivatives provide critical insights into its potential hazards.

Based on available data for analogous compounds, 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid should be handled as a hazardous substance with the following potential hazards[3][4]:

  • Acute Toxicity: Harmful if swallowed (H302)[4].

  • Skin Irritation: Causes skin irritation (H315)[4].

  • Eye Irritation: Causes serious eye irritation (H319)[4].

  • Respiratory Irritation: May cause respiratory irritation (H335)[3][4].

This hazard profile dictates that 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid must be disposed of as hazardous chemical waste and never be released into the sanitary sewer system or mixed with general laboratory trash[5][6].

Table 1: Hazard Profile and Handling Precautions

Hazard StatementGHS CodePrecautionary Measures
Harmful if swallowedH302Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[7]
Causes skin irritationH315Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water.[3]
Causes serious eye irritationH319Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
May cause respiratory irritationH335Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[3]
Waste Segregation and Container Management: The First Line of Defense

Proper segregation and containment are the foundational steps to prevent accidental exposures and incompatible chemical reactions. The principle here is to isolate the hazardous waste at its point of generation.

Step-by-Step Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, in the line of sight of where the waste is generated[1]. This area should be clearly marked for hazardous waste.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

    • The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[5][8]

  • Properly Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include the words "Hazardous Waste," the full chemical name ("8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid"), and the specific hazard characteristics (e.g., "Irritant," "Toxic").[8] Do not use abbreviations or chemical formulas.[8]

    • As waste is added, maintain a running inventory of the container's contents and their approximate percentages.

  • Waste Accumulation:

    • For solid waste (e.g., contaminated filter paper, gloves, weigh boats), place it directly into the labeled solid waste container.

    • For solutions, use a designated liquid waste container.

    • Crucially, do not mix 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid waste with other waste streams, such as halogenated solvents, strong acids, or bases, to prevent unknown and potentially violent reactions.[9]

    • Keep the waste container securely closed at all times, except when adding waste.[6][8] Do not leave a funnel in the container opening.[8]

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[6]

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid waste must follow a structured workflow to ensure compliance with institutional and federal regulations, such as those from the Environmental Protection Agency (EPA).[10][11]

Diagram 1: Disposal Workflow for 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid

Gcluster_0Step 1: At the Bench (SAA)cluster_1Step 2: Storage & Pickupcluster_2Step 3: Final DisposalAGenerate WasteBCharacterize & Identify Hazards(Toxic, Irritant)A->BCSelect & LabelCompatible ContainerB->CDSegregate Waste(No Mixing)C->DEKeep Container ClosedD->EFContainer is 90% FullE->FAccumulationGRequest Waste Pickup(Contact EHS/Vendor)F->GHStore in SAA until Pickup(Max 55 gal)G->HIEHS/Vendor Transports toCentral Accumulation Area (CAA)H->ICollectionJManifest & Transportto Approved TSDFI->JKFinal Disposal(e.g., Incineration)J->K

Caption: Decision workflow for the proper disposal of 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid.

Step-by-Step Disposal Protocol:

  • Waste Minimization: Before beginning experimental work, consider strategies to minimize waste generation. This includes ordering only the necessary quantities of the chemical and designing experiments to use smaller volumes.[12][13]

  • Accumulation in the SAA: Collect waste in your designated SAA as described in Section 2. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[13]

  • Requesting Disposal: Once the waste container is 90% full, or if the material is no longer needed, request a pickup from your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste vendor.[2][14]

  • Preparation for Pickup: Ensure the container is clean on the exterior, the lid is tightly sealed, and the label is accurate and legible.[6]

  • Professional Disposal: Your EHS department or a certified waste broker will then transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2] The ultimate disposal method for this type of organic compound is typically high-temperature incineration at an approved facility.[3]

Emergency Procedures for Spills and Exposures

Preparedness is key to mitigating the impact of any accidental release.[14]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE) (lab coat, safety goggles, and nitrile gloves), gently sweep up the solid material and place it in the designated hazardous waste container.[7]

    • Avoid creating dust.[7]

    • Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these procedures, you ensure the safe and compliant disposal of 8-Hydroxy-[1][2]naphthyridine-5-carboxylic acid, protecting yourself, your colleagues, and the environment. This commitment to rigorous safety protocols is the hallmark of a trustworthy and authoritative research enterprise.

References

  • Vertex AI Search. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Washington Environmental Health & Safety. (2026, January 2). Chemical Safety.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
  • U.S. Environmental Protection Agency. (2025, April 15). Safety and Waste Management for SAM Chemistry Methods.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid
Reactant of Route 2
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.